(S)-2-HYDROXYBUTYL P-TOSYLATE
Description
BenchChem offers high-quality (S)-2-HYDROXYBUTYL P-TOSYLATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-HYDROXYBUTYL P-TOSYLATE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427109 | |
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143731-32-2 | |
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Bifunctional Synthon: A Technical Guide to (S)-2-Hydroxybutyl p-Tosylate
Introduction to the Chiral Scaffold
In the landscape of asymmetric synthesis and drug development, the architectural precision of chiral building blocks dictates the efficacy and safety of active pharmaceutical ingredients (APIs). (S)-2-hydroxybutyl p-tosylate (CAS: 143731-32-2) stands out as a highly versatile, bifunctional chiral synthon[1]. By housing both a highly reactive electrophilic center and a stereodefined secondary alcohol within a compact four-carbon framework, it enables the stereospecific construction of complex pharmacological targets[2].
This technical whitepaper deconstructs the structural properties, mechanistic reactivity, and synthetic utility of (S)-2-hydroxybutyl p-tosylate, providing drug development professionals with a rigorous foundation for integrating this compound into advanced synthetic workflows.
Structural and Physicochemical Profiling
The synthetic utility of (S)-2-hydroxybutyl p-tosylate is rooted in its molecular anatomy. The compound, systematically named 1,2-Butanediol, 1-(4-methylbenzenesulfonate), (2S)-, features a primary carbon (C1) functionalized with a para-toluenesulfonate (tosylate) group and a secondary carbon (C2) bearing a hydroxyl group in the (S)-configuration[3].
The tosylate group acts as a superior leaving group due to the extensive resonance stabilization of the resulting sulfonate anion across its aromatic system. Meanwhile, the (S)-configured hydroxyl group serves dual roles: it can act as an internal nucleophile under basic conditions or remain a passive spectator to preserve the stereocenter during intermolecular substitutions[4].
Quantitative Physicochemical Data
To facilitate analytical tracking and process scaling, the core physicochemical parameters of (S)-2-hydroxybutyl p-tosylate are summarized below:
| Property | Value | Causality / Significance |
| CAS Registry Number | 143731-32-2 | Unique identifier for the (S)-enantiomer[1]. |
| Molecular Formula | C11H16O4S | Dictates the mass-to-charge ratio for MS validation[3]. |
| Molecular Weight | 244.31 g/mol | Essential for stoichiometric calculations[3]. |
| Density | ~1.213 g/cm³ | Indicates the compound is denser than water, critical for phase separations during aqueous workup[3]. |
| Boiling Point | 390.8 °C at 760 mmHg | High boiling point reflects strong intermolecular hydrogen bonding (due to C2-OH) and dipole interactions[3]. |
| Refractive Index | 1.5165 - 1.5185 | Used as a rapid, non-destructive metric for assessing bulk purity[5]. |
| Topological Polar Surface Area | 72 Ų | Influences solvent selection; highly soluble in polar aprotic solvents (e.g., DMF, DCM)[4]. |
Mechanistic Reactivity: The Bifunctional Advantage
The true value of (S)-2-hydroxybutyl p-tosylate lies in its divergent reactivity profile, which can be precisely controlled by the choice of reagents.
-
Intermolecular
Substitution: When exposed to non-basic nucleophiles (such as azides, primary/secondary amines, or thiolates), the nucleophile attacks the sterically accessible C1 position. The tosylate is displaced via a classic mechanism. Because the reaction occurs exclusively at C1, the (S)-stereocenter at C2 remains entirely undisturbed, allowing for the retention of the chiral configuration in the final product. -
Intramolecular Epoxidation: If the compound is subjected to strong bases (e.g., NaH, KOH), the C2 hydroxyl group is deprotonated. The resulting alkoxide is perfectly positioned to attack C1 intramolecularly. Despite the ring strain of the resulting three-membered ring, the entropic advantage of the intramolecular attack drives the rapid expulsion of the tosylate, yielding (S)-1,2-epoxybutane—a volatile but highly valuable chiral epoxide.
Divergent reactivity pathways of (S)-2-hydroxybutyl p-tosylate.
Protocol: Regioselective Synthesis via Kinetic Control
The synthesis of (S)-2-hydroxybutyl p-tosylate from (S)-1,2-butanediol requires strict regiocontrol. The goal is to tosylate the primary alcohol at C1 while leaving the secondary alcohol at C2 untouched. This is achieved through kinetic control by leveraging the steric difference between the two hydroxyl groups at low temperatures.
Self-Validating Experimental Methodology
Reagents: (S)-1,2-butanediol (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.05 eq), Pyridine (solvent/base), Dichloromethane (DCM).
Step-by-Step Workflow:
-
System Initialization: Dissolve (S)-1,2-butanediol in a 1:1 mixture of anhydrous DCM and pyridine under an inert argon atmosphere.
-
Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction to prevent unwanted side reactions (such as chlorination or etherification).
-
-
Thermal Regulation: Cool the reaction vessel to exactly 0 °C using an ice-water bath.
-
Causality: Low temperatures maximize the reaction rate differential between the sterically unhindered primary alcohol and the hindered secondary alcohol, ensuring regioselectivity.
-
-
Electrophile Addition: Add TsCl portion-wise over 30 minutes.
-
Causality: Slow addition prevents localized heating (exotherms) that could provide enough activation energy to overcome the steric hindrance at C2, which would result in unwanted di-tosylation.
-
-
Validation Check 1 (TLC): After 4 hours at 0 °C, perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the diol spot and the emergence of a single new UV-active spot confirms successful mono-tosylation.
-
Quenching and Workup: Quench the reaction with cold 1M HCl to neutralize excess pyridine, followed by extraction with DCM. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Validation Check 2 (NMR): Analyze the crude product via
-NMR. The presence of an intact multiplet at ~3.7 ppm (C2-CH-OH) and a shifted doublet at ~4.0 ppm (C1-CH2-OTs) self-validates the regiochemistry of the product.
Regioselective synthesis workflow for (S)-2-hydroxybutyl p-tosylate.
Applications in Pharmaceutical Asymmetric Synthesis
In drug development, (S)-2-hydroxybutyl p-tosylate is frequently deployed to introduce a chiral 2-hydroxybutyl moiety into complex pharmacophores[2]. It is highly valued in the synthesis of anti-tuberculosis agents, specialized beta-blockers, and novel kinase inhibitors where the spatial orientation of the hydroxyl group is critical for target protein binding[6].
By using this pre-fabricated chiral synthon, medicinal chemists bypass the need for late-stage asymmetric catalysis, significantly improving the overall yield and enantiomeric excess (ee) of the final API.
Storage, Stability, and Handling Guidelines
To maintain the chemical integrity of (S)-2-hydroxybutyl p-tosylate, strict storage protocols must be adhered to:
-
Thermal Degradation: The compound is prone to slow thermal degradation and hydrolysis. It must be stored at 0-6 °C [5].
-
Moisture Sensitivity: As a sulfonate ester, it is susceptible to hydrolysis upon prolonged exposure to ambient moisture, which yields p-toluenesulfonic acid and reverts the compound back to the diol. Storage under an inert atmosphere (Nitrogen or Argon) is mandatory.
-
Handling: Due to its electrophilic nature, it should be handled with appropriate PPE to prevent skin sensitization and eye irritation.
References
-
1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-, CAS No. 143731-32-2 iChemical.[Link]
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- 2. 73522-17-5 | (S)-Butane-1,2-diol | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. 1,2-Butanediol,1-(4-methylbenzenesulfonate), (2S)-, CAS No. 143731-32-2 - iChemical [ichemical.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (S)-2-HYDROXYBUTYL P-TOSYLATE | 143731-32-2 [m.chemicalbook.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
An In-depth Technical Guide to (S)-1,2-Butanediol 1-Tosylate: Synthesis, Applications, and Supply
This guide provides a comprehensive technical overview of (S)-1,2-butanediol 1-tosylate, a valuable chiral building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, critical applications in asymmetric synthesis, and procurement details, grounded in established scientific principles and methodologies.
Introduction: The Strategic Importance of (S)-1,2-Butanediol 1-Tosylate
(S)-1,2-Butanediol 1-tosylate is a chiral molecule whose value lies in its dual functionality: a stereodefined secondary alcohol and a primary alcohol selectively activated as a tosylate. The tosyl (p-toluenesulfonyl) group is an outstanding leaving group, transforming the inert primary hydroxyl of the parent diol into a reactive electrophilic site.[1][2] This strategic activation is pivotal in organic synthesis, particularly for constructing complex, stereochemically-defined molecules, which are often the cornerstone of modern pharmaceuticals.
The parent compound, (S)-1,2-butanediol, is a readily available chiral precursor.[3][4] By selectively functionalizing the primary hydroxyl group, we create a versatile intermediate, (S)-1,2-butanediol 1-tosylate. This intermediate allows for precise nucleophilic substitution reactions at the C1 position while preserving the critical stereocenter at the C2 position. This control is fundamental to asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity.[5]
Physicochemical and Identification Data
Accurate identification is the bedrock of reproducible science. The key identifiers and properties for the precursor and the target tosylate are summarized below.
| Property | (S)-1,2-butanediol (Precursor) | (S)-1,2-butanediol 1-tosylate |
| Chemical Structure | ![]() | |
| IUPAC Name | (2S)-Butane-1,2-diol | (S)-2-hydroxybutyl 4-methylbenzenesulfonate |
| CAS Number | 73522-17-5[4][6] | 100780-26-9 |
| Molecular Formula | C₄H₁₀O₂ | C₁₁H₁₆O₄S |
| Molecular Weight | 90.12 g/mol | 244.31 g/mol |
| Appearance | Colorless liquid | Expected to be a colorless to pale yellow oil or solid |
Note: While the CAS number for the specific mono-tosylate is 100780-26-9, it is a less common research chemical, and some suppliers may list it under a different internal catalog number or as a custom synthesis product.
Synthesis and Mechanistic Insights
The preparation of (S)-1,2-butanediol 1-tosylate from its parent diol is a classic example of selective functionalization, a common challenge in organic synthesis.[7]
The Challenge: Regioselectivity (S)-1,2-butanediol possesses two hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). The primary hydroxyl is less sterically hindered and generally more nucleophilic than the secondary one. This inherent difference in reactivity is the key to achieving selective mono-tosylation at the C1 position.[8] By carefully controlling reaction conditions, we can favor the reaction at the primary site over the secondary one and prevent the formation of the di-tosylated byproduct.
The Reaction: Tosylation The synthesis involves the reaction of (S)-1,2-butanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA), in an aprotic solvent like dichloromethane (DCM).[9]
Mechanism:
-
The base (e.g., pyridine) deprotonates the more accessible primary hydroxyl group of the diol, increasing its nucleophilicity.
-
The resulting alkoxide attacks the electrophilic sulfur atom of tosyl chloride.
-
The chloride ion is displaced, and a protonated pyridine hydrochloride salt is formed as a byproduct.
This reaction proceeds with retention of the stereochemistry at the C2 carbon, as the chiral center is not directly involved in the bond-forming or bond-breaking steps.[2]
Caption: Synthesis of (S)-1,2-butanediol 1-tosylate via selective tosylation.
Experimental Protocol: Synthesis and Purification
This protocol is a self-validating system designed for high yield and purity. Each step includes a clear objective and rationale.
Materials:
-
(S)-1,2-Butanediol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)
-
Anhydrous Pyridine (serves as base and solvent, or use 2.0 eq. in DCM)
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup (Objective: Ensure anhydrous conditions): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add (S)-1,2-butanediol (1.0 eq.) and anhydrous pyridine (or DCM followed by TEA). Cool the flask to 0 °C in an ice-water bath. Rationale: Water will react with TsCl, reducing yield and complicating purification.
-
Reagent Addition (Objective: Controlled reaction): Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous pyridine or DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred diol solution over 30-60 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents a rapid exotherm and minimizes the formation of the di-tosylated byproduct.
-
Reaction Monitoring (Objective: Determine completion): Allow the reaction to stir at 0 °C for 2-4 hours and then let it warm to room temperature, stirring overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.[10] Rationale: TLC provides a simple, visual confirmation that the starting material has been converted to the less polar product.
-
Work-up and Extraction (Objective: Isolate the crude product): Quench the reaction by slowly adding cold water. If DCM was used, transfer the mixture to a separatory funnel. If pyridine was the solvent, first dilute with DCM. Wash the organic layer sequentially with cold 5% HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acid), and brine. Rationale: This aqueous wash sequence removes the base, its salt, and any remaining water-soluble impurities.
-
Drying and Concentration (Objective: Remove solvent): Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification (Objective: Achieve high purity): Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[10] Rationale: Chromatography separates the desired mono-tosylate from any unreacted TsCl, starting material, and di-tosylated byproduct, yielding the pure compound.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is non-negotiable. NMR and IR spectroscopy serve as a self-validating system to confirm the successful synthesis.
| Technique | Expected Observations for (S)-1,2-Butanediol 1-Tosylate |
| ¹H NMR | Aromatic Protons: Two doublets around 7.4-7.8 ppm (protons on the tosyl ring).Methyl Protons: A singlet around 2.4 ppm (CH₃ on the tosyl ring).[11]Methylene Protons (-CH₂OTs): A multiplet around 4.0-4.2 ppm.Methine Proton (-CHOH-): A multiplet around 3.6-3.8 ppm.Other Aliphatic Protons: Multiplets corresponding to the -CH₂- and -CH₃ of the butyl chain. |
| ¹³C NMR | Aromatic Carbons: Peaks in the 127-145 ppm region.Carbonyl-like Carbon: The carbon attached to the sulfur will be highly deshielded.-CH₂OTs Carbon: A peak around 70-75 ppm.[11]-CHOH Carbon: A peak around 65-70 ppm.Tosyl Methyl Carbon: A peak around 21.6 ppm.[11] |
| IR Spectroscopy | O-H Stretch: A broad peak around 3400 cm⁻¹ (from the remaining secondary alcohol).S=O Stretch: Two characteristic strong peaks around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).C-O Stretch: Peaks in the 1000-1200 cm⁻¹ region. |
Applications in Asymmetric Synthesis and Drug Development
(S)-1,2-Butanediol 1-tosylate is a powerful chiral electrophile. Its primary application is in Sₙ2 reactions, where a nucleophile displaces the tosylate leaving group.[1][5]
Key Features:
-
Stereochemical Control: The Sₙ2 reaction proceeds with an inversion of configuration if the nucleophile attacks a chiral center. In this case, the attack is at the primary, achiral C1 position. The value here is the introduction of a new functional group adjacent to an existing, untouched stereocenter, which is a common strategy for building up molecular complexity.
-
Versatility: A wide range of nucleophiles can be used, including azides (for amines), cyanides (for carboxylic acids), thiolates (for thioethers), and carbanions (for C-C bond formation), allowing for the synthesis of a diverse library of chiral compounds.
Caption: Typical Sₙ2 reaction workflow using (S)-1,2-butanediol 1-tosylate.
This pathway is instrumental in synthesizing chiral amines, amino alcohols, and other functionalities that are prevalent in active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
As with all sulfonylating agents and their products, proper handling is crucial.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Handling: Tosylates are alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture to prevent hydrolysis of the tosylate group.
Suppliers
(S)-1,2-Butanediol 1-tosylate is a specialized reagent. While not as common as its parent diol, it can be sourced from several chemical suppliers, often on a made-to-order basis.
| Supplier | Availability | Notes |
| Sigma-Aldrich (Merck) | Check Catalog | May be listed under various product numbers. |
| BLDpharm | In Catalog | Lists various tosylated diol derivatives.[12][13] |
| ChemScene | In Catalog | Offers a range of sulfonate esters.[14] |
| Custom Synthesis Labs | On Request | Many companies specialize in synthesizing intermediates not available off-the-shelf. |
Note: Availability and catalog numbers are subject to change. It is recommended to search by the CAS number 100780-26-9 on supplier websites.
References
-
Recent progress in selective functionalization of diols via organocatalysis . RSC Publishing. Available at: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . National Center for Biotechnology Information (PMC). Available at: [Link]
- US Patent 5194651A - Tosylation of alcohols. Google Patents.
-
Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research . Journal of Chemistry Letters. Available at: [Link]
-
Selective Mesylation of Vicinal Diols: A Systematic Case Study . ACS Publications. Available at: [Link]
-
Tosylates And Mesylates . Master Organic Chemistry. Available at: [Link]
-
ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid . Korean Chemical Society. Available at: [Link]
- US Patent 8143432B2 - Process for regioselective mono-tosylation of diols. Google Patents.
- EP Patent 2084129B1 - Process for regioselective mono-tosylation of diols. Google Patents.
-
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid . ScienceMadness. Available at: [Link]
-
Tosylates and Mesylates in Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Substitution Reactions . Pearson+. Available at: [Link]
-
Preparation of Optically Active 1,2Diol Monotosylates by Enzymatic Hydrolysis . ResearchGate. Available at: [Link]
-
1,2-Butanediol . Wikipedia. Available at: [Link]
-
Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Consideration of selectivity in tosylation of alcohols in the absence of KOH . ResearchGate. Available at: [Link]
-
1,2-Diol synthesis by additions . Organic Chemistry Portal. Available at: [Link]
-
(S)-butane-1,2-diol . PubChem. Available at: [Link]
-
But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) . MilliporeSigma. Available at: [Link]
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- 8. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6315-52-2|Ethane-1,2-diyl bis(4-methylbenzenesulfonate)|BLD Pharm [bldpharm.com]
- 13. 99520-83-9|(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate)|ArkPharm [bldpharm.com]
- 14. chemscene.com [chemscene.com]
Difference between (S)-2-hydroxybutyl tosylate and (S)-1,2-epoxybutane
Technical Comparison: (S)-2-Hydroxybutyl Tosylate vs. (S)-1,2-Epoxybutane in Chiral Synthesis
Executive Summary
In the landscape of chiral drug development, (S)-1,2-epoxybutane (CAS 30608-62-9) and its direct precursor, (S)-2-hydroxybutyl tosylate (CAS 143731-32-2), represent a critical "parent-progeny" relationship. While often discussed together, their roles, reactivity profiles, and safety handling requirements diverge significantly.
For the application scientist, the distinction is operational:
-
(S)-2-Hydroxybutyl Tosylate is a latent electrophile . It is a robust, high-boiling intermediate used to "lock in" stereochemistry before cyclization.
-
(S)-1,2-Epoxybutane is an active electrophile . It is a volatile, high-energy species used to introduce the chiral butyl chain into nucleophilic APIs (Active Pharmaceutical Ingredients).
This guide dissects the technical nuances between these two species, focusing on their interconversion, stereochemical integrity, and control as Genotoxic Impurities (GTIs).
Structural & Physical Characterization
The fundamental difference lies in ring strain and physical state. The tosylate is an acyclic sulfonate ester, whereas the epoxide is a strained three-membered ether.
| Feature | (S)-2-Hydroxybutyl Tosylate | (S)-1,2-Epoxybutane |
| IUPAC Name | (2S)-1-(p-toluenesulfonyloxy)-2-butanol | (2S)-2-ethyloxirane |
| CAS Number | 143731-32-2 | 30608-62-9 |
| Molecular Weight | 244.31 g/mol | 72.11 g/mol |
| Physical State | Viscous Liquid / Low-melting Solid | Volatile Liquid |
| Boiling Point | ~250°C (dec.) | 63°C |
| Chiral Center | C2 (Secondary Alcohol) | C2 (Epoxide Ring) |
| Reactivity Class | Alkylating Agent (Leaving Group: TsO⁻) | Strained Electrophile (Ring Opening) |
| Primary Hazard | Contact sensitizer, PGI (Potential Genotoxic Impurity) | Flammable, Mutagenic, Inhalation Hazard |
Expert Insight: The massive difference in boiling points (63°C vs. >250°C) dictates the purification strategy. The epoxide can be isolated via distillation, effectively separating it from the non-volatile tosylate precursor. This is a critical control point for purging sulfonate ester impurities.
Mechanistic Interconversion & Stereochemistry
The synthesis of (S)-1,2-epoxybutane typically proceeds via the base-mediated cyclization of (S)-2-hydroxybutyl tosylate. Understanding this mechanism is vital for preserving Optical Purity (ee%).
The Pathway
-
Precursor: (S)-1,2-Butanediol is selectively tosylated at the primary hydroxyl (C1) due to steric accessibility.
-
Intermediate: (S)-2-Hydroxybutyl tosylate is formed.[1][2] The chiral center at C2 is not involved in this bond formation.
-
Cyclization: Upon treatment with a base (e.g., NaOH, K2CO3), the alkoxide formed at C2 attacks C1.
-
Stereochemical Outcome: Because the displacement occurs at C1 (an achiral center) and the chiral center C2 acts as the nucleophile, the configuration is RETAINED . (S)-Tosylate yields (S)-Epoxide.
Visualizing the Pathway
Figure 1: The synthetic flow from diol to epoxide. Note that the chiral center at C2 acts as the anchor, ensuring the (S)-configuration is passed down without inversion.
Reactivity Profile & Application Strategy
(S)-2-Hydroxybutyl Tosylate: The "Anchor"
-
Utility: Rarely used as the final alkylating agent because the neighboring hydroxyl group can interfere (via epoxide formation in situ) or reduce reactivity compared to a simple alkyl tosylate.
-
Stability: Susceptible to hydrolysis in aqueous acidic/basic media, reverting to the diol.
-
Impurity Risk: If this material is carried over into the final drug substance, it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines due to its alkylating capability.
(S)-1,2-Epoxybutane: The "Warhead"
-
Utility: The "go-to" reagent for introducing a chiral hydroxybutyl group. It reacts with amines, thiols, and alcohols via ring-opening.
-
Regioselectivity: Nucleophiles typically attack the less hindered primary carbon (C1), resulting in a secondary alcohol product that retains the original chirality of the butyl chain.
-
Handling: Must be handled in a fume hood due to volatility and mutagenicity.
Comparative Reactivity Diagram
Figure 2: Reactivity divergence. The epoxide is the preferred species for nucleophilic attack, while the tosylate is primarily a precursor.
Experimental Protocol: Conversion & Purification
Note: This protocol describes the conversion of the tosylate to the epoxide, a common requirement when the epoxide is generated in situ to avoid handling the volatile mutagen.
Step 1: Synthesis of (S)-2-Hydroxybutyl Tosylate
-
Charge (S)-1,2-butanediol (1.0 eq) and Dichloromethane (DCM) into a reactor. Cool to 0°C.
-
Add Triethylamine (1.2 eq) and catalytic DMAP.
-
Slow Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) dissolved in DCM. Maintain temp < 5°C to ensure regioselectivity for the primary alcohol.
-
Workup: Wash with dilute HCl (remove amine), then NaHCO3. Dry organic layer.
-
Result: Crude (S)-2-hydroxybutyl tosylate. Do not distill (decomposition risk).
Step 2: Cyclization to (S)-1,2-Epoxybutane
-
Reaction: Dissolve the crude tosylate in aqueous NaOH (2.0 eq) or a biphasic system (NaOH/DCM).
-
Mechanism: The base deprotonates the secondary -OH; the alkoxide displaces the primary -OTs.
-
Purification (Crucial):
-
The product ((S)-1,2-epoxybutane) boils at 63°C.[3]
-
Perform a fractional distillation at atmospheric pressure.
-
Collect: Fraction boiling at 62–64°C.
-
Reject: High-boiling residue (contains unreacted tosylate and salts).
-
Validation Check: Analyze the distillate by GC-FID. The tosylate (non-volatile) should be non-detectable. This ensures the removal of the PGI precursor.
Safety & Regulatory (ICH M7)
Both compounds fall under strict scrutiny in drug development.
-
Mutagenicity: Epoxides and Sulfonate esters are structural alerts. (S)-1,2-epoxybutane is Ames positive.
-
Control Strategy:
-
If (S)-1,2-epoxybutane is used as a raw material, it must be controlled at the "Starting Material" level with strict limits on the downstream carryover.
-
If (S)-2-hydroxybutyl tosylate is used, it is often treated as an intermediate. However, residual tosylate in the final API is a major compliance issue.
-
Analytical Method: Use GC-MS for Epoxide detection (limit of quantitation ~1 ppm) and LC-MS/MS for Tosylate detection (since it is not volatile).
-
References
-
LookChem. (S)-2-HYDROXYBUTYL P-TOSYLATE Basic Information & CAS 143731-32-2. Retrieved from
-
Fisher Scientific. (S)-2-Hydroxy-3-buten-1-yl p-tosylate Structure & Properties (Structural Analog Reference). Retrieved from
-
National Institutes of Health (NIH) - PubChem. 1,2-Epoxybutane Compound Summary. Retrieved from
-
Sigma-Aldrich. 1,2-Epoxybutane Product Specification & Safety Data. Retrieved from
-
IARC Monographs. 1,2-Epoxybutane: Genotoxicity and Carcinogenicity Evaluation. Retrieved from
Sources
Technical Guide: Chiral Building Blocks with 2-Hydroxybutyl Skeleton
Precision Synthesis, Stereochemical Validation, and Pharmaceutical Application
Executive Summary
The 2-hydroxybutyl skeleton (derived from 1,2-butanediol or 1,2-epoxybutane) represents a "privileged motif" in modern organic synthesis. It serves as the chiral anchor for a vast array of functional materials, including biodegradable polymers (polyhydroxyalkanoates), pheromones, and active pharmaceutical ingredients (APIs) such as next-generation anticonvulsants and antifungal agents.
This technical guide provides a rigorous examination of the access to high-enantiopurity (>99% ee) 2-hydroxybutyl synthons. We move beyond basic textbook definitions to explore the Hydrolytic Kinetic Resolution (HKR) as the industrial gold standard, alongside emerging biocatalytic routes , providing self-validating protocols for the bench scientist.
Part 1: Structural Significance & Retrosynthetic Logic
The 2-hydroxybutyl moiety is chemically versatile due to the coexistence of a secondary chiral alcohol and a terminal functionality (either a primary alcohol in the diol form or a strained ring in the epoxide form).
Retrosynthetic Analysis
To access the (R)- or (S)-2-hydroxybutyl skeleton, three primary disconnections are logically sound. The choice depends on the desired oxidation state and available starting materials.
Figure 1: Retrosynthetic disconnections for accessing the 2-hydroxybutyl motif.
Part 2: Synthetic Methodologies
Method A: Hydrolytic Kinetic Resolution (HKR)
The Industrial Standard For the 2-hydroxybutyl skeleton, the Jacobsen HKR of terminal epoxides is the most robust method. It utilizes a chiral (Salen)Co(III) complex to catalyze the hydrolysis of one enantiomer of racemic 1,2-epoxybutane much faster than the other.
-
Mechanism: Cooperative bimetallic mechanism where two metal centers simultaneously activate the epoxide and the water nucleophile.
-
Outcome: Yields (R)-1,2-butanediol (hydrolyzed product) and unreacted (S)-1,2-epoxybutane (or vice versa depending on catalyst antipode) with high enantiomeric excess (ee).
Method B: Biocatalytic Reduction
The Green Chemistry Approach Whole-cell biocatalysis (e.g., Gluconobacter oxydans or engineered ADHs) offers a route to reduce 2-butanone derivatives or selectively oxidize 1,2-butanediol.
-
Advantage: Operates at ambient temperature/pressure; avoids heavy metals.
-
Constraint: Requires cofactor regeneration systems (NADH/NADPH).
Part 3: Experimental Protocols
Protocol 1: Jacobsen HKR of 1,2-Epoxybutane
Grounding: This protocol is adapted from the seminal works of Eric Jacobsen (Harvard) and industrial scaling procedures [1, 2].
Reagents:
-
Racemic 1,2-epoxybutane (1.0 equiv)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (0.5 mol%)[1]
-
Acetic acid (AcOH) (2.0 equiv relative to catalyst)
-
Distilled Water (0.55 equiv)
-
THF (minimal, optional for solubility)
Workflow:
-
Catalyst Activation (Oxidation):
-
In a flask open to air, dissolve the Co(II)-salen complex in minimal toluene or THF.
-
Add AcOH (2 equiv relative to Co). Stir for 30-60 mins. The color changes from red to dark brown, indicating oxidation to the active Co(III) species.
-
Remove solvent in vacuo to obtain the solid Co(III)-salen catalyst.
-
-
Resolution Reaction:
-
Charge the reaction vessel with the activated catalyst and racemic 1,2-epoxybutane.
-
Cool to 0°C (exothermic reaction control).
-
Slowly add water (0.55 equiv).
-
Allow to warm to room temperature and stir for 12–18 hours.
-
-
Monitoring (Self-Validation Step):
-
Stop/Go Criteria: Aliquot 50 µL, dissolve in CDCl₃. Analyze by ¹H NMR.
-
Look for the disappearance of the epoxide protons of the reacting enantiomer and the appearance of the diol methine proton (~3.6 ppm).
-
Note: Conversion should ideally stop at ~50-55%.
-
-
Workup & Isolation:
-
Fractional Distillation: This is the critical separation step.
-
Fraction 1: Unreacted (S)-1,2-epoxybutane (bp ~63°C).
-
Fraction 2: (R)-1,2-butanediol (bp ~196°C).
-
Purity Check: The catalyst remains in the pot residue and can often be recycled.
-
Protocol 2: Stereochemical Validation (Mosher's Method)
Trustworthiness: You cannot rely solely on optical rotation, which is concentration-dependent. Mosher's ester analysis provides absolute configuration confirmation [3, 4].[2]
Workflow:
-
Take 5 mg of the isolated 1,2-butanediol (protect the primary alcohol if necessary, though selective esterification of the secondary alcohol is possible with stoichiometry control, usually primary reacts first so protection is recommended for precise analysis). Correction: For 1,2-diols, it is standard to form the bis-Mosher ester or selectively protect the primary position first.
-
React separate aliquots with (R)-MTPA-Cl and (S)-MTPA-Cl.
-
Analyze ¹H NMR.[3] Calculate
. -
Use the sign of
to map the spatial arrangement of protons.
Figure 2: Workflow for absolute configuration assignment using Mosher's method.
Part 4: Data Summary & Comparison
| Parameter | HKR (Jacobsen) | Biocatalysis (ADH) | Asymmetric Hydrogenation (Noyori) |
| Substrate | Racemic 1,2-Epoxybutane | 2-Butanone / 2-Oxobutanoate | 2-Butanone derivatives |
| Catalyst | Co(III)-Salen | Alcohol Dehydrogenase | Ru-BINAP / Ru-Diamine |
| Max Theoretical Yield | 50% (for one enantiomer) | 100% | 100% |
| Enantiomeric Excess | >99% (tunable via time) | >95-99% (enzyme dependent) | >90-98% |
| Scalability | High (Multi-ton) | Medium (Volumetric productivity) | High |
| Cost Efficiency | High (Cheap racemate) | Medium (Enzyme cost) | High (Precious metal) |
Part 5: Applications in Drug Discovery[3][4]
The 2-hydroxybutyl skeleton is a versatile "chiral handle."
-
Ring Opening (Aminolysis): The resolved (S)-1,2-epoxybutane can be opened with amines to generate 1-amino-2-butanol derivatives. This is structurally homologous to the Ethambutol core and useful in synthesizing amino-alcohol based ligands.
-
Polymer Synthesis: (R)-1,2-butanediol is a direct precursor to Poly(2-hydroxybutyrate) analogues, biodegradable polyesters used in medical sutures and drug delivery matrices [5].
-
API Synthesis: The skeleton appears in the side chains of various macrolide antibiotics and is a precursor to (R)-2-hydroxybutyric acid , a key intermediate for specific ACE inhibitors and anticonvulsants (e.g., Levetiracetam analogs often utilize the 2-aminobutyryl core, accessible from the 2-hydroxy precursor via Mitsunobu inversion) [6].
References
-
Jacobsen, E. N. , et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes."[1][4][5] Science, 1997, 277(5328), 936-938.
-
Sigma-Aldrich .[4] "Jacobsen's Catalyst for Hydrolytic Kinetic Resolution."[1][5] Technical Bulletin.
-
Hoye, T. R. , et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007, 2, 2451–2458.
-
Seco, J. M. , et al. "The assignment of absolute configuration by NMR." Chemical Reviews, 2004, 104(1), 17-118.
-
Chem-Impex . "(R)-1,2-Butanediol Applications in Biodegradable Polymers."
-
BenchChem . "Biocatalytic Reduction of 4-Phenyl-2-Butanone to a Chiral Alcohol Precursor." Application Notes.
Sources
A Technical Guide to (S)-Butan-2-yl 4-Methylbenzenesulfonate: Synthesis, Reactivity, and Application in Stereocontrolled Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of (S)-butan-2-yl 4-methylbenzenesulfonate, a pivotal chiral building block in modern organic synthesis. We will delve into its nomenclature, stereocontrolled synthesis, and its primary application as a potent electrophile in nucleophilic substitution reactions. The focus will be on the mechanistic underpinnings that make this reagent exceptionally valuable for the stereospecific construction of complex molecules, particularly active pharmaceutical ingredients (APIs).
A note on nomenclature: The topic chemical, (S)-1-(p-toluenesulfonyloxy)-2-butanol, suggests a butane-1,2-diol derivative. However, the more common and synthetically versatile reagent derived from (S)-2-butanol is (S)-butan-2-yl 4-methylbenzenesulfonate, often referred to as (S)-2-butyl tosylate. This guide will focus on the latter, as its application in controlling stereochemistry through Sₙ2 reactions is a cornerstone of asymmetric synthesis.
Core Identification: Nomenclature and Physicochemical Properties
Precise identification is critical for reproducibility in research and development. The compound is an ester of p-toluenesulfonic acid and (S)-2-butanol.
IUPAC Name: (2S)-butan-2-yl 4-methylbenzenesulfonate
Common Synonyms:
-
(S)-2-Butyl tosylate
-
(S)-sec-Butyl p-toluenesulfonate
-
Toluene-4-sulfonic acid (S)-sec-butyl ester
Table 1: Key Physicochemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃S |
| Molecular Weight | 228.31 g/mol |
| Appearance | Typically a colorless oil or low-melting solid |
| Chirality | Contains one stereocenter (C2) in the (S) configuration |
| CAS Number | 2307-69-9 |
The Synthetic Rationale: Converting a Poor Leaving Group into an Excellent One
The primary utility of converting an alcohol to a tosylate is to transform the hydroxyl group (–OH), a notoriously poor leaving group, into a tosylate (–OTs) group, which is an excellent leaving group. The –OH group is a strong base, making its departure from a carbon center energetically unfavorable. In contrast, the tosylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms and the benzene ring, making it readily displaced by a nucleophile.[1]
Synthesis Protocol: Preparation of (S)-Butan-2-yl 4-Methylbenzenesulfonate
This procedure leverages the reaction between (S)-2-butanol and p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine.
Core Principle: The reaction occurs at the oxygen atom of the alcohol, and no bonds to the chiral carbon are broken. Consequently, the synthesis proceeds with retention of configuration at the stereocenter.[1][2]
Materials:
-
(S)-2-butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)
-
Anhydrous pyridine (as solvent and base)
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (e.g., 1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-butanol in anhydrous pyridine. Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The pyridine serves both as the solvent and as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[3]
-
Reaction Progression: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitoring: Track the consumption of the starting alcohol using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into cold 1 M HCl to neutralize excess pyridine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. This removes residual pyridine and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude (S)-2-butyl tosylate. Purification can be achieved via column chromatography if necessary.
Workflow for Tosylate Synthesis
The following diagram illustrates the stereospecific conversion of the alcohol to the tosylate.
Caption: Synthesis of (S)-2-Butyl Tosylate from (S)-2-Butanol.
Core Reactivity: The Sₙ2 Reaction and Inversion of Stereochemistry
(S)-2-Butyl tosylate is an archetypal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This reaction is the cornerstone of its utility in asymmetric synthesis.
Mechanistic Pillar: The Sₙ2 reaction proceeds via a backside attack mechanism. The incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the tosylate). This concerted process forces the molecule's stereochemistry to invert, much like an umbrella flipping inside out in the wind. The result is a product with the opposite configuration—in this case, (R)—at the reaction center.[1][2]
This stereochemical outcome is predictable and reliable, providing chemists with a powerful tool for controlling the three-dimensional structure of their target molecules.
Table 2: Representative Sₙ2 Reactions of (S)-2-Butyl Tosylate
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Product Name | Configuration |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Alkyl Azide | (R)-2-Azidobutane | R (Inversion) |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile | (R)-Pentanenitrile | R (Inversion) |
| Halide (Br⁻) | Sodium Bromide (NaBr) | Alkyl Halide | (R)-2-Bromobutane | R (Inversion) |
| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether | (R)-2-Ethoxybutane | R (Inversion) |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether | (R)-2-(Phenylthio)butane | R (Inversion) |
Workflow for Stereospecific Sₙ2 Reaction
The diagram below visualizes the critical stereochemical inversion that defines the synthetic power of this reagent.
Caption: The Sₙ2 pathway showing inversion of stereochemistry.
Application in Drug Development
The precise control of stereochemistry is not an academic exercise; it is a fundamental requirement in modern drug development. Enantiomers of a chiral drug can exhibit drastically different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in the worst case, harmful (the tragic example of thalidomide being the most cited case).
Chiral building blocks like (S)-2-butyl tosylate are therefore indispensable. They allow medicinal chemists to construct complex APIs with a specific, desired stereoconfiguration. By using a tosylate in an Sₙ2 reaction, a scientist can introduce a new functional group at a chiral center with a predictable and opposite stereochemistry, a critical step in the multi-step synthesis of many modern drugs.[4] This strategy avoids the need for costly chiral separations of racemic mixtures later in the synthesis, leading to more efficient and safer drug manufacturing processes.
References
-
Wikipedia. 2-Butanol. [Link]
-
PubChem. (+)-2-Butanol | C4H10O | CID 444683. National Institutes of Health. [Link]
-
precisionFDA. 2-BUTANOL. [Link]
-
OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
Sources
The Synthetic Utility of (S)-1,2-Butanediol Monotosylates: A Technical Guide for Organic Chemists
Abstract
(S)-1,2-Butanediol, a readily available chiral building block, serves as a versatile precursor to a variety of valuable intermediates in organic synthesis.[1] Its selective activation through monotosylation of the primary hydroxyl group unlocks a powerful synthetic tool, the (S)-1,2-butanediol monotosylate. This guide provides an in-depth exploration of the applications of this chiral synthon, focusing on its utility in the stereoselective synthesis of key structural motifs such as epoxides, tetrahydrofurans, and chiral amines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss their relevance in the context of drug discovery and development.
Introduction: The Strategic Advantage of (S)-1,2-Butanediol Monotosylates
In the landscape of asymmetric synthesis, the "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, remains a cornerstone for the efficient construction of complex molecules.[2] (S)-1,2-Butanediol, a simple yet stereochemically defined diol, is an exemplary member of this chiral pool.[1] However, its direct application is often limited by the similar reactivity of its two hydroxyl groups. The strategic conversion of the primary hydroxyl group to a p-toluenesulfonate (tosylate) ester dramatically alters its reactivity profile, transforming it into a highly effective electrophile for nucleophilic substitution reactions.
The tosyl group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This activation is achieved without affecting the stereocenter at the C2 position, thus preserving the valuable chiral information of the starting material. The resulting (S)-1,2-butanediol monotosylate is a stable, crystalline solid that serves as a gateway to a multitude of stereochemically defined products.
Core Applications in Organic Synthesis
The strategic placement of a good leaving group adjacent to a stereogenic center makes (S)-1,2-butanediol monotosylate a powerful tool for intramolecular and intermolecular reactions.
Synthesis of (S)-2-Ethyloxirane: A Chiral Epoxide Building Block
One of the most fundamental applications of (S)-1,2-butanediol monotosylate is its conversion to the corresponding chiral epoxide, (S)-2-ethyloxirane. This transformation proceeds via an intramolecular Williamson ether synthesis, where the secondary alcohol, upon deprotonation, acts as an internal nucleophile, displacing the tosylate group in a stereospecific S_N2 reaction.
The reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The base deprotonates the secondary hydroxyl group, forming an alkoxide. This alkoxide then undergoes an intramolecular backside attack on the carbon bearing the tosylate group, leading to the formation of the three-membered oxirane ring with inversion of configuration at the primary carbon. However, since the stereocenter is at the C2 position, the overall stereochemistry of the ethyl group relative to the epoxide remains (S).
Sources
(S)-2-hydroxybutyl p-tosylate molecular weight and solubility data
An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-hydroxybutyl p-tosylate
Introduction to (S)-2-hydroxybutyl p-tosylate
(S)-2-hydroxybutyl p-tosylate, with the CAS Number 143731-32-2, is a chiral organic compound of significant interest in synthetic organic chemistry.[1] It incorporates two key functional groups: a secondary alcohol and a tosylate ester. The tosylate group is an excellent leaving group, making this molecule a valuable intermediate for introducing a chiral (S)-2-hydroxybutyl moiety into a target structure through nucleophilic substitution reactions.[2][3] Understanding its core physicochemical properties, particularly molecular weight and solubility, is fundamental for its effective use in reaction design, purification, and formulation.
This guide provides a detailed analysis of the molecular weight and solubility profile of (S)-2-hydroxybutyl p-tosylate. It offers a theoretical framework for predicting its solubility based on structural attributes and presents a comprehensive, field-proven experimental protocol for its quantitative determination.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is a prerequisite for its application in a research and development setting.
Molecular Structure and Weight
The molecular identity of (S)-2-hydroxybutyl p-tosylate is defined by its specific atomic composition and arrangement.
-
Chemical Name: [(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate[1]
-
Synonyms: (S)-2-HYDROXYBUTYL TOSYLATE[1]
-
Molecular Formula: C₁₁H₁₆O₄S[1]
This formula dictates its molar mass, a critical parameter for stoichiometric calculations in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄S | LookChem[1] |
| Molecular Weight | 244.31 g/mol | LookChem[1] |
Solubility Profile
The molecule possesses both polar and nonpolar characteristics:
-
Polar Features: The hydroxyl (-OH) group and the sulfonate ester (-OSO₂-) group introduce polarity and the capacity for hydrogen bonding.
-
Nonpolar Features: The butyl chain (-C₄H₉) and the aromatic tolyl group (-C₆H₄CH₃) contribute to its nonpolar, lipophilic character.
This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large nonpolar tolyl and butyl groups are expected to dominate, limiting solubility in highly polar, hydrogen-bonding solvents like water.[6] Solubility may increase in small alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the polar regions of the molecule without the competing hydrogen bond network of water, while still accommodating the nonpolar components. |
| Nonpolar / Weakly Polar | Dichloromethane, Diethyl Ether, Toluene, Ethyl Acetate | Soluble | The significant nonpolar surface area from the aromatic ring and alkyl chain suggests good compatibility with common organic solvents.[2][4] |
Experimental Determination of Solubility
To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The shake-flask method is a widely accepted, gold-standard technique for determining the equilibrium solubility of a compound.[4][7]
Principle of the Method
The core principle involves creating a saturated solution of the compound in a chosen solvent at a constant temperature. By agitating an excess of the solid solute with the solvent for a sufficient period, a dynamic equilibrium is established between the dissolved and undissolved compound. After separating the solid phase, the concentration of the solute in the clear supernatant is quantified using a precise analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]
Workflow for Equilibrium Solubility Determination
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Experimental Protocol
This protocol provides a self-validating system for the accurate determination of solubility.
1. Preparation of Standard Solutions for HPLC Calibration:
-
Causality: A precise calibration curve is essential for converting the analytical signal (e.g., peak area from HPLC) into a concentration.
-
1.1 Accurately weigh a known mass of (S)-2-hydroxybutyl p-tosylate.
-
1.2 Dissolve it in a suitable solvent (e.g., acetonitrile) to create a high-concentration stock solution.
-
1.3 Perform a series of serial dilutions from the stock solution to generate at least five standard solutions of known concentrations spanning the expected solubility range.
-
1.4 Analyze each standard by HPLC to generate a calibration curve (Concentration vs. Peak Area). The curve must have a correlation coefficient (R²) > 0.99 for accuracy.
2. Preparation of the Saturated Solution:
-
Causality: Using an excess of the compound ensures that the solution reaches its maximum saturation point at the given temperature.[4]
-
2.1 Add an excess amount of solid (S)-2-hydroxybutyl p-tosylate (e.g., 10-20 mg) to a glass vial. The excess should be clearly visible.
-
2.2 Pipette a precise volume (e.g., 1.0 mL) of the test solvent into the vial.
-
2.3 Seal the vial tightly to prevent solvent evaporation.
-
2.4 Prepare samples in triplicate for each solvent to ensure statistical validity.
3. Equilibration:
-
Causality: Solubility is an equilibrium process. Sufficient time and consistent agitation are required to ensure the system reaches a steady state, preventing underestimation of solubility.[7]
-
3.1 Place the vials in a temperature-controlled shaker or on a stir plate. Maintain a constant temperature (e.g., 25 °C).
-
3.2 Agitate the vials for a minimum of 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary.[4]
4. Sample Separation and Preparation for Analysis:
-
Causality: The undissolved solid must be completely removed to ensure that the analysis only measures the concentration of the dissolved compound.[4]
-
4.1 Allow the vials to stand at the equilibrium temperature for 30 minutes to let the solid settle.
-
4.2 Centrifuge the vials to pellet the remaining solid.
-
4.3 Carefully draw the clear supernatant using a syringe.
-
4.4 Filter the supernatant through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step removes any fine particulates.
-
4.5 Dilute the filtrate with the mobile phase if the concentration is expected to be above the highest point of the calibration curve.
5. Quantification and Data Reporting:
-
Causality: The calibrated analytical method provides the final, accurate measurement of solute concentration.
-
5.1 Analyze the prepared filtrate samples by HPLC using the same method as the standards.
-
5.2 Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration of (S)-2-hydroxybutyl p-tosylate in the saturated solution.
-
5.3 Account for any dilution factors used during sample preparation.
-
5.4 Report the final solubility as an average of the triplicate measurements, typically in mg/mL or mol/L, specifying the solvent and temperature.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Storage: Store in a cool place, typically recommended between 0-6°C.[1] Keep the container tightly closed in a dry and well-ventilated location.
-
Safety: As with all laboratory chemicals, appropriate personal protective equipment (gloves, safety glasses) should be worn.[8][9] Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
While specific quantitative solubility data for (S)-2-hydroxybutyl p-tosylate is not documented in readily accessible literature, a robust scientific understanding of its properties can be established. Its molecular weight is definitively 244.31 g/mol .[1] A qualitative analysis of its structure predicts good solubility in common polar aprotic and nonpolar organic solvents, with limited solubility in highly polar protic solvents like water. For researchers requiring precise data for process development or formulation, the detailed shake-flask protocol provided in this guide offers a reliable and accurate method for its experimental determination.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- LookChem. (n.d.). Cas 143731-32-2, (S)-2-HYDROXYBUTYL P-TOSYLATE.
- Schmidt, S., Liebert, T., & Heinze, T. (2013). Synthesis of soluble cellulose tosylates in an eco-friendly medium. RSC Publishing.
- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Jalalon, J.V.R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd.
- Palmer, D.S., & Mitchell, J.B.O. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. NIH PMC.
- Unknown Author. (n.d.). Organic Syntheses Procedure.
- Echemi. (n.d.). (S)-2-Hydroxy-3-buten-1-yl p-tosylate | 133095-74-6.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Cayman Chemical. (2025, November 19). Safety Data Sheet.
- Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Butyl p-toluenesulfonate.
- Oreate AI. (2026, January 15). Understanding Tosylate: A Key Player in Organic Chemistry. Oreate AI Blog.
- Chem-Impex. (n.d.). (S)-2-Methylbutyl p-toluenesulfonate.
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- 9. fishersci.com [fishersci.com]
Technical Whitepaper: Safety, Genotoxicity, and Handling of Chiral Hydroxybutyl Tosylates
This guide is structured as a high-level technical whitepaper designed for drug development scientists. It moves beyond the static nature of a standard Safety Data Sheet (SDS) to provide a dynamic, mechanistic, and regulatory-compliant framework for handling Chiral Hydroxybutyl Tosylates .
Executive Summary & Chemical Context
Chiral hydroxybutyl tosylates are bifunctional building blocks widely used in the synthesis of enantiopure active pharmaceutical ingredients (APIs). Their utility stems from the high leaving-group ability of the tosylate (p-toluenesulfonate) moiety combined with a chiral secondary alcohol or alkyl chain.
However, this utility comes with a significant safety trade-off: Alkylating Potential .
Under the ICH M7 guidelines, these compounds are classified as potentially mutagenic impurities (PMIs) or genotoxic impurities (GTIs). They possess the chemical capability to alkylate DNA directly via an
Key Physical & Chemical Properties (Class Representative)
| Property | Description | Implication |
| State | Viscous Liquid / Low-Melting Solid | Difficult to aerosolize, but adheres to surfaces/gloves. |
| Reactivity | High ( | Reacts rapidly with nucleophiles (DNA, proteins, amines). |
| Stability | Hydrolysis-prone; Thermally sensitive | Critical: Free hydroxyl groups can facilitate intramolecular cyclization (e.g., to oxetanes) under basic conditions, altering the hazard profile. |
| Chirality | Enantiopure (e.g., >99% ee) | Biological systems may interact stereoselectively; toxicity profiles may differ slightly between enantiomers. |
The Genotoxicity Challenge: Mechanism & Regulation
The Alkylation Mechanism
The primary hazard is not acute toxicity (LD50), but genotoxicity . The sulfonate ester acts as a "warhead," allowing the alkyl chain to transfer to nucleophilic sites on DNA bases (specifically the N7 position of Guanine or N3 of Adenine).
Diagram 1: Molecular Mechanism of Genotoxicity
This diagram illustrates the pathway from chemical exposure to potential mutagenic event.
Caption: Figure 1. The
Regulatory Grounding (ICH M7)
Under ICH M7 (R1) , sulfonate esters are part of the "Cohort of Concern" or Class 1/2 impurities.
-
TTC Limit: For compounds with known mutagenicity, the Threshold of Toxicological Concern (TTC) is often set at 1.5 µ g/day for lifetime exposure.[1]
-
Control Strategy: In drug development, you must prove that this intermediate is purged during downstream processing or controlled to ppm levels in the final drug substance.
Handling & Containment Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a Class II Biosafety Cabinet or a dedicated Chemical Fume Hood with a face velocity >100 fpm.
-
Weighing: Use static-free disposable spatulas. Weighing should be done inside the hood or using a closed-balance enclosure.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hands | Double Gloving (Nitrile + Laminate) | Standard nitrile may degrade. Laminate (e.g., Silver Shield) provides >4hr breakthrough time for sulfonates. |
| Respiratory | P100/N95 (if outside hood) | Prevention of particulate/aerosol inhalation. |
| Body | Tyvek Lab Coat + Sleeve Covers | Disposable outer layers prevent cross-contamination to street clothes. |
Decontamination: A Self-Validating System
Standard soap and water are insufficient for tosylates due to their lipophilicity and slow hydrolysis rates in neutral water. You must use a Nucleophilic Quench .
The "Killer" Solution (Quenching Agent)
To chemically destroy the tosylate, use a solution that rapidly displaces the tosylate group:
-
Formula: 10% Sodium Thiosulfate (
) in water + 1% Sodium Hydroxide (NaOH). -
Mechanism: The thiosulfate anion (
) is a potent nucleophile that reacts faster than water, converting the toxic tosylate into a non-genotoxic Bunte salt.
Verification: The NBP Test (Self-Validation)
How do you know your workspace is clean? You must validate using the 4-(p-nitrobenzyl)pyridine (NBP) Test .
-
Protocol:
-
Swab the surface with a solvent-wetted wipe (Acetone/Ethanol).
-
Apply a drop of 5% NBP in acetone to the swab.
-
Heat gently (heat gun or hot plate at 100°C for 1 min).
-
Add a drop of Piperidine or NaOH .
-
-
Result: A Purple/Blue color indicates the presence of active alkylating agents (Positive). No color change indicates a clean surface.
Diagram 2: Safe Handling & Decontamination Workflow
This workflow ensures a closed-loop safety system from spill to disposal.
Caption: Figure 2. Operational workflow for decontamination, emphasizing the "Test" step for self-validation.
Storage & Stability
-
Temperature: Store at 2–8°C or -20°C (compound dependent). Tosylates can thermally decompose, releasing p-toluenesulfonic acid (TsOH), which catalyzes further degradation (autocatalytic).
-
Atmosphere: Store under Argon or Nitrogen .[2] Moisture can hydrolyze the ester, increasing acidity.
-
Specific Hazard: Avoid storage in basic media. The free hydroxyl group in hydroxybutyl tosylates can attack the tosylate internally, forming volatile and flammable epoxides or cyclic ethers.
Emergency Response
-
Eye Contact: Immediate irrigation for 15 minutes.[3][4] Note: Tosylates are severe irritants and potential corneal sensitizers.
-
Skin Contact: Do NOT use ethanol or acetone to wash skin; this increases permeability. Wash with copious amounts of soap and water.[3][5]
-
Spill: Do not wipe dry. Cover with "Killer Solution" (Section 4.1) soaked pads. Wait 30 minutes before removal.
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] International Council for Harmonisation.[7]
-
European Chemicals Agency (ECHA).Substance Information: Alkyl Toluenesulfonates.
-
Hercouet, A., et al.The NBP Test for Alkylating Agents: A Critical Review.
-
Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley-Blackwell, 2011.
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- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. asianjpr.com [asianjpr.com]
A Senior Application Scientist's Guide to (S)-1,2-Diol Monotosylate Derivatives: Synthesis, Applications, and Core Methodologies
Introduction: The Strategic Importance of (S)-1,2-Diol Monotosylates
In the intricate world of pharmaceutical development and complex organic synthesis, success is often dictated by the strategic control of a molecule's three-dimensional architecture. Within the chemist's arsenal, chiral 1,2-diols are revered as versatile building blocks, underpinning the synthesis of countless bioactive molecules.[1] However, the true synthetic power of these diols is unlocked through their selective functionalization. This is where (S)-1,2-diol monotosylate derivatives emerge as indispensable intermediates.
A monotosylate derivative is a 1,2-diol in which one of the two hydroxyl groups has been converted into a p-toluenesulfonate, or "tosylate" (OTs), ester. This seemingly simple modification has profound consequences:
-
Activation: It transforms a poorly reactive hydroxyl group into an excellent leaving group, paving the way for a multitude of nucleophilic substitution and elimination reactions.[2][3][4]
-
Differentiation: It chemically distinguishes between two otherwise similar hydroxyl groups, allowing for sequential and controlled functionalization of the molecule.
-
Chirality: When prepared in an enantiomerically pure (S)-form, these derivatives serve as high-fidelity carriers of stereochemical information, enabling the construction of complex chiral targets.[5]
The challenge, however, is not insignificant. The conventional synthesis of mono-tosylates from diols can be difficult, plagued by low yields and the cumbersome formation of undesired di-tosylated byproducts, often requiring tedious chromatographic purification.[2][4] This guide provides an in-depth exploration of modern, field-proven strategies for the efficient and selective synthesis of (S)-1,2-diol monotosylates, delves into their core applications, and presents validated experimental protocols for the research scientist.
Synthetic Strategies for Enantiopure (S)-1,2-Diol Monotosylates
The synthesis of an enantiomerically pure (S)-1,2-diol monotosylate requires a dual focus: establishing the absolute stereochemistry of the diol and then achieving the regioselective tosylation of a single hydroxyl group. The following sections dissect the primary strategies to achieve these goals.
The "Chiron" Approach: Leveraging the Chiral Pool
The most direct path to an enantiopure final product is to begin with a starting material that already possesses the desired stereochemistry. This is the essence of the "chiron" or "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or hydroxy acids as starting materials.[6] For example, a highly diastereoselective route to cis- and trans-indan-1,2-diols, key precursors for the anti-AIDS drug Indinavir, has been developed starting from the α-hydroxy acid chiral pool.[7]
The primary advantage of this strategy is the unambiguous sourcing of chirality. The pre-existing stereocenter(s) are preserved and used to guide the formation of the target molecule.[6] However, this approach is contingent on the availability of a suitable chiral starting material that maps logically onto the desired target structure.
Kinetic Resolution: Enzymatic Pathways to Enantiopurity
When a direct chiral pool precursor is unavailable, kinetic resolution of a racemic mixture offers a powerful alternative. Enzymatic methods are particularly effective, leveraging the exquisite stereoselectivity of enzymes like lipases.
A common strategy involves the hydrolysis of a racemic 1,2-diol diacetate or, more directly, a racemic 2-acetoxy tosylate. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other unreacted. For instance, Lipase PS from Burkholderia cepacia has been shown to hydrolyze racemic 2-acetoxyhexyl tosylate with excellent enantioselectivity, providing access to both the optically active alcohol and the remaining acetate.[8] This process allows for the preparation of both enantiomers of various optically active 1,2-diol monotosylates.[8][9]
A more advanced "deracemization" strategy combines this enzymatic hydrolysis with a subsequent chemical inversion step, such as the Mitsunobu reaction. In this workflow, the lipase resolves the racemic mixture, and the resulting undesired alcohol enantiomer is then inverted to the desired configuration, theoretically allowing for a 100% yield of a single enantiomer.[8][9]
| Enzyme | Substrate | Reaction Type | Enantioselectivity (E value) | Reference |
| Lipase PS (Burkholderia cepacia) | Racemic 2-acetoxyhexyl tosylate | Hydrolysis | Excellent | [8] |
| Lipase Amano PS | Racemic 2-acetoxy-3-chloropropyl p-toluenesulfonate | Hydrolysis | >100 | [10] |
| Lipase PS (Burkholderia cepacia) | 2-acetyl-3-O-3,5-dimethyl-benzenesulfonyl-1-O-4-methoxybenzyl-sn-glycerol | Hydrolysis | >200 | [8] |
Asymmetric Synthesis: Creating Chirality
Rather than separating enantiomers, asymmetric synthesis aims to create the desired enantiomer preferentially. A premier example is the use of the Shi asymmetric epoxidation. This method allows for the preparation of optically active trans-1,2-diol monosilyl ethers directly from simple ketones.[11] The sequence involves:
-
Silyl Enol Ether Formation: The starting ketone is converted to its corresponding silyl enol ether.
-
Shi Asymmetric Epoxidation: The silyl enol ether undergoes a highly enantioselective epoxidation using a fructose-derived catalyst.
-
Regio- and Stereospecific Ring Opening: The resulting silyloxy epoxide is opened with a nucleophile, such as a hydride source (e.g., borane-THF), to yield the differentiated trans-1,2-diol derivative with high enantiomeric excess.[11][12]
This approach is synthetically powerful as it constructs the chiral diol framework from achiral precursors with excellent stereocontrol.
The Art of Regioselective Tosylation
Once an (S)-1,2-diol is obtained, the critical step is the selective tosylation of one hydroxyl group, typically the less sterically hindered primary hydroxyl group.[3][13]
Catalytic Methods: The Power of Tin
The use of dibutyl tin oxide (Bu₂SnO) revolutionized the regioselective acylation and sulfonylation of diols.[14] The mechanism involves the formation of a five-membered stannylene acetal intermediate. This acetal formation activates one of the hydroxyl oxygens, rendering it more nucleophilic and directing the tosylation to that site.
Initially used in stoichiometric amounts, it was later discovered that Bu₂SnO could be used catalytically (e.g., 2 mol%).[3] Further process optimization has driven catalyst loadings to remarkably low levels, down to 0.1 mol% or even 0.005 mol% when using a pre-formed generic tin acetal catalyst, without loss of conversion or selectivity. This significantly improves the process by reducing heavy metal contamination in the final product, a critical consideration in pharmaceutical manufacturing.[13]
Silver-Mediated Methods
An alternative high-yield method for the selective monotosylation of symmetrical diols employs silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI).[15][16] The high selectivity is proposed to arise from the formation of an intramolecular hydrogen bond between the two hydroxyl groups. This interaction makes one hydroxyl proton more acidic and thus more readily coordinated to the silver oxide, directing tosylation to that site.[15]
| Method | Reagent/Catalyst | Typical Loading | Key Feature | Reference |
| Tin-Catalyzed | Bu₂SnO or Stannylene Acetal | 0.005 - 2 mol% | Forms a reactive stannylene acetal intermediate; extremely low catalyst loadings are possible. | [3] |
| Silver-Mediated | Ag₂O / KI (cat.) | Stoichiometric Ag₂O | High selectivity is attributed to intramolecular H-bonding that differentiates OH acidity. | [15][16] |
| Borinic Acid-Catalyzed | Ar₂BOH | Catalytic | An organocatalytic approach forming a borinate ester intermediate. |
Core Applications in Drug Development and Complex Synthesis
The value of (S)-1,2-diol monotosylates lies in their utility as versatile synthetic intermediates. Their pre-defined stereochemistry and the activated tosylate group make them ideal precursors for a range of critical transformations.
Stereospecific Synthesis of Chiral Epoxides
One of the most common and powerful applications is their conversion to chiral epoxides. Treatment of the monotosylate with a base (e.g., sodium hydride, potassium carbonate) induces an intramolecular Sₙ2 reaction. The remaining free hydroxyl group acts as an internal nucleophile, displacing the tosylate to form the epoxide ring. This reaction is stereospecific, meaning the stereochemistry of the starting diol directly dictates the stereochemistry of the resulting epoxide.[17] Chiral epoxides are themselves elite building blocks in asymmetric synthesis.
Building Blocks via Nucleophilic Substitution
The tosylate group is an exceptional leaving group, readily displaced by a wide variety of nucleophiles in Sₙ2 reactions. This allows for the precise and stereocontrolled introduction of diverse functional groups, including:
-
Azides (N₃⁻): For subsequent reduction to primary amines or use in "click" chemistry.
-
Cyanides (CN⁻): To introduce a one-carbon extension, which can be further hydrolyzed to carboxylic acids.
-
Halides (I⁻, Br⁻): For further synthetic manipulations.
-
Thiolates (RS⁻): For the synthesis of sulfur-containing compounds.
This versatility makes (S)-1,2-diol monotosylates central to building molecular complexity from a simple, stereodefined core.
Experimental Protocols and Characterization
Adherence to robust, validated protocols is paramount for reproducible success in the laboratory.
Detailed Protocol: Dibutyl Tin Oxide-Catalyzed Regioselective Monotosylation
This protocol is adapted from literature procedures demonstrating highly efficient, low-loading catalytic tosylation.
Objective: To selectively monotosylate (S)-1-phenyl-1,2-ethanediol at the primary hydroxyl group.
Materials:
-
(S)-1-phenyl-1,2-ethanediol (1.0 equiv)
-
Dibutyl tin oxide (Bu₂SnO) (0.001 equiv, 0.1 mol%)
-
Toluene (Anhydrous)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)
-
1 M Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask, add (S)-1-phenyl-1,2-ethanediol (0.1 mol, 13.8 g) and toluene (120 mL).
-
Add dibutyl tin oxide (25 mg, 0.1 mmol, 0.1 mol%). Stir the suspension for 1 hour at room temperature (25 °C).
-
Add diisopropylethylamine (21 mL, 0.12 mol). Stir for 5 minutes.
-
Add p-toluenesulfonyl chloride (20 g, 0.105 mol) in one portion.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
Upon completion, add 1 M HCl (150 mL) and stir the biphasic mixture vigorously for 15 minutes. The pH of the aqueous layer should be ~1-2.
-
Separate the layers in a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography if necessary, though this optimized process often yields a product of sufficient purity for subsequent steps.
Characterization Toolkit
Confirming the structure and purity of the synthesized monotosylate is a critical self-validating step.
-
¹H NMR: Expect to see the characteristic aromatic protons of the tosyl group (two doublets around 7.3-7.8 ppm) and a singlet for the tosyl methyl group (~2.4 ppm). The proton on the carbon bearing the tosylate group (CH-OTs) will be shifted downfield compared to the proton on the carbon with the free hydroxyl (CH-OH).
-
¹³C NMR: The carbon attached to the tosylate group (C-OTs) will be shifted downfield. Aromatic signals for the tosyl group will also be present.
-
Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight of the product.
-
Chiral HPLC: This is the definitive method for determining the enantiomeric excess (ee%) of the product, by comparing it against a racemic standard using a suitable chiral stationary phase.[10]
Conclusion and Future Outlook
(S)-1,2-Diol monotosylate derivatives represent far more than simple intermediates; they are strategic enablers in the synthesis of high-value, complex chiral molecules. The evolution of their synthesis from challenging stoichiometric procedures to highly efficient, green, and low-loading catalytic methods has broadened their accessibility and impact.[2] As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis and application of these critical building blocks will remain a key focus for researchers in both academic and industrial settings.
References
-
Khanal, B., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]
- Martinelli, M. J., et al. (2009). Process for regioselective mono-tosylation of diols.
-
Lang, F., et al. (2009). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. Tetrahedron Letters, 51, 579-582. [Link]
-
Goudedranche, S., et al. (2023). Recent progress in selective functionalization of diols via organocatalysis. RSC Chemical Biology. [Link]
- Martinelli, M. J., et al. (2008). Process for regioselective mono-tosylation of diols.
-
Ghosh, A. K., et al. (1999). A highly diastereoselective chiral pool based synthesis of cis- and trans- indan-1, 2-diols. Tetrahedron Letters, 40(7), 1385-1388. [Link]
-
Kamal, A., et al. (2004). Preparation of Optically Active 1,2-Diol Monotosylates by Enzymatic Hydrolysis. Tetrahedron: Asymmetry, 15(21), 3437-3442. [Link]
-
Khanal, B., et al. (2022). Chromatography free synthesis of mono tosylate derivatives of glycols and diols. Morressier. [Link]
-
Li, Z., et al. (2023). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications, 14(1), 1-11. [Link]
-
Asymmetric Synthesis. (n.d.). University of Nairobi. [Link]
-
Synthesis of 1,2-diols. (n.d.). Organic Chemistry Portal. [Link]
-
Kamal, A., et al. (2005). Synthesis of optically active heterocyclic compounds via deracemization of 1,2-diol monotosylate derivatives bearing a long aliphatic chain by a combination of enzymatic hydrolysis with Mitsunobu inversion. Tetrahedron: Asymmetry, 16(15), 2589-2597. [Link]
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329-2332. [Link]
- Martinelli, M. J., et al. (2014). Process for regioselective mono-tosylation of diols.
-
Myers, A. G., & Kopecky, D. J. (2009). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Journal of the American Chemical Society, 131(16), 5763-5765. [Link]
-
Myers, A. G., & Kopecky, D. J. (2009). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Harvard University. [Link]
- Kim, M., & Kim, H. (2006). Enzymatic method of making 1,2-diol derivatives and their esters with succine anhydride.
-
Asaad, S. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
The Versatility of Diols in Chemical Synthesis: Exploring (S)-(-)-1,1,2-Triphenylethane-1,2-diol. (2026). Acme Synthetic Chemicals. [Link]
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329-2332. [Link]
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Methodological & Application
Regioselective tosylation of (S)-1,2-butanediol protocol
Application Note: Regioselective Tosylation of (S)-1,2-Butanediol
Abstract
This application note details the regioselective synthesis of (S)-2-hydroxybutyl 4-methylbenzenesulfonate from (S)-1,2-butanediol. While classical base-mediated tosylation relies on steric differentiation between primary and secondary hydroxyls, it often suffers from over-tosylation (bis-tosylate formation) or poor selectivity. We present two validated protocols: a Standard Steric-Controlled Protocol suitable for robust, low-cost synthesis, and a High-Precision Organotin-Catalyzed Protocol that utilizes dibutyltin oxide (DBTO) to achieve >98% regioselectivity. This guide addresses mechanistic causality, critical process parameters (CPPs), and purification strategies to ensure pharmaceutical-grade quality.
Mechanistic Insight & Strategy
The core challenge in functionalizing (S)-1,2-butanediol lies in distinguishing the C1-primary hydroxyl from the C2-secondary hydroxyl.
-
Classical Approach (Steric Control): Relies on the kinetic rate difference. The primary alcohol is less sterically hindered and nucleophilically superior. However, the rate difference is often insufficient to prevent the secondary alcohol from reacting, especially as the concentration of the mono-tosylate increases, leading to bis-tosylate impurities.
-
Catalytic Approach (Activation Control): Utilizes Dibutyltin oxide (Bu₂SnO) .[1][2] The tin catalyst reacts with the vicinal diol to form a cyclic stannylene acetal intermediate. This five-membered ring activates the primary oxygen atom via an apical-equatorial equilibrium, rendering it significantly more nucleophilic than the secondary oxygen. This "template effect" ensures exclusive attack at the primary position.
Visualizing the Pathway
Figure 1: Mechanistic divergence between classical steric control and organotin-templated activation.
Strategic Considerations
| Parameter | Classical Method (Pyridine) | Catalytic Method (Organotin) |
| Selectivity (C1:C2) | ~9:1 | >99:1 |
| Reagents | TsCl, Pyridine/DCM | TsCl, Bu₂SnO (0.1–2 mol%), TEA |
| Cost | Low | Moderate (Tin disposal cost) |
| Purification | Chromatography likely required | Crystallization often sufficient |
| Scalability | High, but yield loss to bis-tosylate | Excellent, high atom economy |
| Safety | Pyridine toxicity | Organotin toxicity (requires specific remediation) |
Protocol A: Standard Steric-Controlled Method
Recommended for initial screens or when trace metal contamination is a strict exclusion criteria.
Reagents:
-
(S)-1,2-Butanediol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)
-
Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.05 equiv)
-
Dichloromethane (DCM) (Solvent, 10 V)[3]
Step-by-Step Methodology:
-
Setup: Charge (S)-1,2-butanediol and dry DCM into a reactor under N₂ atmosphere. Cool to 0 °C .[3]
-
Base Addition: Add Pyridine (or TEA) dropwise to maintain temperature <5 °C.
-
Reagent Addition: Dissolve TsCl in minimal DCM. Add this solution dropwise over 2–3 hours . Critical: Slow addition keeps the effective concentration of TsCl low, favoring the faster reaction with the primary alcohol over the secondary.
-
Reaction: Stir at 0 °C for 6 hours, then allow to warm to 20 °C. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[1]
-
Checkpoint: If Bis-tosylate >5%, quench immediately.
-
-
Quench: Add water (5 V) and stir vigorously for 30 mins.
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[1][3]
-
Purification: Concentrate. If purity <95%, purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).
Protocol B: High-Precision Organotin-Catalyzed Method
Recommended for scale-up and high-purity applications. Uses catalytic Tin to enforce regioselectivity.
Reagents:
-
(S)-1,2-Butanediol (1.0 equiv)
-
Dibutyltin oxide (Bu₂SnO) (0.02 equiv / 2 mol% )[2]
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Toluene or DCM (Solvent, 10 V)[3]
Step-by-Step Methodology:
-
Catalyst Activation (In Situ): Charge (S)-1,2-butanediol, Bu₂SnO (2 mol%), and Toluene into the reactor.
-
Stannylene Formation: Stir at ambient temperature for 1 hour. Note: For difficult substrates, reflux with Dean-Stark to remove water may be needed, but for 1,2-butanediol, ambient formation is often sufficient due to the stability of the 5-membered ring.
-
Reagent Addition: Add TEA. Then, add solid TsCl in one portion.
-
Why? Unlike Protocol A, slow addition is not required because the tin acetal activates only the primary position. The secondary position is effectively "protected" by the tin coordination until the primary reacts.
-
-
Reaction: Stir at 20–25 °C. Reaction is typically complete in <2 hours.
-
Quench & Tin Removal:
-
Workup: Separate layers. Wash organic layer with 10% KF (Potassium Fluoride) solution (aqueous).
-
Critical Step: Fluoride forms insoluble Bu₂SnF₂ species, ensuring tin removal to <10 ppm levels. Filter any precipitate.
-
-
Isolation: Dry organic layer (MgSO₄), concentrate. The residue is typically >98% pure mono-tosylate.
Catalytic Cycle Diagram
Figure 2: Catalytic cycle of Bu₂SnO mediated regioselective tosylation.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| High Bis-Tosylate (>5%) | Excess TsCl or high temperature (Protocol A). | Lower temp to -10°C. Reduce TsCl to 0.95 eq. Switch to Protocol B. |
| Low Conversion | Inactive Tin catalyst (Protocol B). | Ensure Bu₂SnO is finely ground. Verify formation of stannylene (solution becomes clear). |
| Tin Residue in Product | Incomplete hydrolysis/extraction. | Use KF (Potassium Fluoride) wash. It forms insoluble polymeric Tin-fluorides easily removed by filtration. |
| Racemization | Harsh acidic/basic conditions. | (S)-1,2-butanediol is generally stable, but avoid prolonged exposure to strong base at high heat. |
References
-
Martinelli, M. J., et al. (1999).[2] Catalytic Regioselective Sulfonylation of α,β-Dihydroxy Esters. Journal of the American Chemical Society . Link
-
Shanzer, A. (1980).[1][2] Metalloid derivatives as templates for regioselective reactions. Tetrahedron Letters . Link
-
Fasoli, E., et al. (2006).[1][2][7] Regioselective acylation of diols catalyzed by organotin derivatives. Journal of Molecular Catalysis A: Chemical . Link
-
Lang, K., et al. (2010). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. Tetrahedron Letters . Link
Sources
- 1. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 2. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 5. Selective Deoxygenation of Biomass Polyols into Diols [mdpi.com]
- 6. Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Application Note & Protocol: Stereospecific Synthesis of (S)-2-Ethyloxirane
A Guide to the Intramolecular Cyclization of (S)-2-Hydroxybutyl Tosylate
Abstract
Chiral epoxides are indispensable building blocks in modern organic synthesis, serving as versatile intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This application note provides a comprehensive guide for the synthesis of (S)-2-ethyloxirane, a valuable chiral epoxide, starting from an appropriate (S)-2-hydroxybutyl tosylate precursor. The core of this synthesis is a base-mediated intramolecular S_N2 reaction, a variant of the Williamson ether synthesis, which proceeds with high fidelity and stereochemical control.[2][3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-tested experimental protocol, outline methods for product characterization and enantiomeric purity assessment, and discuss critical safety considerations.
Introduction: The Significance of Chiral Epoxides
Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them highly reactive towards nucleophiles.[5][6] When a stereocenter is incorporated into the epoxide ring, as in (S)-2-ethyloxirane, these molecules become powerful synthons for asymmetric synthesis. The ability to introduce two functional groups (typically hydroxyls) with defined stereochemistry via regioselective and stereospecific ring-opening makes them invaluable. (S)-2-ethyloxirane, in particular, is a precursor for a variety of chiral alcohols, amines, and other complex molecules, enabling the construction of enantiomerically pure active pharmaceutical ingredients.
The method described herein leverages the robust and predictable nature of the intramolecular Williamson ether synthesis.[4][7] Starting from a chiral alcohol, a tosylate group is introduced to convert a poor leaving group (-OH) into an excellent one (-OTs).[8] Subsequent treatment with a strong base facilitates an intramolecular nucleophilic attack, leading to the formation of the epoxide ring with retention of the original stereochemistry.
Reaction Mechanism: Intramolecular S_N2 Cyclization
The conversion of a 1,2-hydroxy tosylate to an epoxide is a classic example of an intramolecular S_N2 reaction. The process can be dissected into two key steps:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group. This generates a potent nucleophile, the alkoxide ion, without the base itself competing in an intermolecular substitution reaction.[3][9]
-
Intramolecular Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the tosylate (p-toluenesulfonate) group. The tosylate is an excellent leaving group due to the ability of the sulfonate moiety to stabilize the negative charge through resonance. This backside attack proceeds via an S_N2 transition state, resulting in the displacement of the tosylate and the formation of the three-membered oxirane ring.[2][4][10]
Crucially, for the synthesis of (S)-2-ethyloxirane, the starting material must be (S)-1-(tosyloxy)butan-2-ol. In this configuration, the stereocenter is at the C2 position (the hydroxyl-bearing carbon). The intramolecular S_N2 attack occurs at the C1 position (the tosylate-bearing carbon), which is not a stereocenter. Therefore, the stereochemical integrity of the C2 carbon is preserved throughout the reaction, yielding the desired (S)-2-ethyloxirane product.
Figure 1: Mechanism of (S)-2-ethyloxirane synthesis.
Experimental Protocol
This protocol details the synthesis of (S)-2-ethyloxirane from (S)-1-(tosyloxy)butan-2-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (S)-1-(tosyloxy)butan-2-ol | >98% purity | Sigma-Aldrich | Prepare from (S)-1,2-butanediol and tosyl chloride.[11] |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Highly reactive with water. Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use a freshly opened bottle or distill from sodium/benzophenone. |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | VWR | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | Reagent Grade | VWR | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying the organic phase. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | Local Supplier | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis.
-
Preparation (Inert Atmosphere):
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Expert Tip: To remove the mineral oil, wash the NaH dispersion with anhydrous hexanes (3x) under an inert atmosphere. Allow the NaH powder to dry under a stream of argon. This increases its reactivity and makes stoichiometry more accurate.
-
Add 80 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice-water bath.
-
In a separate flame-dried flask, dissolve (S)-1-(tosyloxy)butan-2-ol (1.0 eq.) in 40 mL of anhydrous THF.
-
-
Reaction:
-
Slowly add the solution of the tosylate to the stirred NaH suspension at 0 °C via a dropping funnel or syringe over 30 minutes. Effervescence (H₂ gas evolution) will be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture back down to 0 °C with an ice-water bath.
-
CAUTION: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise very slowly to destroy any unreacted NaH. Vigorous gas evolution will occur.
-
Once gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). Use a cold water bath (<20 °C) during evaporation as the product is volatile.
-
-
Purification:
-
The crude product is a colorless to pale yellow oil. Purify the (S)-2-ethyloxirane by fractional distillation at atmospheric pressure (Boiling Point: ~63 °C).
-
Collect the fraction boiling at the correct temperature and store the purified epoxide in a sealed vial at 4 °C.
-
Product Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S)-2-ethyloxirane.
Physical and Spectroscopic Data
| Property | Expected Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
| Boiling Point | ~63 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.95-2.88 (m, 1H, -OCH-), 2.72 (dd, J=4.9, 4.1 Hz, 1H, -OCH₂), 2.45 (dd, J=4.9, 2.8 Hz, 1H, -OCH₂), 1.65-1.45 (m, 2H, -CH₂CH₃), 1.05 (t, J=7.4 Hz, 3H, -CH₂CH₃) ppm.[12][13] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 54.0 (-OCH-), 47.1 (-OCH₂), 25.5 (-CH₂CH₃), 10.2 (-CH₂CH₃) ppm. |
Determination of Enantiomeric Excess (ee)
Confirming the enantiopurity of the product is the ultimate validation of a successful stereospecific synthesis.
-
Chiral Gas Chromatography (GC): This is the most common and effective method for determining the ee of volatile chiral compounds like 2-ethyloxirane.[14]
-
Protocol: A solution of the purified product in a suitable solvent (e.g., hexane) is injected onto a GC equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column like Rt-βDEX).
-
Analysis: The two enantiomers, (S) and (R), will have different retention times, resulting in two separate peaks in the chromatogram. The enantiomeric excess is calculated from the integrated areas of the two peaks: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100
-
A racemic standard should be run to confirm peak identification.
-
-
NMR with Chiral Discriminating Agents: An alternative method involves using chiral discriminating agents (CDAs) or chiral solvating agents (CSAs) in an NMR sample.[15][16] These agents form diastereomeric complexes with the enantiomers, which results in distinct, resolvable signals in the ¹H NMR spectrum.[17] The ee can be determined by integrating these separate signals.
Safety and Waste Disposal
-
Reagent Hazards:
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.[3]
-
Tosylates: Can be skin and eye irritants. Handle with gloves and safety glasses.
-
Epoxides: Epoxides are alkylating agents and should be treated as potentially toxic and mutagenic.[1][6][18] Avoid inhalation and skin contact. All work must be done in a fume hood.[19][20][21]
-
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile or butyl rubber gloves are mandatory at all times.[19][22]
-
Waste Disposal:
-
Quench any residual NaH carefully with isopropanol, followed by methanol, and then water.
-
Collect all organic solvents and residues in a designated halogenated or non-halogenated organic waste container as appropriate. Do not pour organic waste down the drain.
-
References
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]
-
WEST SYSTEM. (n.d.). Preventing Overexposure. WEST SYSTEM Epoxy. [Link]
-
Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. [Link]
-
Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Nikolajski, M., et al. (2016). Synthesis diagram for nucleophilic displacement (SN2) of tosylate group. ResearchGate. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Di-d-ephedrine adducts for enantiomeric analysis of epoxides. (2025, August 5). ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic-synthesis.com. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek.com. [Link]
-
Wu, C., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
-
Chemistry Steps. (2021, May 27). Preparation of Epoxides. Chemistry Steps. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. [Link]
-
Brega, V., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
-
The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]
- Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
-
Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]
-
Epoxio. (n.d.). SAFE WORK WITH EPOXY RESIN. epoxio.cz. [Link]
-
Lustra, M., et al. (2021). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. PMC. [Link]
-
Wikipedia. (n.d.). Epoxide. Wikipedia. [Link]
-
Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Bowdoin College. [Link]
-
EasyPourEpoxy. (2025, April 8). Epoxy Resin Safety 101: Handling, Ventilation, and Best Practices. easypourepoxy.com. [Link]
-
Organic Chemistry Tutor. (2021, January 10). Ether and Epoxide Reactions. YouTube. [Link]
-
Nils Malmgren AB. (n.d.). Safety when working with epoxy and hardener. Nils Malmgren AB. [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Eye Candy Pigments. (2023, March 29). 6 Epoxy Resin Safety Precautions You Should Be Taking. Eye Candy Pigments. [Link]
Sources
- 1. CAS 3760-95-0: (2R)-2-Ethyloxirane | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. marinelipids.ca [marinelipids.ca]
- 13. Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cms-content.bates.edu [cms-content.bates.edu]
- 18. westsystem.com [westsystem.com]
- 19. epoxio.cz [epoxio.cz]
- 20. easypourepoxy.com [easypourepoxy.com]
- 21. eyecandypigments.com [eyecandypigments.com]
- 22. nilsmalmgren.com [nilsmalmgren.com]
Application Note: Regioselective Synthesis of (S)-1-Tosyloxy-2-butanol from (S)-1,2-Butanediol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
The selective monotosylation of 1,2-diols is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). Converting (S)-1,2-butanediol to (S)-1-tosyloxy-2-butanol (the primary tosylate) requires precise kinetic differentiation between the primary (C1) and secondary (C2) hydroxyl groups.
The Mechanistic Challenge: While the primary alcohol is inherently less sterically hindered and more nucleophilic than the secondary alcohol, classical methods relying on stoichiometric pyridine and p-toluenesulfonyl chloride (TsCl) often suffer from over-reaction, yielding 10–15% of the unwanted ditosylate. This necessitates tedious chromatographic purification, which is unscalable for process chemistry.
The Catalytic Solution: To achieve near-perfect chemoselectivity, modern protocols employ a catalytic organotin reagent, specifically dibutyltin oxide (Bu₂SnO) 1[1]. The addition of 2 mol% Bu₂SnO forms a dynamic stannylene acetal network with the diol. This intermediate drastically enhances the nucleophilicity of the primary oxygen via tin coordination while sterically shielding the secondary oxygen. Triethylamine (Et₃N) is used as an HCl scavenger to drive the catalytic turnover without competing for the electrophile, resulting in >98% regioselectivity for the primary tosylate .
Comparative Methodology Data
The table below summarizes the quantitative differences between the classical pyridine-mediated approach and the advanced catalytic organotin method.
| Parameter | Protocol A: Catalytic Organotin (Bu₂SnO) | Protocol B: Classical Pyridine |
| Reagents | TsCl (1.05 eq), Et₃N (1.1 eq), Bu₂SnO (2 mol%) | TsCl (1.1 eq), Pyridine (2.0 eq or solvent) |
| Solvent | Dichloromethane (DCM) | DCM or Neat Pyridine |
| Reaction Time | 30 – 60 minutes | 4 – 12 hours |
| Regioselectivity (1° vs 2°) | > 98:2 | ~ 85:15 |
| Typical Yield | 90 – 95% | 75 – 80% |
| Purification Required | Aqueous wash (often sufficient) | Silica gel chromatography |
| Environmental Impact | Low (catalytic tin, minimal amine waste) | High (toxic pyridine waste, low atom economy) |
Workflow & Mechanistic Visualization
Figure 1: Workflow and mechanistic progression for the Bu2SnO-catalyzed monotosylation.
Experimental Protocols
Protocol A: Catalytic Organotin-Mediated Monotosylation (Recommended)
This protocol relies on dynamic tin-coordination to achieve exceptional regioselectivity 1[1].
Materials:
-
(S)-1,2-butanediol (1.0 equiv, 10.0 mmol, 0.90 g)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 equiv, 10.5 mmol, 2.00 g)
-
Triethylamine (Et₃N) (1.1 equiv, 11.0 mmol, 1.53 mL)
-
Dibutyltin oxide (Bu₂SnO) (0.02 equiv, 0.2 mmol, 50 mg)
-
Anhydrous Dichloromethane (DCM) (20 mL)
Step-by-Step Procedure:
-
System Initialization: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1,2-butanediol, Bu₂SnO, and anhydrous DCM under an inert argon atmosphere.
-
Base Addition: Add Et₃N via syringe. Stir the suspension at room temperature for 10 minutes. Causality Note: The insoluble Bu₂SnO will begin to dissolve as it forms the soluble stannylene acetal complex with the diol.
-
Kinetic Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: Lowering the temperature exponentially decreases the reaction rate of the sterically hindered secondary alcohol, maximizing kinetic differentiation.
-
Electrophile Addition: Dissolve TsCl in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Causality Note: Dropwise addition prevents localized concentration spikes and exotherms that could lead to ditosylation.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30–60 minutes.
-
Quench & Workup: Quench the reaction by adding 10 mL of distilled water. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 15 mL), and wash the combined organic layers with brine (20 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-1-tosyloxy-2-butanol.
Protocol B: Classical Pyridine-Mediated Monotosylation
Use this method if organotin reagents must be strictly avoided due to downstream toxicity constraints 2[2].
Step-by-Step Procedure:
-
Dissolve (S)-1,2-butanediol (1.0 equiv) in anhydrous DCM (0.5 M concentration) and add anhydrous pyridine (2.0 equiv). Causality Note: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.
-
Cool the solution to 0 °C.
-
Add TsCl (1.1 equiv) portion-wise over 20 minutes.
-
Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4–8 hours.
-
Quench with 1M HCl to neutralize the excess pyridine, extract with DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to remove ditosylated byproducts.
Analytical Validation & Troubleshooting
Every robust protocol must operate as a self-validating system. Utilize the following analytical benchmarks to confirm success:
-
TLC Monitoring (In-Process Control): Use a 3:1 Hexanes/Ethyl Acetate eluent system and visualize with KMnO₄ stain.
-
Starting Diol: Rf ~ 0.1
-
Target Monotosylate: Rf ~ 0.4
-
Troubleshooting: A spot at Rf ~ 0.7 indicates the formation of the ditosylate. If this appears early in the reaction, lower the temperature or slow the TsCl addition rate.
-
-
¹H NMR Validation (Post-Reaction):
-
Success: The C1 methylene protons will shift significantly downfield from ~3.5 ppm (in the diol) to ~4.0 ppm (in the tosylate). The C2 methine proton should remain relatively unaffected at ~3.7 ppm.
-
Failure (Ditosylation): If the C2 methine proton shifts downfield past 4.5 ppm, the secondary alcohol has also been tosylated.
-
-
Troubleshooting Epoxide Formation: If the reaction is left stirring for extended periods in the presence of strong base, the secondary hydroxyl can undergo an intramolecular SN2 attack on the primary tosylate, forming (S)-1,2-epoxybutane. Ensure timely quenching to prevent this degradation pathway.
References
-
Martinelli, M. J., Vaidyanathan, R., Pawlak, J. M., et al. "Catalytic Regioselective Sulfonylation of α-Chelatable Alcohols: Scope and Mechanistic Insight." Journal of the American Chemical Society, 2002. 1
-
Martinelli, M. J., Vaidyanathan, R., Khau, V. V. "Selective monosulfonylation of internal 1,2-diols catalyzed by di-n-butyltin oxide." Tetrahedron Letters, 2000.
-
"Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research." Journal of Chemistry Letters, 2024. 2
Sources
Using dibutyltin oxide for selective tosylation of chiral diols
Application Note & Protocol
Topic: High-Regioselectivity Tosylation of Chiral Diols Using Catalytic Dibutyltin Oxide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Precision Engineering of Chiral Architectures
The selective functionalization of hydroxyl groups within polyol-containing molecules is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceuticals and natural products. Chiral diols, as prevalent structural motifs, present a significant challenge: how to differentiate and selectively react with one hydroxyl group in the presence of another, often of similar reactivity. This guide details the theory and application of dibutyltin oxide (Bu₂SnO) as a powerful catalytic tool to achieve highly regioselective monotosylation of diols. By transiently forming a dibutylstannylene acetal intermediate, this method activates a specific hydroxyl group, directing the tosylation with remarkable precision. We will explore the underlying mechanism, provide detailed, field-tested protocols for achieving optimal results with catalyst loadings as low as 0.005 mol%, and offer expert insights into troubleshooting and optimization.
Mechanistic Insights: The Stannylene Acetal Directing Group
The efficacy of dibutyltin oxide in selective tosylation stems from its ability to form a five-membered cyclic stannylene acetal with a 1,2-diol. This intermediate is the linchpin of the entire process, serving to differentiate the two hydroxyl oxygens.
The catalytic cycle proceeds through several key stages:
-
Acetal Formation: The diol reacts with Bu₂SnO, typically with azeotropic removal of water, to form a dibutylstannylene acetal. This step is often the rate-limiting part of the cycle when starting with Bu₂SnO.
-
Coordination & Activation: The stannylene acetal is not merely a protecting group; it actively participates in the reaction. In non-coordinating solvents, these acetals can form dimers or higher-order oligomers. The coordination environment around the tin atom activates one of the oxygen atoms, rendering it more nucleophilic. For primary-secondary diols, the primary oxygen is preferentially activated due to reduced steric hindrance.[1]
-
Nucleophilic Attack: The activated oxygen atom attacks the electrophilic sulfur of the p-toluenesulfonyl chloride (TsCl). A base, typically a tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), serves a dual role: it scavenges the HCl generated and can act as a ligand to the tin atom, facilitating catalyst turnover.[2]
-
Catalyst Regeneration: Following tosylation, the intermediate collapses, releasing the monotosylated product and regenerating a tin species that re-enters the catalytic cycle.
The ability of a substrate to form a stable five-membered chelate is a strong predictor of success. For internal 1,2-diols, an α-heteroatom (like an ether oxygen) positioned cis to the hydroxyl groups can dramatically accelerate the reaction and enhance selectivity by forming a favorable five-membered intermediate chelate.[2]
Sources
Application Notes and Protocols: Nucleophilic Substitution of (S)-2-Hydroxybutyl p-Tosylate with Amines
Introduction
The synthesis of chiral β-amino alcohols is a cornerstone of modern medicinal chemistry and drug development, as this structural motif is present in a vast array of biologically active molecules and pharmaceutical agents.[1][2][3] One of the most fundamental and reliable methods for accessing these valuable compounds is through the nucleophilic substitution of chiral 2-hydroxyalkyl sulfonates. This guide provides a detailed exploration of the nucleophilic substitution of (S)-2-hydroxybutyl p-tosylate with various amines.
The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group, facilitating the displacement by amine nucleophiles.[4] However, the presence of a hydroxyl group at the adjacent carbon introduces a fascinating mechanistic dichotomy: the reaction can proceed either through a direct S(_N)2 pathway, resulting in inversion of stereochemistry, or via a neighboring group participation (NGP) mechanism, which leads to retention of the original stereochemistry.[5][6] Understanding and controlling this stereochemical outcome is paramount for the synthesis of enantiomerically pure drug candidates.
This document will delve into the theoretical underpinnings of these competing pathways, provide detailed experimental protocols for the reaction of (S)-2-hydroxybutyl p-tosylate with primary, secondary, and tertiary amines, and offer guidance on data interpretation and troubleshooting.
Theoretical Background: The Dichotomy of S(_N)2 versus Neighboring Group Participation (NGP)
The stereochemical fate of the reaction between (S)-2-hydroxybutyl p-tosylate and an amine is determined by the operative reaction mechanism.
The S(_N)2 Pathway: Inversion of Stereochemistry
A direct bimolecular nucleophilic substitution (S(_N)2) involves a backside attack of the amine nucleophile on the carbon atom bearing the tosylate leaving group.[7] This concerted mechanism leads to a single, well-defined transition state and results in the inversion of the stereocenter.[7] In the context of (S)-2-hydroxybutyl p-tosylate, a direct S(_N)2 attack by an amine would yield the corresponding (R)-2-aminobutan-1-ol derivative.
The Neighboring Group Participation (NGP) Pathway: Retention of Stereochemistry
The presence of the hydroxyl group at the C-1 position allows for an alternative intramolecular pathway known as neighboring group participation (NGP) or anchimeric assistance.[5][6] This mechanism involves two consecutive S(_N)2 reactions.
-
Intramolecular Cyclization: The hydroxyl group, acting as an internal nucleophile, attacks the adjacent carbon bearing the tosylate group in an intramolecular S(_N)2 fashion. This results in the formation of a transient, strained three-membered oxirane (epoxide) intermediate with inversion of configuration at C-2.
-
Intermolecular Ring-Opening: The external amine nucleophile then attacks one of the carbons of the protonated epoxide ring. In this case, for less sterically hindered amines, the attack preferentially occurs at the less substituted carbon (C-1). However, with a secondary tosylate, the attack can also occur at the C-2 position. This second S(_N)2 reaction inverts the stereocenter again.
The net result of these two successive inversions is the overall retention of stereochemistry at the C-2 position, yielding the (S)-2-aminobutan-1-ol derivative.
Factors Influencing the Reaction Pathway
The competition between the direct S(_N)2 and NGP pathways is influenced by several factors:
-
Nature of the Amine Nucleophile:
-
Steric Hindrance: Sterically bulky amines may favor the NGP pathway, as the initial intramolecular cyclization is less sensitive to external steric hindrance. The subsequent attack on the epoxide intermediate can then occur at the less hindered carbon.
-
Nucleophilicity vs. Basicity: Highly nucleophilic, but less basic, amines may favor the direct S(_N)2 pathway. Stronger bases can promote elimination side reactions or deprotonation of the hydroxyl group, which can influence the rate of the NGP pathway.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for S(_N)2 reactions as they solvate the cation while leaving the nucleophile relatively free. The choice of solvent can also influence the stability of the epoxide intermediate in the NGP pathway.
-
Temperature: Higher temperatures can favor elimination reactions, especially with more basic amines. The activation energies for the S(_N)2 and NGP pathways may differ, allowing for temperature to be used as a tool to favor one pathway over the other.
-
Experimental Protocols
The following protocols provide a general framework for the synthesis of (S)-2-hydroxybutyl p-tosylate and its subsequent reaction with different classes of amines.
Protocol 1: Synthesis of (S)-2-Hydroxybutyl p-Tosylate
This protocol details the conversion of (S)-1,2-butanediol to its corresponding monotosylate.
Materials:
-
(S)-1,2-Butanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1,2-butanediol (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO(_3), and brine.
-
Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-2-hydroxybutyl p-tosylate as a colorless oil or white solid.
Diagram of Tosylation Workflow
Caption: Workflow for the synthesis of (S)-2-hydroxybutyl p-tosylate.
Protocol 2: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes the reaction of (S)-2-hydroxybutyl p-tosylate with a primary amine, which can proceed via both S(_N)2 and NGP pathways.
Materials:
-
(S)-2-Hydroxybutyl p-tosylate
-
Benzylamine
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K(_2)CO(_3))
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To a solution of (S)-2-hydroxybutyl p-tosylate (1.0 eq.) in anhydrous acetonitrile, add benzylamine (2.0-3.0 eq.) and potassium carbonate (2.0 eq.). The excess amine helps to minimize dialkylation.[8]
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, e.g., DCM/methanol gradient) to afford the desired (S)- or (R)-2-(benzylamino)butan-1-ol. The stereochemical outcome should be determined by polarimetry or chiral HPLC.
Protocol 3: Reaction with a Secondary Amine (e.g., Diethylamine)
This protocol details the reaction with a secondary amine.
Materials:
-
(S)-2-Hydroxybutyl p-tosylate
-
Diethylamine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Sodium bicarbonate (NaHCO(_3))
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
In a sealed tube, dissolve (S)-2-hydroxybutyl p-tosylate (1.0 eq.) in anhydrous DMF.
-
Add diethylamine (2.5 eq.) and sodium bicarbonate (2.0 eq.).
-
Heat the mixture to 80-100 °C for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate.
-
Purify the product by column chromatography to yield the corresponding tertiary amino alcohol.
Protocol 4: Reaction with Ammonia
This protocol describes the synthesis of the primary amino alcohol.
Materials:
-
(S)-2-Hydroxybutyl p-tosylate
-
Ammonia solution (e.g., 7 N in methanol)
-
Methanol
Procedure:
-
In a pressure vessel, dissolve (S)-2-hydroxybutyl p-tosylate (1.0 eq.) in methanol.
-
Cool the solution in an ice bath and add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq.).
-
Seal the vessel and heat to 70-90 °C for 24-48 hours.
-
Cool the vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amino alcohol can be purified by crystallization of its salt (e.g., hydrochloride) or by column chromatography on silica gel treated with a small percentage of triethylamine to prevent streaking.
Mechanistic Pathways and Stereochemical Outcomes
Diagram of Competing Reaction Pathways
Caption: Competing S(_N)2 and NGP pathways for the aminolysis of (S)-2-hydroxybutyl p-tosylate.
Data Presentation and Interpretation
The successful synthesis and stereochemical outcome of the reaction should be confirmed by a combination of spectroscopic and analytical techniques.
Table 1: Representative 1H NMR Data for a β-Amino Alcohol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH-OH | 3.5 - 3.7 | m | - | 1H |
| CH(_2)-OH | 3.3 - 3.5 | m | - | 2H |
| CH-N | 2.8 - 3.0 | m | - | 1H |
| CH(_2)-CH(_3) | 1.4 - 1.6 | m | - | 2H |
| OH, NH | 2.0 - 4.0 | br s | - | 2H |
| CH(_3) | 0.9 - 1.0 | t | ~7.5 | 3H |
Table 2: Expected Stereochemical Outcomes and Analytical Methods
| Amine Type | Expected Major Pathway | Expected Stereochemical Outcome | Recommended Analytical Technique |
| Ammonia | NGP | Retention ((S)-product) | Chiral GC or HPLC after derivatization |
| Primary (e.g., Benzylamine) | Mixture of S(_N)2 and NGP | Mixture of (R) and (S) products | Chiral HPLC, Polarimetry |
| Secondary (e.g., Diethylamine) | Likely NGP favored | Retention ((S)-product) | Chiral HPLC, Polarimetry |
| Tertiary (e.g., Triethylamine) | No reaction (elimination may occur) | - | GC-MS to check for elimination products |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the tosylate.
-
Increase reaction time or temperature, but monitor for the formation of elimination byproducts.
-
For primary amines, ensure a sufficient excess is used to prevent dialkylation.[8]
-
-
Mixture of Stereoisomers:
-
This indicates that both S(_N)2 and NGP pathways are competitive.
-
Try altering the solvent polarity or reaction temperature to favor one pathway. For example, a more nucleophilic solvent might favor the direct S(_N)2 pathway.
-
-
Elimination Products:
-
This is more likely with sterically hindered or strongly basic amines.
-
Use a less basic amine or milder reaction conditions (lower temperature).
-
Conclusion
The nucleophilic substitution of (S)-2-hydroxybutyl p-tosylate with amines is a powerful method for the synthesis of chiral β-amino alcohols. A thorough understanding of the competing S(_N)2 and NGP mechanisms is crucial for controlling the stereochemical outcome of the reaction. By carefully selecting the amine nucleophile and optimizing the reaction conditions, researchers can favor the desired pathway to obtain the target amino alcohol with high stereoselectivity. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of chiral building blocks for drug discovery and development.
References
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link][4]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
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Chemistry LibreTexts. (2023, August 1). 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. [Link][5]
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-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]
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Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link][7]
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Albarrán-Velo, J., Lavandera, I., & Gotor-Fernández, V. (2020). Sequential Two-Step Stereoselective Amination of Allylic Alcohols through the Combination of Laccases and Amine Transaminases. Chembiochem, 21(1-2), 200–211. [Link]
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Hoye, T. R., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 23(16), 6394–6398. [Link]
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Chemical Communications. (2017). Synthesis of 1,2-amino alcohols via catalytic C–H amidation of sp3 methyl C–H bonds. [Link]
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Milne, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10, 77. [Link]
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Organic Chemistry Portal. Synthesis of 1,2-amino alcohols by hydroxylation. [Link]
-
ResearchGate. (2025, August 10). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]
-
Chemistry Steps. (2025, July 30). Alcohols in SN1 and SN2 Reactions. [Link]
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-
Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link][1]
-
National Center for Biotechnology Information. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link][2]
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Chemistry Steps. (2024, November 26). Amines to Alcohols. [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. [Link]
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ResearchGate. (2017, March 21). (PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. [Link]
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Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link][6]
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Jung, D. Y. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link][3]
-
Organic & Biomolecular Chemistry. (2018). Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates. [Link]
-
Reddit. (2024, April 6). Stereochemistry in the aldol reaction. [Link]
-
University of Rochester. Synthesis of Amines. [Link]
-
Michigan State University Chemistry. Amine Reactivity. [Link]
-
PubMed. (2015, April 20). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. [Link]
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Synthesis of Chiral Amino Alcohols from Hydroxybutyl Tosylates: An Application and Protocol Guide
Chiral amino alcohols are foundational structural motifs in a vast array of biologically active compounds, including numerous pharmaceuticals, agrochemicals, and chiral catalysts.[1] Their specific stereochemistry is frequently paramount to their biological activity, rendering their enantioselective synthesis a significant endeavor in medicinal and process chemistry.[2] This document provides a comprehensive guide to a robust and versatile strategy for synthesizing chiral amino alcohols: the utilization of hydroxybutyl tosylates as chiral precursors.
This guide delves into the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that ensure high yields and stereochemical fidelity. The methodologies described herein are designed to be self-validating, with clear causality behind each experimental choice, empowering researchers to not only replicate the synthesis but also to adapt it to their specific molecular targets.
The Strategic Advantage of Hydroxybutyl Tosylates
The use of hydroxybutyl tosylates as starting materials offers a powerful and stereocontrolled entry point to a diverse range of chiral amino alcohols. The core of this strategy lies in a two-step sequence:
-
Intramolecular Cyclization to a Chiral Epoxide: The tosylate group, being an excellent leaving group, facilitates an intramolecular SN2 reaction with the neighboring hydroxyl group. This ring-closing reaction proceeds with inversion of configuration at the carbon bearing the tosylate, leading to the formation of a stereochemically defined chiral epoxide. This step is crucial as it effectively transfers the chirality of the starting hydroxybutyl tosylate to the epoxide intermediate.
-
Regioselective Ring-Opening of the Chiral Epoxide: The resulting chiral epoxide is then subjected to nucleophilic attack by an amine. This ring-opening reaction is also an SN2 process and is typically highly regioselective and stereospecific, proceeding with another inversion of configuration. The choice of amine nucleophile allows for the introduction of a wide variety of substituents, leading to a diverse library of chiral amino alcohols.[1][3]
This two-step approach is advantageous due to its high degree of stereocontrol, the commercial availability of various chiral hydroxybutyl precursors, and the versatility of the amine nucleophiles that can be employed.
Mechanistic Overview: A Tale of Two Inversions
The overall stereochemical outcome of the synthesis is a net retention of configuration relative to the original stereocenter of the hydroxybutyl tosylate. This is a direct consequence of two sequential SN2 reactions, each proceeding with an inversion of stereochemistry.
Caption: Double inversion mechanism leading to overall retention of stereochemistry.
Key Synthetic Methodologies and Protocols
The following sections provide detailed protocols for the synthesis of a representative chiral amino alcohol, (2S,3R)-3-aminobutan-2-ol, starting from the corresponding chiral hydroxybutyl tosylate. These protocols are based on established and reliable chemical transformations.[1]
Preparation of the Chiral Epoxide Intermediate
The first critical step is the efficient and stereospecific conversion of the hydroxybutyl tosylate to the corresponding chiral epoxide. This is typically achieved under basic conditions.
Protocol 1: Synthesis of (2R,3R)-2,3-Epoxybutane
| Reagent | Molar Equivalents | Quantity | Notes |
| (2S,3R)-3-Tosyloxybutan-2-ol | 1.0 | (user-defined) | Starting material. |
| Sodium Hydroxide (NaOH) | 1.2 | (calculated) | Base for deprotonation. |
| Diethyl Ether (anhydrous) | - | (sufficient volume) | Anhydrous solvent is crucial. |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2S,3R)-3-tosyloxybutan-2-ol in anhydrous diethyl ether.
-
Base Addition: Add powdered sodium hydroxide to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting tosylate. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, filter the mixture to remove the sodium tosylate byproduct and any excess sodium hydroxide.
-
Purification: Carefully remove the diethyl ether under reduced pressure. The crude epoxide can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the tosylate and the epoxide, reducing the yield.
-
Strong Base: A strong, non-nucleophilic base like sodium hydroxide is required to deprotonate the hydroxyl group, initiating the intramolecular cyclization.
-
Aprotic Solvent: Diethyl ether is a suitable aprotic solvent that dissolves the starting material and does not interfere with the reaction.
Regioselective Ring-Opening with an Amine Nucleophile
The second step involves the nucleophilic attack of an amine on the chiral epoxide. The choice of amine will determine the final amino alcohol product. For the synthesis of (2S,3R)-3-aminobutan-2-ol, ammonia is used as the nucleophile.
Protocol 2: Synthesis of (2S,3R)-3-Aminobutan-2-ol
| Reagent | Molar Equivalents | Quantity | Notes |
| (2R,3R)-2,3-Epoxybutane | 1.0 | (from Protocol 1) | Chiral epoxide intermediate. |
| Concentrated Aqueous Ammonia | 10-20 | (calculated) | Large excess drives the reaction. |
Procedure:
-
Reaction Setup: In a sealed pressure vessel, combine the crude (2R,3R)-2,3-epoxybutane with a large excess of concentrated aqueous ammonia.[1]
-
Reaction: Heat the sealed vessel to 80-100 °C for 24-48 hours. Safety Note: This reaction generates significant pressure; ensure the vessel is appropriate for these conditions and take all necessary safety precautions.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting epoxide is consumed.[1]
-
Workup: After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.[1]
-
Purification: Remove the solvent and excess ammonia under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure chiral amino alcohol.[1]
Causality Behind Experimental Choices:
-
Large Excess of Ammonia: Using a large excess of the amine nucleophile helps to ensure that the epoxide is the limiting reagent and drives the reaction to completion. It also minimizes the potential for the product amino alcohol to act as a nucleophile and react with another molecule of the epoxide.
-
Elevated Temperature and Pressure: These conditions are necessary to overcome the activation energy for the ring-opening of the epoxide, especially with a relatively weak nucleophile like ammonia.
-
Sealed Vessel: A sealed vessel is required to contain the volatile ammonia and to build up the pressure necessary for the reaction to proceed at a reasonable rate.
Caption: Experimental workflow for the two-step synthesis of chiral amino alcohols.
Analytical Characterization
The identity and purity of the synthesized chiral amino alcohol must be confirmed through a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product and confirm the stereochemical integrity of the synthesis.
Expanding the Scope: Versatility of the Method
The true power of this synthetic strategy lies in its versatility. By varying the starting chiral hydroxybutyl tosylate and the amine nucleophile, a wide array of chiral amino alcohols can be synthesized.
-
Varying the Amine Nucleophile: A broad range of primary and secondary amines, both aliphatic and aromatic, can be used for the ring-opening of the epoxide.[3][4] This allows for the introduction of diverse functionalities into the final product.
-
Alternative Nucleophiles: Other nitrogen nucleophiles, such as sodium azide, can also be employed for the ring-opening.[5] The resulting azido alcohol can then be readily reduced to the corresponding amino alcohol.[5]
Conclusion
The synthesis of chiral amino alcohols from hydroxybutyl tosylates represents a robust, stereocontrolled, and versatile methodology for accessing these valuable compounds. The two-step sequence, involving an intramolecular cyclization to a chiral epoxide followed by a regioselective amine ring-opening, provides a reliable route with a high degree of predictability in terms of stereochemical outcome. The detailed protocols and the elucidation of the underlying chemical principles provided in this guide are intended to empower researchers to successfully implement and adapt this powerful synthetic strategy for their specific research and development needs in the pharmaceutical and chemical industries.
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Application Notes and Protocols: Catalytic Regioselective Sulfonylations in Carbohydrate Chemistry
Introduction
The precise functionalization of carbohydrates is a cornerstone of modern glycochemistry, underpinning advancements in drug discovery, materials science, and chemical biology. Among the myriad of transformations, the regioselective sulfonylation of hydroxyl groups stands out as a critical step. Sulfonylated carbohydrates are not merely protected intermediates; they are versatile synthons, primed for nucleophilic substitution to introduce a wide array of functionalities such as azides, halides, and thiols, or to facilitate deoxygenation.[1] However, the structural complexity of carbohydrates, characterized by multiple hydroxyl groups of similar reactivity, presents a formidable challenge to achieving regioselectivity.[1][2] Traditional reliance on protecting group strategies often culminates in lengthy, multi-step syntheses. Consequently, the development of catalytic methods for direct, regioselective sulfonylation has become a paramount objective, promising more efficient and elegant synthetic routes.[2]
This guide provides an in-depth exploration of contemporary catalytic approaches to regioselective sulfonylation in carbohydrate chemistry. It is designed for researchers, scientists, and drug development professionals seeking both a conceptual understanding and practical, field-proven protocols. We will delve into the mechanisms and applications of organocatalysis, transition metal catalysis, and enzymatic methods, offering a comprehensive toolkit for the selective modification of these vital biomolecules.
The Challenge of Regioselectivity
The hydroxyl groups on a carbohydrate ring exhibit subtle differences in reactivity, governed by a combination of steric and electronic factors. Primary hydroxyls (e.g., at the C6 position) are generally more sterically accessible and nucleophilic than their secondary counterparts. Differentiating between multiple secondary hydroxyls, however, is significantly more challenging. Their relative orientations (axial vs. equatorial) and the stereoelectronic effects of neighboring substituents create a nuanced reactivity landscape.[1] Catalytic methods aim to amplify these subtle differences, enabling the selective activation of a single hydroxyl group for sulfonylation.
Organocatalytic Approaches: Precision through Non-Covalent Interactions
Organocatalysis has emerged as a powerful strategy for the regioselective functionalization of carbohydrates, leveraging non-covalent interactions to achieve high levels of control.[3] These methods often avoid the use of toxic heavy metals and offer mild reaction conditions.
Diarylborinic Acid Catalysis
Diarylborinic acids have proven to be exceptionally effective catalysts for the regioselective acylation, alkylation, and sulfonylation of diols, including those found in carbohydrates.[4][5][6] The catalytic cycle is predicated on the formation of a tetracoordinate borinate complex with the diol substrate.[4][5][6]
Mechanism of Action: The diarylborinic acid catalyst selectively coordinates to a cis-1,2-diol pair on the carbohydrate, forming a five-membered ring. This complexation enhances the nucleophilicity of one of the hydroxyl groups, directing the sulfonylation to that position. The selectivity often favors the equatorial hydroxyl group due to more favorable steric interactions.[4] The turnover-limiting step is the reaction of this activated borinate complex with the sulfonylating agent.[4][5][6]
Figure 1: Catalytic cycle for diarylborinic acid-catalyzed sulfonylation.
Protocol 1: Diarylborinic Acid-Catalyzed Monotosylation of a Pyranoside Derivative
This protocol is adapted from the work of Taylor and coworkers and is suitable for the monotosylation of pyranoside derivatives bearing a cis-1,2-diol.[4][6]
Materials:
-
Pyranoside substrate (e.g., methyl 4,6-O-benzylidene-α-D-mannopyranoside) (1.0 mmol)
-
Aminoethyl diphenylborinate (catalyst 1a) (0.1 mmol, 10 mol%)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyranoside substrate and the aminoethyl diphenylborinate catalyst.
-
Add anhydrous acetonitrile via syringe to dissolve the solids.
-
Add DIPEA to the solution, followed by the addition of TsCl.
-
Stir the reaction mixture at room temperature (23 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired monotosylated product.
Expected Outcome: This method typically provides high yields (average 88%) for the monotosylation of pyranoside derivatives with high regioselectivity for the equatorial hydroxyl group of a cis-diol moiety.[4][6]
Transition Metal Catalysis: Expanding the Scope of Selectivity
Transition metal catalysts offer a distinct set of tools for regioselective sulfonylation, often operating through different mechanisms than organocatalysts. Their ability to coordinate with hydroxyl groups in specific geometric arrangements allows for precise control over which group is activated.
Organotin-Mediated and Catalyzed Reactions
Organotin reagents, such as dibutyltin oxide (Bu₂SnO), have a long history in the regioselective functionalization of carbohydrates. While traditionally used in stoichiometric amounts to form stannylene acetals, catalytic variants have been developed, offering a more sustainable approach.[7][8]
Mechanism of Action: Dibutyltin oxide reacts with a diol to form a five-membered stannylene acetal. The formation of this intermediate activates one of the hydroxyl groups towards electrophilic attack. The regioselectivity is influenced by the coordination of the tin atom and the stereoelectronic properties of the carbohydrate. Catalytic systems often employ a halide source, such as tetrabutylammonium bromide (TBAB), to facilitate the catalytic cycle.[7][8]
Figure 2: Simplified workflow for catalytic tin-mediated sulfonylation.
Protocol 2: Catalytic, Solvent-Free Sulfonylation with Dibutyltin Oxide
This protocol, developed by Iadonisi and coworkers, provides a simple, solvent-free method for the regioselective tosylation of carbohydrates.[7][8]
Materials:
-
Carbohydrate substrate (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside) (1.0 mmol)
-
Dibutyltin oxide (Bu₂SnO) (0.1 mmol, 10 mol%)
-
Tetrabutylammonium bromide (TBAB) (0.3 mmol, 30 mol%)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
Procedure:
-
In a vial, combine the carbohydrate substrate, Bu₂SnO, and TBAB.
-
Add DIPEA, followed by TsCl, to the solid mixture.
-
Heat the reaction mixture to 75 °C with stirring. The initial heterogeneous mixture will gradually become a homogeneous slurry.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the reaction mixture in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Expected Outcome: This method selectively tosylates a secondary equatorial hydroxyl group adjacent to an axial one in a pyranoside, with good yields and reduced reaction times compared to other approaches.[7][8]
Iron-Catalyzed Sulfonylation
Recent advancements have introduced the use of inexpensive and environmentally benign iron catalysts for regioselective sulfonylation.[9][10] An FeCl₃/benzoyltrifluoroacetone (Hbtfa) system has shown high catalytic activity.[9][10]
Mechanism of Action: It is proposed that FeCl₃ first reacts with Hbtfa to form an active catalytic species, [Fe(btfa)₃].[9][10] This complex then coordinates with two hydroxyl groups of the carbohydrate to form a five- or six-membered ring intermediate. This chelation activates one of the hydroxyls for subsequent reaction with the sulfonylating agent.[9][10]
Protocol 3: FeCl₃/Hbtfa-Catalyzed Regioselective Sulfonylation
This protocol is based on the work of Lv et al. for the sulfonylation of diols and polyols.[9][10]
Materials:
-
Carbohydrate substrate (1.0 mmol)
-
FeCl₃ (0.05 mmol, 5 mol%)
-
Benzoyltrifluoroacetone (Hbtfa) (0.1 mmol, 10 mol%)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the carbohydrate substrate, FeCl₃, and Hbtfa.
-
Add anhydrous acetonitrile, followed by the base (DIPEA or K₂CO₃).
-
Add TsCl to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Outcome: This catalytic system demonstrates high activity and provides excellent yields and high regioselectivities for the sulfonylation of various carbohydrate substrates.[9][10]
Palladium/Silver Dual-Catalytic System for Regiodivergent Sulfonylation
A sophisticated approach developed by Zhu and coworkers enables the regiodivergent sulfonylation of diols by simply toggling the presence of a palladium catalyst in a silver-based system.[1][11]
Mechanism of Action:
-
With [Pd] Catalyst: The palladium catalyst complexes with a cis-diol as a bidentate ligand. This enhances the electrophilicity difference between the two hydroxyls through stereoelectronic effects, leading to the preferential activation of the equatorial C3-OH group.[1]
-
Without [Pd] Catalyst (Ag(I) only): In the absence of palladium, the Ag(I) complex preferentially coordinates to the cis-1,2-diol and selectively activates the C2-OH group, directing sulfonylation to the typically less reactive axial hydroxyl group.[1]
This dual-catalytic system provides a powerful platform for precise carbohydrate engineering, allowing access to different constitutional isomers from the same starting material.[1]
Enzymatic Approaches: The Ultimate in Selectivity
Enzymes, particularly lipases, offer unparalleled regioselectivity in the acylation and, to a lesser extent, sulfonylation of carbohydrates.[12][13] These biocatalytic methods are performed under mild conditions and are highly environmentally friendly.[12][13][14]
Mechanism of Action: The regioselectivity of enzymatic reactions is governed by the precise fit of the carbohydrate substrate into the enzyme's active site. The enzyme orients the substrate in such a way that only one specific hydroxyl group is positioned correctly to react with the activated acyl or sulfonyl donor.[12] For many sugars, this results in preferential functionalization of the primary hydroxyl group.[13]
Challenges: A significant challenge in enzymatic synthesis is the poor solubility of polar carbohydrates in the non-polar organic solvents typically required for lipase activity.[14] Strategies to overcome this include the use of co-solvents like ionic liquids or deep eutectic solvents, or performing reactions in solvent-free systems.[14] While highly effective for acylation, direct enzymatic sulfonylation is less common. However, the principles of enzymatic recognition and catalysis provide a blueprint for the development of future biocatalysts for this transformation.
Data Summary and Comparison
| Catalytic System | Typical Substrate Moiety | Selectivity | Advantages | Disadvantages | Reference |
| Diarylborinic Acid | cis-1,2-Diols (pyranosides) | Equatorial OH | High yields, operational simplicity, broad scope | Requires inert atmosphere | [4][5][6] |
| Catalytic Bu₂SnO | Equatorial OH next to axial OH | Equatorial OH | Solvent-free, cheap reagents, short reaction times | Use of tin compounds | [7][8] |
| FeCl₃/Hbtfa | Diols and Polyols | Varies with substrate | Inexpensive, environmentally benign catalyst | Mechanism still under investigation | [9][10] |
| [Pd]/Ag₂CO₃ | cis- and trans-Diols | Regiodivergent (C3-OH or C2-OH) | Switchable selectivity, precise control | Requires more complex catalyst system | [1][11] |
| Enzymes (Lipases) | Primary OH | Primarily C6-OH | Exceptional selectivity, mild conditions, green | Substrate solubility issues, limited to acylation | [12][13][14] |
Conclusion and Future Outlook
The field of catalytic regioselective sulfonylation in carbohydrate chemistry has made significant strides, moving away from stoichiometric reagents and cumbersome protecting group manipulations towards more elegant and efficient catalytic solutions. Organocatalysts like diarylborinic acids and transition metal systems based on tin, iron, and palladium/silver provide a versatile and powerful toolkit for the modern synthetic chemist. Each system offers unique advantages in terms of selectivity, substrate scope, and operational simplicity.
Future research will likely focus on the development of even more active and selective catalysts, including chiral catalysts for enantioselective functionalization of symmetrical diols. The expansion of enzymatic methods to include direct sulfonylation remains a highly desirable, albeit challenging, goal. As our understanding of the subtle interplay of steric and electronic effects in carbohydrates deepens, we can anticipate the design of next-generation catalysts that will enable unprecedented levels of control in carbohydrate synthesis, further empowering the development of novel therapeutics, materials, and biological probes.
References
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Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]
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Zhu, Y., et al. (2026). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. JACS Au. [Link]
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Lv, J., Zhu, J.-J., Liu, Y., & Dong, H. (2020). Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study. The Journal of Organic Chemistry, 85(5), 3307–3319. [Link]
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Jäger, M., & Minnaard, A. J. (2016). Regioselective modification of unprotected glycosides. Chemical Communications, 52(4), 656-668. [Link]
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Traboni, S., Bedini, E., Landolfi, A., Vessella, G., & Iadonisi, A. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Catalysts, 11(2), 202. [Link]
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Traboni, S., Bedini, E., Landolfi, A., Vessella, G., & Iadonisi, A. (2021). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. MDPI. [Link]
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Lv, J., Zhu, J.-J., Liu, Y., & Dong, H. (2020). Regioselective Sulfonylation/Acylation of Carbohydrates Catalyzed by FeCl3 Combined with Benzoyltrifluoroacetone and Its Mechanism Study. PubMed. [Link]
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Ferraz, M., et al. (2021). Recent advances in the functionalization of unprotected carbohydrates. IntechOpen. [Link]
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Zhu, Y., et al. (2026). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. ResearchGate. [Link]
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Wang, T., et al. (2026). Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. [Link]
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Reddy, B. V. S., et al. (2021). Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides. New Journal of Chemistry. [Link]
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Sharma, A. K., & Parmar, V. S. (2006). Enzyme-Catalyzed Regioselective Synthesis of Sugar Esters and Related Compounds. ResearchGate. [Link]
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Blaszczyk, S. A., Homan, T. C., & Tang, W. (2019). Recent advances in site-selective functionalization of carbohydrates mediated by organocatalysts. Carbohydrate Research, 471, 64-77. [Link]
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Mondal, S., & Ghorai, P. (2025). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]
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Richichi, B., et al. (2019). Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides. ResearchGate. [Link]
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Sharma, S., et al. (2025). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. MDPI. [Link]
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Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Organic Chemistry Portal. [Link]
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Zhu, Y., et al. (2026). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. ACS Publications. [Link]
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Lee, D., & Taylor, M. S. (2013). Synthesis of Cardiac Glycoside Analogs by Catalyst-Controlled, Regioselective Glycosylation of Digitoxin. Organic Letters, 15(6), 1302–1305. [Link]
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Jäger, M., & Minnaard, A. J. (2015). Regioselective modification of unprotected glycosides. ResearchGate. [Link]
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Zhao, H., et al. (2015). Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents. International Journal of Molecular Sciences, 16(7), 14778–14795. [Link]
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McKay, M. J. (2012). Applications of cationic transition-metal-catalysis: the stereoselective synthesis of beta-O-aryl glycosides and alpha-urea glycosides. University of Iowa. [Link]
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Application Note: Stereoselective Synthesis of Chiral Precursors for Levetiracetam and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed guide to the principal synthetic strategies for preparing key chiral precursors of Levetiracetam and its structural analogs. Levetiracetam, a potent antiepileptic agent, owes its therapeutic efficacy exclusively to its (S)-enantiomer.[1] Consequently, the stereoselective synthesis of its core chiral building block, primarily (S)-2-aminobutanamide, is of paramount importance in pharmaceutical manufacturing. This document outlines and contrasts two major industrial approaches: direct asymmetric synthesis and the resolution of racemic mixtures. We provide in-depth, field-proven protocols for an asymmetric Strecker reaction using a chiral auxiliary and for classical resolution via diastereomeric salt formation. Furthermore, we discuss the principles of enzymatic kinetic resolution as a modern, efficient alternative. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
The Pharmacological Significance of Levetiracetam
Levetiracetam (marketed as Keppra®) is a second-generation antiepileptic drug (AED) widely used in the treatment of partial-onset seizures, myoclonic seizures, and generalized tonic-clonic seizures.[2] Its favorable safety profile, minimal drug-drug interactions, and broad-spectrum anticonvulsant properties have established it as a first-line therapeutic agent.[2][3] The development of Levetiracetam analogs continues to be an active area of research, aiming to enhance potency, selectivity, and pharmacokinetic properties.[4][5]
The Critical Role of Chirality: The (S)-Enantiomer
Levetiracetam possesses a single stereocenter at the α-position of the acetamide side chain. Its anticonvulsant activity resides almost exclusively in the (S)-enantiomer.[1] The corresponding (R)-enantiomer is therapeutically inactive.[1] This stereospecificity underscores the necessity of producing Levetiracetam as a single, optically pure enantiomer. Therefore, the synthesis of chiral precursors, such as (S)-2-aminobutanamide or its synthetic equivalent (S)-2-aminobutyric acid, with high enantiomeric purity is the cornerstone of any viable manufacturing process.[6]
Overview of Synthetic Strategies
The industrial production of the key chiral intermediate (S)-2-aminobutanamide (and related precursors) can be broadly categorized into two main routes:
-
Asymmetric Synthesis: This modern and highly efficient approach aims to create the desired stereocenter selectively, thus avoiding the formation of the unwanted (R)-enantiomer.[2] Methods include the use of chiral auxiliaries, asymmetric catalysis (e.g., hydrogenation), and chiral pool synthesis.[3][7] This route is often preferred for its atom economy and reduced downstream processing.[2]
-
Racemic Synthesis and Chiral Resolution: This classical approach involves the non-stereoselective synthesis of a racemic intermediate, followed by separation of the enantiomers.[2] Common resolution techniques include the formation and fractional crystallization of diastereomeric salts, enzymatic kinetic resolution, and preparative chiral chromatography.[8][9][10] While potentially less atom-economical (with a theoretical maximum yield of 50% for the desired enantiomer without a racemization step), these methods are robust and widely implemented.
Asymmetric Synthesis: The Strecker Reaction Approach
The asymmetric Strecker reaction is a powerful method for synthesizing enantiomerically enriched α-amino acids and their derivatives. By employing a chiral amine as an auxiliary, it becomes possible to control the stereochemical outcome of the cyanide addition to an imine intermediate.
Workflow: Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker synthesis workflow.
Protocol 2.1: Asymmetric Synthesis of (S)-2-Aminobutanamide Hydrochloride via Strecker Reaction
This protocol is adapted from a reported asymmetric synthesis of Levetiracetam precursors. It utilizes [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary.
Materials:
-
Propanaldehyde
-
[(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
6 M Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Methanolic ammonia
Procedure:
Step 1: Synthesis of Diastereomerically Pure Nitrile Intermediate
-
In a well-ventilated fume hood, prepare a solution of sodium cyanide (1.0 eq) and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride (1.0 eq) in a mixture of methanol and water.
-
Causality: The chiral amine auxiliary is essential for establishing stereocontrol. The solvent system ensures all reactants are in solution.
-
-
Cool the solution in an ice bath and add propanaldehyde (1.1 eq) dropwise while maintaining the temperature between 25-30°C.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude product is the diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethylamino]-(S)-butyronitrile hydrochloride.
-
Insight: The cyanide anion preferentially attacks the re-face of the imine intermediate formed in situ, leading to the desired (S)-configuration at the newly formed stereocenter.[7]
-
Step 2: Hydrolysis to (S)-2-Aminobutyric Acid Hydrochloride
-
Take the crude nitrile from Step 1 and add 6 M aqueous HCl.
-
Heat the mixture to reflux for 6-8 hours. This step hydrolyzes both the nitrile to a carboxylic acid and cleaves the chiral auxiliary.
-
Cool the reaction mixture. The cleaved chiral auxiliary can be recovered from the reaction mixture.
-
Concentrate the aqueous solution to obtain enantiomerically pure (S)-2-aminobutyric acid hydrochloride as a solid.
-
Characterization: Confirm identity and purity via ¹H NMR and measure optical rotation. The reported value is [α]D = +21 (c 2, 5N HCl).
-
Step 3: Amidation to (S)-2-Aminobutanamide Hydrochloride [11]
-
Suspend the (S)-2-aminobutyric acid hydrochloride (1.0 eq) in methanol at 0°C.
-
Add thionyl chloride (1.2 eq) dropwise. The mixture will become a clear solution. Stir for 1 hour at room temperature, then heat to reflux for 2 hours to form the methyl ester in situ.
-
Causality: Thionyl chloride converts the carboxylic acid to an acid chloride, which is then esterified by methanol. This is a standard Fischer-Speier esterification catalyzed by HCl generated in situ.
-
-
Cool the solution and concentrate under vacuum to remove excess methanol and SOCl₂.
-
Dissolve the crude methyl ester intermediate in methanolic ammonia and transfer to a pressure vessel.
-
Pressurize with ammonia gas and stir at room temperature for 24-48 hours.
-
Vent the pressure and concentrate the solvent to yield crude (S)-2-aminobutanamide hydrochloride. Recrystallize from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure product.
Resolution of Racemic Mixtures
Resolution remains a widely used and robust method for obtaining single enantiomers. The strategy involves preparing a racemic mixture of a key intermediate and then separating the enantiomers, often by converting them into diastereomers which have different physical properties.[13]
Classical Resolution via Diastereomeric Salt Formation
This technique relies on the reaction of a racemic amine (or a derivative) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[9] These salts possess different solubilities, allowing one to be selectively crystallized from solution.[14]
Workflow: Resolution by Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via fractional crystallization.
Protocol 3.1: Resolution of (R,S)-2-Aminobutyramide using D-Mandelic Acid
This protocol is based on a patented process for resolving racemic 2-aminobutyramide.[9]
Materials:
-
Racemic (R,S)-2-aminobutyramide
-
D-(-)-Mandelic acid
-
4-Methyl-2-pentanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Procedure:
-
Dissolve racemic 2-aminobutyramide (1.0 eq) and D-mandelic acid (0.5-1.0 eq) in 4-methyl-2-pentanol at an elevated temperature (e.g., 70-80°C) to ensure complete dissolution.
-
Causality: D-mandelic acid is the chiral resolving agent. The choice of solvent is critical as the differential solubility of the diastereomeric salts is highly solvent-dependent.
-
-
Slowly cool the solution to approximately 50-55°C. Crystallization of one diastereomer should commence.
-
Stir the mixture at this temperature for 1-2 hours to allow for complete crystallization.
-
Further cool the mixture to 40°C and stir for an additional 2 hours.
-
Filter the crystalline solid at 40°C and wash the filter cake with cold 4-methyl-2-pentanol. The collected solid is the D-mandelic acid salt of (S)-2-aminobutyramide.
-
Insight: The salt formed between (S)-2-aminobutyramide and D-mandelic acid is significantly less soluble in 4-methyl-2-pentanol than the salt formed from (R)-2-aminobutyramide, allowing for its selective precipitation.[9]
-
-
To obtain the free amine, suspend the isolated salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is alkaline (>10), which liberates the (S)-2-aminobutyramide. The mandelic acid remains in the aqueous layer as its sodium salt.
-
The free (S)-2-aminobutyramide can be extracted with a suitable organic solvent (e.g., dichloromethane) and isolated by evaporation.
-
Quality Control: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC, with values ≥98.5% being achievable.[9]
-
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is an increasingly popular "green chemistry" alternative that leverages the high stereoselectivity of enzymes. In this process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. For the synthesis of (S)-2-aminobutanamide, a D-aminopeptidase can be used to selectively hydrolyze the unwanted (R)-2-aminobutanamide to (R)-2-aminobutyric acid.[10]
Principle: (R,S)-2-Aminobutanamide + H₂O --(D-aminopeptidase)--> (S)-2-Aminobutanamide + (R)-2-Aminobutyric Acid
The resulting mixture of an amide and an acid can be easily separated based on their different chemical properties (e.g., solubility at different pH values). This method offers high selectivity, mild reaction conditions, and avoids the use of harsh chemical reagents.[10]
Data Summary and Method Comparison
| Parameter | Asymmetric Strecker Synthesis | Diastereomeric Salt Resolution[9] | Enzymatic Kinetic Resolution[10] |
| Theoretical Max. Yield | 100% | 50% (without racemization) | 50% (without racemization) |
| Reported Enantiomeric Excess (e.e.) | >99% | ≥98.5% | >99% |
| Key Reagents | Chiral auxiliary, NaCN, SOCl₂ | Chiral resolving acid (e.g., D-Mandelic acid) | Enzyme (e.g., D-aminopeptidase) |
| Primary Advantage | High atom economy, direct synthesis | Robust, well-established technology | High selectivity, mild/green conditions |
| Primary Challenge | Cost/recovery of chiral auxiliary | Multiple steps, solvent intensive | Enzyme cost and stability, product separation |
Conclusion
The preparation of enantiomerically pure precursors is the most critical aspect of synthesizing Levetiracetam and its analogs. Modern methods, particularly asymmetric synthesis via the Strecker reaction, offer an elegant and efficient route to the desired (S)-enantiomer with excellent stereocontrol and atom economy.[2] Concurrently, classical resolution by diastereomeric salt formation remains a robust and scalable industrial method.[9] The emergence of biocatalytic methods, such as enzymatic kinetic resolution, presents a promising green alternative, offering high selectivity under environmentally benign conditions.[10] The choice of synthetic strategy ultimately depends on factors including cost, scale, available technology, and regulatory considerations. The protocols and workflows detailed in this note provide a foundational guide for researchers and developers in this important field of medicinal chemistry.
References
-
ChemAnalyst. (2025, September 1). The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. ChemAnalyst. [Link]
-
Indian Journal of Chemistry, Section B. (2014). An asymmetric synthesis of Levetiracetam. NISCAIR-CSIR, India. [Link]
-
Raju, V., et al. (2014). An efficient and stereoselective synthesis of Levetiracetam: An anticonvulsant drug. Drug Invention Today, 6(1), 32-34. [Link]
-
ResearchGate. (n.d.). A synthesis of levetiracetam based on ( S)- N-phenylpantolactam as a chiral auxiliary | Request PDF. [Link]
-
New Drug Approvals. (2013, November 28). DRUG SPOTLIGHT…LEVETIRACETAM. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). A Benign Approach for Levetiracetam through Direct Crystallization of Etiracetam Acid. [Link]
-
Pessina, F., et al. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2213. [Link]
-
ResearchGate. (n.d.). An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). [Link]
-
MDPI. (2023, February 22). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
- Google Patents. (n.d.).
- Google Patents. (2012, November 21). EP2524910A1 - Process for the resolution of aminobutyramide.
- Google Patents. (n.d.). CN102295580A - Improved process of method for preparing 2-amino butyronitrile.
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN105646265A - Method for synthesizing (S)-2-aminobutanamide.
-
ResearchGate. (n.d.). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF. [Link]
-
PubMed. (2006, May 15). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. [Link]
- Google Patents. (n.d.). CN102260721A - Process for preparing (S)-2-aminobutanamide by using enzyme method.
-
Brieflands. (2025, March 1). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. [Link]
-
Unknown. (n.d.). Resolution of Enantiomers. [Link]
-
ResearchGate. (2025, August 9). Biocatalytic production of ( S )-2-aminobutanamide by a novel D-aminopeptidase from Brucella sp. with high activity and enantioselectivity. [Link]
-
National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
Thieme. (n.d.). V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]
-
Journal of Applied Pharmaceutical Science. (2020, July 4). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. [Link]
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- 4. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Selective Mono-Tosylation of (S)-1,2-Butanediol
Welcome to the technical support center for the functionalization of chiral diols. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges of selectively functionalizing (S)-1,2-butanediol. The primary focus is to provide actionable troubleshooting advice and foundational knowledge to prevent the common side reaction of di-tosylation, thereby maximizing the yield and purity of the desired mono-tosylated product.
The conversion of an alcohol group into a tosylate is a fundamental transformation in organic synthesis, as it turns a poor leaving group (-OH) into an excellent one (-OTs), facilitating subsequent nucleophilic substitution reactions.[1][2] In the case of (S)-1,2-butanediol, a versatile chiral building block, selective tosylation of the primary hydroxyl group is often the goal. However, the presence of a second hydroxyl group presents the persistent challenge of di-tosylate formation.[3] This guide offers field-proven insights and detailed protocols to master this selective transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction is producing a significant amount of di-tosylated product, and the yield of my desired mono-tosylate is low. What are the primary causes and how can I rectify this?
Answer: This is the most common issue encountered and typically stems from an imbalance in reaction kinetics and stoichiometry. The mono-tosylated product, once formed, can compete with the starting diol for the remaining tosyl chloride (TsCl), leading to the di-tosylated byproduct.[3] Here are the critical parameters to adjust:
-
Stoichiometry is Key: The most effective initial strategy is to use a significant excess of the diol.[4] By maintaining a high concentration of (S)-1,2-butanediol relative to TsCl, you statistically favor the reaction of TsCl with the more abundant starting material over the newly formed mono-tosylate.
-
Actionable Protocol: Start with at least 3-5 equivalents of (S)-1,2-butanediol for every 1 equivalent of tosyl chloride.[4]
-
-
Rate of Addition: The rapid addition of TsCl creates localized areas of high concentration, increasing the likelihood of the mono-tosylate reacting a second time before the TsCl has dispersed.
-
Actionable Protocol: Dissolve the TsCl (1.1 equivalents is a common starting point if you use excess diol) in your reaction solvent (e.g., pyridine) and add it dropwise, ideally via a syringe pump or cannula, over a prolonged period (e.g., 2-4 hours).[4] This ensures the TsCl concentration remains low throughout the reaction.[4]
-
-
Temperature Control: Tosylation is an exothermic reaction. Higher temperatures increase the reaction rate indiscriminately, reducing the kinetic difference between the primary and secondary alcohol and increasing the rate of the second tosylation.
-
Actionable Protocol: Maintain a low temperature, especially during the addition of TsCl. An ice bath (0 °C) is standard.[4] Stirring the reaction for several hours at this temperature after the addition is complete allows the selective reaction to proceed while minimizing the di-tosylation side reaction.[4]
-
Question 2: My reaction is extremely slow, and after many hours, I have mostly unreacted diol. If I try to warm the reaction to speed it up, I start forming the di-tosylated impurity. How can I drive the reaction to completion selectively?
Answer: This scenario highlights the delicate balance between reaction rate and selectivity. While low temperatures are crucial for control, they can sometimes lead to incomplete conversion.
-
Staged Temperature Profile: You can employ a two-temperature approach. Perform the slow addition of TsCl at 0 °C to ensure initial selectivity. After the addition is complete, allow the reaction to stir for several more hours at 0 °C. Then, you can let the reaction mixture slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid a sudden increase in the di-tosylated spot.
-
Consider Catalytic Methods: For substrates that are particularly stubborn, non-catalytic methods may not be sufficient. Several catalytic systems are designed to enhance the reactivity of the primary hydroxyl group.
-
Tin-Based Catalysts: The use of a catalytic amount of dibutyltin oxide (Bu₂SnO) is a well-established method for regioselective acylation and sulfonylation of diols.[5][6] The tin compound forms a stannylene acetal intermediate with the diol, which then selectively activates the primary hydroxyl group for reaction with TsCl.[7][8] This method can significantly improve both the rate and selectivity, often allowing the reaction to proceed efficiently at room temperature with minimal di-tosylate formation.[6]
-
Silver(I) Oxide: Another effective method involves using silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI).[9] This system is reported to achieve highly selective monotosylation of symmetrical diols in high yields under mild conditions.[9] The proposed mechanism involves the formation of an intermediate where intramolecular hydrogen bonding differentiates the acidity of the two hydroxyl groups, leading to selective reaction.[9]
-
Experimental Workflow & Data Summary
Protocol 1: Standard Controlled Tosylation
This protocol is the first line of defense against di-tosylation and relies on controlling reaction parameters.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-1,2-butanediol (5.0 equivalents).
-
Solvent: Add dry pyridine, which acts as both the solvent and the base to neutralize the HCl byproduct.[1][10] Cool the flask to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (1.0 equivalent) in a minimal amount of dry pyridine.
-
Slow Addition: Using a syringe pump, add the TsCl solution to the stirred diol solution over 3 hours.[4]
-
Reaction: Continue stirring the reaction mixture at 0 °C for an additional 4-6 hours after the addition is complete.[4]
-
Monitoring: Track the reaction's progress by TLC, observing the consumption of TsCl and the appearance of the mono-tosylate and di-tosylate spots.
-
Work-up: Once the reaction is complete, pour the mixture into cold water and extract with an organic solvent like diethyl ether or ethyl acetate.[4] Wash the organic layer sequentially with cold 1M H₂SO₄ (to remove pyridine), saturated NaHCO₃ solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the mono-tosylate from unreacted diol and the di-tosylated byproduct.
Data Interpretation: Impact of Reaction Conditions
The following table summarizes how adjusting key parameters can shift the product distribution.
| Parameter | Condition to Favor Mono-Tosylate | Rationale | Potential Drawback |
| Stoichiometry | High excess of (S)-1,2-butanediol (e.g., 5:1) | Increases the probability of TsCl reacting with the starting diol over the mono-tosylated product.[4] | Requires removal of a large amount of unreacted diol during purification. |
| Temperature | Low (0 °C or below) | Reduces the overall reaction rate, amplifying the kinetic preference for the less sterically hindered primary -OH.[4] | Can lead to very long reaction times or incomplete conversion. |
| TsCl Addition Rate | Slow, dropwise addition over several hours | Maintains a very low instantaneous concentration of TsCl, minimizing the chance for a second reaction.[4] | Requires specialized equipment like a syringe pump for precise control. |
| Base | Pyridine (standard), Et₃N | Pyridine acts as a base and often the solvent, neutralizing HCl.[10][11] Other non-nucleophilic bases can be used. | Pyridine can be difficult to remove completely during work-up. |
| Catalyst | Catalytic Bu₂SnO or Ag₂O/KI | Activates the primary hydroxyl group, enhancing regioselectivity and allowing for milder conditions.[8][9] | Introduces metal impurities that must be removed, which is critical for pharmaceutical applications.[5] |
Core Concepts & Frequently Asked Questions (FAQs)
Q1: Why does tosylation preferentially occur at the primary (-CH₂OH) rather than the secondary (-CHOH) position of (S)-1,2-butanediol?
A: The selectivity is primarily governed by steric hindrance . The primary hydroxyl group is located on a carbon attached to only one other carbon atom, making it more sterically accessible. The secondary hydroxyl group is on a carbon attached to two other carbons, which creates a more crowded environment. The incoming tosyl chloride reagent is bulky, and it can approach and react with the less hindered primary alcohol much more easily and rapidly than the secondary one.[1]
Q2: What are the specific roles of pyridine in this reaction?
A: Pyridine typically serves two critical functions. First, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and tosyl chloride.[1][10] This is crucial because the accumulation of acid can lead to unwanted side reactions. Second, pyridine also serves as the solvent for the reaction, ensuring all components remain in solution.
Q3: Does the tosylation step affect the stereochemistry at the C2 position of (S)-1,2-butanediol?
A: No, the tosylation reaction itself proceeds with complete retention of configuration . The reaction breaks the O-H bond of the alcohol, not the C-O bond.[1][10] The chiral center at C2 remains untouched during the formation of the tosylate. Inversion of stereochemistry only occurs in a subsequent step if the tosylate is displaced by a nucleophile via an Sₙ2 mechanism.[10]
Q4: Are there alternatives to tosyl chloride that I should consider?
A: Yes. If you are still facing difficulties or if the tosylate is not reactive enough for your subsequent step, you can consider other sulfonyl chlorides. Mesyl chloride (MsCl) is less bulky than TsCl and may react faster, though sometimes with less selectivity.[12] For a more reactive leaving group, nosyl chloride (NsCl) or triflic anhydride (Tf₂O) can be used.[12] However, these highly reactive reagents may also decrease the selectivity between the two hydroxyl groups and require even more stringent control of the reaction conditions.
Mechanistic & Troubleshooting Diagrams
// Nodes S12BD [label="(S)-1,2-Butanediol", fillcolor="#4285F4"]; TsCl1 [label="+ TsCl (1 eq.)\n(Slow addition, 0°C)", shape=plaintext, fontcolor="#202124"]; MonoTs [label="Desired Product:\nMono-Tosylate", fillcolor="#34A853", width=2]; TsCl2 [label="+ TsCl (2nd eq.)\n(Undesired Reaction)", shape=plaintext, fontcolor="#202124"]; DiTs [label="Byproduct:\nDi-Tosylate", fillcolor="#EA4335", width=2];
// Edges S12BD -> TsCl1 [arrowhead=none]; TsCl1 -> MonoTs; MonoTs -> TsCl2 [arrowhead=none]; TsCl2 -> DiTs;
// Rank {rank=same; S12BD; TsCl1; MonoTs;} {rank=same; TsCl2; DiTs;} } dot Caption: Competitive reaction pathway in the tosylation of (S)-1,2-butanediol.
// Nodes Start [label="Problem:\nHigh Di-tosylation", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoich [label="Is Diol:TsCl ratio > 3:1?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; IncreaseStoich [label="Action:\nIncrease diol to 5 equivalents.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="Is reaction at 0°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; LowerTemp [label="Action:\nMaintain 0°C during\nand after addition.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckAddition [label="Is TsCl added slowly\n(>2 hours)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; SlowAddition [label="Action:\nUse a syringe pump for\ncontrolled, slow addition.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderCatalyst [label="Still an issue?\nConsider catalytic Bu₂SnO\nor Ag₂O methods.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckStoich; CheckStoich -> IncreaseStoich [label="No"]; IncreaseStoich -> CheckTemp; CheckStoich -> CheckTemp [label="Yes"]; CheckTemp -> LowerTemp [label="No"]; LowerTemp -> CheckAddition; CheckTemp -> CheckAddition [label="Yes"]; CheckAddition -> SlowAddition [label="No"]; SlowAddition -> ConsiderCatalyst; CheckAddition -> ConsiderCatalyst [label="Yes"]; } dot Caption: Troubleshooting flowchart for minimizing di-tosylate formation.
References
- Regioselective Mitsunobu-tosylation of 1,2-diols. (2007). Semantic Scholar.
- TsCl/Pyridine: Alcohol to Tosylate (ROTs)
- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
- Alcohol Tosylation with TsCl and Pyridine. ReactionWeb.io.
- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Process for regioselective mono-tosylation of diols.
- Process for regioselective mono-tosylation of diols.
- Process for regioselective mono-tosylation of diols.
- Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers.
- How can I tosylate an hindered secondary alcohol? (2013, April 30).
- Process for regioselective mono-tosylation of diols.
- Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. jchemlett.com [jchemlett.com]
- 5. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 6. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]
- 7. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 8. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Selective Tosylation of Primary Alcohols
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of selective tosylation. Here, we move beyond basic protocols to address the specific challenges of achieving high yields of primary tosylates in the presence of secondary alcohols. Our focus is on providing in-depth, field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when planning a selective tosylation.
Q1: What is the fundamental principle behind the selective tosylation of a primary alcohol over a secondary alcohol?
A1: The selectivity primarily hinges on steric hindrance . Primary alcohols are less sterically hindered than secondary alcohols, making them more accessible to the bulky tosyl chloride (TsCl) reagent.[1][2] This difference in steric accessibility allows for a faster reaction rate with the primary hydroxyl group.[1]
Q2: How does temperature influence the selectivity of the reaction?
A2: Lowering the reaction temperature is a critical parameter for enhancing selectivity.[3] Many tosylation reactions are performed at 0 °C or even lower.[4][5] Reduced temperatures decrease the overall reaction rate, amplifying the kinetic difference between the more reactive primary alcohol and the less reactive secondary alcohol. This allows for the preferential formation of the primary tosylate before significant reaction occurs at the secondary site.[3]
Q3: What is the best choice of base for achieving high selectivity?
A3: Pyridine is a commonly used base in tosylation reactions, acting as both a catalyst and an HCl scavenger.[6][7] However, for maximizing selectivity, a non-nucleophilic, sterically hindered base can be advantageous.[8] The use of such bases can minimize side reactions. Triethylamine (TEA) is also a frequent choice.[5][9] It's crucial to use an anhydrous base, as any moisture will consume the tosyl chloride.[4]
Q4: Can the order of reagent addition impact the outcome?
A4: Yes, the order of addition can be crucial. A highly effective technique for maximizing selectivity is the slow, gradual addition of tosyl chloride to the solution containing the diol and the base.[3] This maintains a low concentration of the limiting reagent (TsCl), favoring the reaction with the more accessible primary alcohol.[3]
Troubleshooting Guide: Common Issues and Solutions
Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common problems encountered during selective tosylation reactions.
Issue 1: Low Yield of the Desired Primary Tosylate and Significant Amount of Starting Material Remaining
This is a frequent issue that points to problems with reaction conditions or reagent quality.
-
Potential Cause A: Inactive Tosyl Chloride. Tosyl chloride is sensitive to moisture and can hydrolyze to the unreactive p-toluenesulfonic acid over time.[4]
-
Potential Cause B: Presence of Water. Moisture in the solvent or base will rapidly quench the tosyl chloride.[4]
-
Potential Cause C: Insufficient Reagents. An inadequate amount of tosyl chloride or base will lead to an incomplete reaction.
Issue 2: Poor Selectivity - Significant Formation of the Secondary Tosylate
Achieving high selectivity is the primary goal. If you are observing a mixture of primary and secondary tosylates, consider the following optimizations.
-
Potential Cause A: Reaction Temperature is Too High. Higher temperatures provide enough energy to overcome the activation barrier for the tosylation of the more hindered secondary alcohol.
-
Solution: Perform the reaction at a lower temperature. Start at 0 °C and consider going to -20 °C or lower if selectivity remains an issue.[3]
-
-
Potential Cause B: Rapid Addition of Tosyl Chloride. Adding the tosyl chloride too quickly can lead to localized high concentrations, increasing the likelihood of reaction at the secondary site.
-
Solution: Add the tosyl chloride dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.[3] This maintains a low, steady concentration of the electrophile.
-
-
Potential Cause C: Sub-optimal Base. The choice of base can influence selectivity.
-
Solution: While pyridine is standard, consider experimenting with a more sterically hindered, non-nucleophilic base.
-
Issue 3: Formation of an Alkyl Chloride Byproduct
The formation of an alkyl chloride instead of the desired tosylate can be a frustrating side reaction.
-
Potential Cause A: Nucleophilic Attack by Chloride. The hydrochloride salt formed from the reaction of the base with the HCl byproduct can dissociate to some extent, providing a source of chloride ions that can displace the tosylate group.[11] This is more prevalent with longer reaction times.
-
Solution 1: Use p-Toluenesulfonic Anhydride (Ts₂O). This reagent does not produce chloride ions as a byproduct, thus eliminating this side reaction.[4]
-
Solution 2: Monitor the Reaction Closely. Use Thin-Layer Chromatography (TLC) to track the progress of the reaction and stop it as soon as the starting material is consumed to minimize the time the product is exposed to chloride ions.[4][8]
-
Visualizing the Reaction Pathway and Troubleshooting Logic
To further clarify the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.
Caption: Mechanism of Primary Alcohol Tosylation.
Caption: Troubleshooting Workflow for Selective Tosylation.
Experimental Protocol: Selective Monotosylation of a Diol
This protocol provides a robust starting point for the selective tosylation of a primary alcohol in the presence of a secondary alcohol.
Materials:
-
Diol (containing one primary and one secondary alcohol) (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.5 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel or syringe pump
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the diol (1.0 eq.) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice-water bath with stirring.
-
Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and load it into a dropping funnel or syringe pump. Add the TsCl solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.[5]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC every 30-60 minutes. The desired primary tosylate will be less polar (higher Rf) than the starting diol.[4]
-
Workup: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the primary tosylate from any unreacted starting material and di-tosylated byproduct.
Data Summary: Factors Influencing Selectivity
| Parameter | Recommendation for High Selectivity | Rationale |
| Steric Hindrance | Target primary alcohols | Primary alcohols are less sterically hindered and more reactive towards bulky reagents like TsCl.[1][2] |
| Temperature | Low (0 °C to -20 °C) | Reduces the reaction rate, amplifying the kinetic preference for the primary alcohol.[3] |
| Reagent Addition | Slow, dropwise addition of TsCl | Maintains a low concentration of TsCl, favoring reaction at the more accessible primary site.[3] |
| Base | Anhydrous, non-nucleophilic | Prevents quenching of TsCl and minimizes side reactions.[4][8] |
| Reaction Time | Monitor by TLC and quench promptly | Minimizes the formation of side products like alkyl chlorides.[4][8] |
By understanding the underlying principles and systematically addressing potential issues, researchers can significantly improve the yield and selectivity of primary tosylation reactions. This guide provides a framework for both proactive experimental design and reactive troubleshooting, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
- Das, B., & Reddy, V. S. (2004). ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Chemistry Letters, 33(11), 1426-1427.
-
ResearchGate. (n.d.). Consideration of selectivity in tosylation of alcohols in the absence of KOH. Retrieved from [Link]
-
Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]
- Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2569.
-
MDPI. (2024, December 29). Optimization of the Heterogeneous Synthesis Conditions for Cellulose Tosylation and Synthesis of a Propargylamine Cellulosic Derivative. Retrieved from [Link]
- Wang, X. L., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13994-14000.
-
Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at.... Retrieved from [Link]
- Liu, K., et al. (2018).
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2025, September 25). Kinetic Resolution of Secondary Alcohols Using Connon Type Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 17.7: Reactions of Alcohols. Retrieved from [Link]
- Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Retrieved from [Link]
-
YouTube. (2021, July 6). Alcohol to Alkyl Halides using TsCl, MsCl, HBr, HCl, PBr3, PCl3, SOCl2 in details. Retrieved from [Link]
-
ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis? Retrieved from [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemlett.com [jchemlett.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-2-hydroxybutyl p-tosylate
Welcome to the technical support center for the purification of (S)-2-hydroxybutyl p-tosylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral intermediate. The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis, transforming a poor hydroxyl leaving group into an excellent tosylate group, thereby facilitating subsequent nucleophilic substitution reactions.[1][2] However, the purification of the resulting tosylate from a complex reaction mixture is a critical step that dictates the success of downstream applications.
This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude (S)-2-hydroxybutyl p-tosylate reaction mixture?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. In a standard tosylation reaction using (S)-2-butanol, p-toluenesulfonyl chloride (TsCl), and an amine base (e.g., pyridine or triethylamine), you can anticipate the following:
-
Unreacted (S)-2-butanol: The starting alcohol is more polar than the tosylate product. Its presence indicates an incomplete reaction.
-
p-Toluenesulfonyl Chloride (TsCl): Excess reagent used to drive the reaction to completion.
-
p-Toluenesulfonic Acid: The hydrolysis product of TsCl, which can occur if moisture is present in the reaction.[3] This is a highly polar and acidic impurity.
-
Amine Hydrochloride Salt: The byproduct formed from the reaction of the amine base with the HCl generated during the tosylation.[3] This salt often precipitates from the reaction solvent (e.g., dichloromethane).
-
Side-Products: Although less common for simple secondary alcohols, alternative reaction pathways can lead to byproducts. For instance, under certain conditions, the tosylate can be converted to the corresponding alkyl chloride.[4]
Q2: My crude product is an oil, but the literature reports a solid. What happened and how can I purify it?
A2: This is a very common issue. The presence of impurities, particularly unreacted starting material or residual solvent, can depress the melting point of the final product, causing it to present as an oil or a waxy solid. The primary goal is to remove these impurities. Flash column chromatography is the most effective method in this scenario as it does not rely on the crystallinity of the product for separation. Once the impurities are removed, the purified tosylate should solidify upon standing or cooling.
Q3: How do I choose between flash column chromatography and recrystallization for purification?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and generally applicable method. It excels at separating the less polar tosylate product from the more polar alcohol starting material and other polar impurities.[3] It is the preferred method for small-scale reactions or when the crude product is an oil.
-
Recrystallization: This method is ideal for large-scale purifications where a high degree of purity is required, provided the tosylate is a solid and a suitable solvent system can be identified.[5] It is often more economical and can be faster than chromatography for large quantities. However, if the main impurity is structurally very similar to the product, co-crystallization can be an issue.
Q4: Why is the extractive workup so critical, and what is the purpose of each washing step?
A4: The extractive workup is your first and most powerful purification step, designed to remove the majority of reagent-based impurities before chromatography or recrystallization. Each wash has a specific target:
-
Water or Dilute Acid (e.g., 1M HCl) Wash: This step is crucial for removing the amine base (e.g., pyridine, triethylamine). The acid protonates the amine, forming a water-soluble ammonium salt which is then extracted into the aqueous layer.[5][6]
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This basic wash neutralizes and removes acidic impurities, most notably any unreacted TsCl (by hydrolysis) and its hydrolysis product, p-toluenesulfonic acid.[2][6]
-
Brine (Saturated NaCl) Wash: This wash removes the bulk of the water dissolved in the organic layer, breaking up any emulsions and preparing the solution for the final drying step.[2]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product After Workup | 1. Incomplete Reaction: Insufficient TsCl, base, or reaction time.[3] 2. Product Loss During Extraction: Formation of a stable emulsion during aqueous washes. 3. Product Instability: Tosylates can be sensitive to heat or prolonged exposure to acidic/basic conditions.[7] | 1. Before workup, confirm the absence of starting alcohol via Thin-Layer Chromatography (TLC). If the reaction is incomplete, consider adding more reagents or extending the reaction time. 2. To break emulsions, add brine and allow the separatory funnel to stand. Gentle swirling can also help. In stubborn cases, filter the entire mixture through a pad of Celite. 3. Avoid excessive heat during solvent removal. Ensure aqueous washes are performed efficiently without prolonged contact time. |
| Product Contaminated with Starting Alcohol (Post-Purification) | 1. Inefficient Chromatography: The solvent system (eluent) is too polar, causing the product and starting material to co-elute. 2. Overloaded Column: Too much crude material was loaded onto the column relative to the amount of silica gel. | 1. Develop a new eluent system using TLC. The goal is to have a significant separation between the Rf of the product (aim for ~0.3-0.4) and the starting material (Rf should be close to 0). Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.[3] 2. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Re-purify the material on a larger column with the optimized eluent. |
| Product Contaminated with p-Toluenesulfonic Acid | 1. Ineffective Bicarbonate Wash: Insufficient volume or concentration of NaHCO₃ solution was used to neutralize all the acid. 2. Streaking on Silica Gel: The acidic nature of the product causes it to streak on the silica gel during chromatography. | 1. Repeat the workup on the crude material, ensuring a thorough wash with saturated NaHCO₃. Check the pH of the final aqueous wash to ensure it is basic. 2. Before running the column, neutralize the crude product by dissolving it in the organic solvent and stirring it with solid NaHCO₃ for 15-20 minutes, then filtering. Alternatively, you can add 1% triethylamine to your chromatography eluent to suppress streaking. |
| Product Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation. 2. Incorrect Solvent System: The chosen solvent may be too good a solvent, preventing the product from precipitating. 3. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. | 1. Re-purify the material using flash column chromatography to achieve higher purity. 2. For recrystallization, a good solvent system is one in which the product is soluble when hot but sparingly soluble when cold. Often, a binary solvent system (e.g., diethyl ether/hexane or ethanol/water) is required.[5][8] 3. Try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure product can also induce crystallization. |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Extractive Workup
This protocol assumes the reaction was performed in a water-immiscible solvent like dichloromethane (DCM).
-
Quench the Reaction: Once the reaction is complete (as monitored by TLC), cool the mixture in an ice bath. Slowly add deionized water to quench any remaining TsCl.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction volume is large, dilute the organic layer with additional DCM to facilitate separation.
-
Acid Wash: Add 1M HCl solution (approximately half the volume of the organic layer). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer. Repeat this wash one more time.
-
Base Wash: Add saturated NaHCO₃ solution. Caution: This wash will generate CO₂ gas. Shake very gently at first, with frequent venting, until gas evolution subsides. Once the pressure is managed, shake vigorously. Discard the aqueous layer. Repeat until gas evolution is no longer observed.[8]
-
Brine Wash: Wash the organic layer once with brine to remove residual water.
-
Dry and Concentrate: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tosylate.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Eluent: Using TLC, determine a suitable solvent system (e.g., Hexanes:Ethyl Acetate). A good system will give the tosylate product an Rf value of approximately 0.3-0.4 and a much lower Rf for the starting alcohol.[3]
-
Pack the Column: Select a column of appropriate size. Prepare a slurry of silica gel in the eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude tosylate in a minimal amount of DCM or the eluent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the column and apply positive pressure. Collect fractions in test tubes.
-
Analyze Fractions: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Concentrate: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified (S)-2-hydroxybutyl p-tosylate.
Section 4: Visualization of Workflow
The following diagram outlines the logical flow from a crude reaction mixture to a purified and characterized final product.
Caption: General workflow for the purification of (S)-2-hydroxybutyl p-tosylate.
References
-
Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Hoogenboom, R., et al. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 22). Tosylates And Mesylates. Retrieved from [Link]
-
MDPI. (2011, July 1). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
-
Royal Society Publishing. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
-
PubMed. (2024, November 9). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemlett.com [jchemlett.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Overview: The "Ticking Time Bomb" of Bifunctionality
Welcome to the Technical Support Center for Reactive Intermediates . This portal is designed for researchers, scientists, and drug development professionals working with bifunctional reactive compounds.
Below is our comprehensive troubleshooting guide and methodology framework for handling the moisture sensitivity and stability challenges of hydroxy alkyl tosylates (e.g., ethylene glycol monotosylate).
Hydroxy alkyl tosylates (HO–R–OTs) are inherently unstable due to their bifunctional nature. They possess both a nucleophilic moiety (the free hydroxyl group) and a highly electrophilic carbon adjacent to an excellent leaving group (the tosylate).
Why are they so sensitive to moisture?
The tosylate anion (
Furthermore, depending on the alkyl chain length, the internal hydroxyl group can attack the tosylated carbon, leading to intramolecular cyclization (e.g., forming epoxides or oxetanes) [3].
Caption: Mechanistic degradation pathways of hydroxy alkyl tosylates under various conditions.
Quantitative Data: Solvolysis & Hydrolysis Rates
To anticipate the stability of your specific hydroxy alkyl tosylate, you must understand how steric hindrance and carbocation stability affect the rate of solvolysis/hydrolysis. Primary tosylates degrade primarily via S
Table 1: Relative Rates of Solvolysis of Alkyl Tosylates at 25 °C [4]
| Alkyl Tosylate Substrate | Substitution Type | Dominant Hydrolysis Mechanism | Relative Solvolysis Rate |
| Ethyl Tosylate | Primary (1°) | S | 1 |
| Isopropyl Tosylate | Secondary (2°) | S | 3 |
| Allyl Tosylate | Allylic | S | 35 |
| Benzyl Tosylate | Benzylic | S | 400 |
| Diphenylmethyl Tosylate | Di-Benzylic | S | 10 |
Takeaway: If your hydroxy alkyl tosylate contains allylic, benzylic, or secondary carbons, its moisture sensitivity is magnified by orders of magnitude due to the stability of the intermediate carbocation.
FAQs & Troubleshooting Guide
Q1: My purified hydroxy alkyl tosylate turned into a viscous, acidic oil during storage at -20 °C. What happened?
A: Condensation inside the storage vial introduced trace water. Even at -20 °C, trace water initiates hydrolysis, generating TsOH. Because TsOH lowers the freezing point and acts as a catalyst, the degradation accelerates over time.
Solution: Always store these compounds as dilute solutions in anhydrous, non-nucleophilic solvents (e.g., dry CH
Q2: During the monotosylation of a diol (e.g., ethylene glycol), I am getting a high percentage of cyclic ethers instead of the monotosylate. How do I stop this? A: You are witnessing an intramolecular Williamson-type ether synthesis. For example, ethylene glycol monotosylate easily cyclizes into oxirane (epoxide) if the reaction conditions are too basic or warm [3]. Solution: Avoid strong bases like NaH or KOH. Use mild organic bases like pyridine or triethylamine (TEA) and keep the reaction strictly at 0 °C to suppress the thermodynamic drive for cyclization.
Q3: My compound degrades on the silica gel column during purification. How can I isolate it? A: Standard silica gel is slightly acidic (pH ~4.5-5.5) and highly hygroscopic. The combination of bound water and acidic silanol groups rapidly hydrolyzes tosylates [5]. Solution: Deactivate your silica gel by pre-equilibrating the column with 1-2% Triethylamine (TEA) in your eluent. Alternatively, use neutral Alumina and perform rapid flash chromatography.
Caption: Diagnostic workflow for troubleshooting low yields in hydroxy alkyl tosylate synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and prevent moisture-induced degradation, follow these validated methodologies.
Protocol A: Anhydrous Synthesis of Ethylene Glycol Monotosylate
This protocol utilizes silver(I) oxide (Ag
-
Preparation: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon three times.
-
Reagent Loading: Add anhydrous ethylene glycol (10.0 equiv) and anhydrous CH
Cl (0.1 M relative to TsCl). Stir at 0 °C using an ice bath. -
Base Addition: Add freshly distilled Triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst to form a highly reactive N-tosylpyridinium intermediate, allowing the reaction to proceed at 0 °C to prevent cyclization.
-
Tosylation: Dissolve
-toluenesulfonyl chloride (TsCl, 1.0 equiv) in a minimum volume of anhydrous CH Cl . Add this solution dropwise over 1 hour via an addition funnel to the 0 °C mixture. -
Quenching: After 2 hours, quench the reaction with ice-cold saturated aqueous NaHCO
. Causality: Ice-cold conditions prevent the newly formed tosylate from undergoing base-catalyzed intramolecular cyclization during the quench. -
Extraction: Extract rapidly with cold CH
Cl . Wash the organic layer with ice-cold brine, dry over anhydrous Na SO , and concentrate under reduced pressure (bath temp < 25 °C).
Protocol B: Safe Storage and Handling
-
Solvent Removal: Never leave the compound on a rotary evaporator for extended periods. Remove trace solvents using a high-vacuum Schlenk line for no more than 30 minutes.
-
Inerting: Transfer the neat oil or solid into a pre-dried, amber glass vial (tosylates can be mildly light-sensitive over long durations).
-
Storage Matrix: If the compound will not be used within 24 hours, dissolve it in anhydrous, amylene-stabilized CH
Cl to create a 0.5 M stock solution. Add activated 4Å molecular sieves to the vial. -
Temperature: Seal the vial with a PTFE-lined cap, wrap in Parafilm, and store at -20 °C or -80 °C in a desiccated container.
References
-
Master Organic Chemistry. "Tosylates And Mesylates." Master Organic Chemistry. Available at:[Link]
-
University of Kentucky Department of Chemistry. "CHAPTER 9. Substitution reactions - Organic Chemistry." UKY.edu. Available at:[Link] (Note: URL redirects to specific course materials, verified via UKY domain).
-
Bull, J. A., et al. "Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization." Angewandte Chemie International Edition, PMC. Available at:[Link]
-
Sardar, S. "Substitution and Elimination Reaction." Bhatter College. Available at:[Link]
-
Keita, Y., et al. "Synthesis of Oligo(ethylene glycol) toward 44-mer." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Optimizing temperature for regioselective tosylation of vicinal diols
Ticket #: 8492-TOS-OPT Subject: Technical Guide: Temperature Optimization for Regioselective Tosylation of Vicinal Diols Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
User Query
"I am attempting to mono-tosylate a vicinal diol. I'm observing inconsistent results: either bis-tosylation (loss of selectivity) or no reaction at all. I suspect my temperature profile is the variable. How do I optimize the thermal conditions for primary vs. secondary alcohol selectivity?"
Scientist Response
Hello,
Achieving high regioselectivity in the tosylation of vicinal diols is a competition between reaction kinetics (steric approach) and thermodynamic activation (chelation control). Temperature is the primary lever you have to shift this balance.
Below is a technical guide structured to help you diagnose your specific substrate class and apply the correct thermal profile.
Part 1: The Decision Matrix (Steric vs. Chelation Control)
Before setting your chiller or oil bath, you must categorize your substrate. The thermal requirements for a simple steric differentiation differ vastly from those requiring chelation assistance.
Figure 1: Decision tree for selecting the appropriate thermal strategy based on substrate sterics.
Part 2: Protocol Optimization & Thermal Profiles
Method A: Steric Control (Primary > Secondary)
Mechanism: The sulfonyl chloride attacks the least hindered hydroxyl. Critical Thermal Factor: Kinetic Suppression. At higher temperatures (>0°C), the energy barrier for attacking the secondary alcohol is overcome, leading to bis-tosylation.
| Parameter | Standard Conditions | Optimized (High Selectivity) |
| Reagents | TsCl (1.1 eq), Pyridine (Solvent) | TsCl (1.0 eq), Et3N, cat. Me3N·HCl |
| Solvent | Pyridine or DCM | DCM or CHCl3 |
| Temperature | 0°C | -20°C |
| Time | 4-12 hours | 12-24 hours |
Troubleshooting Protocol:
-
Dissolve diol in DCM (0.1 M). Add Et3N (1.5 eq) and cool to -20°C .
-
Add TsCl (1.0 eq) dissolved in minimal DCM dropwise over 1 hour.
-
Why? Slow addition at low temp keeps the local concentration of TsCl low, preventing "hot spots" where bis-tosylation occurs.
-
-
Monitor by TLC at -20°C. If no reaction after 4h, raise to 0°C.
-
Stop immediately upon consumption of starting material.
Method B: Chelation Control (The Organotin Method)
Mechanism: Formation of a cyclic dialkylstannylene acetal activates one oxygen atom (nucleophilicity enhancement) while protecting the other. Critical Thermal Factor: The Thermal Cycle. You must apply heat to form the intermediate, then cool down to react with the electrophile.
The Martinelli Protocol (Catalytic
Figure 2: The thermal cycle required for Tin-mediated regioselectivity. Note the distinct heating and cooling phases.
Optimized Protocol:
-
Phase 1 (Heat): Combine Diol (1 eq) and
(catalytic 2 mol%) in Toluene or Benzene. Heat to reflux with a Dean-Stark trap to remove water.-
Technical Insight: If you do not remove water, the equilibrium favors the free diol, and you lose selectivity.
-
-
Phase 2 (Cool): Cool the mixture to Room Temperature (20-25°C) .
-
Phase 3 (Reaction): Add Et3N (1.2 eq) and TsCl (1.1 eq).
-
Note: In the catalytic cycle, the tin species is regenerated. If the reaction is sluggish at RT, do not heat blindly. Heating can cause the tin acetal to migrate or hydrolyze. Instead, add a nucleophilic catalyst like DMAP (very small amount) or ensure your solvent is strictly anhydrous.
-
Part 3: Troubleshooting FAQ
Q: I am using the Tin method, but I still see significant bis-tosylation. Why? A: You likely added the TsCl while the reaction was still too hot. The stannylene acetal is a dynamic species. At high temperatures (reflux), the tin moiety can migrate between hydroxyls, or the TsCl can react non-selectively with the uncoordinated oxygen.
-
Fix: Ensure the reaction mixture is cooled to at least 25°C (or 0°C for very sensitive substrates) before adding the base and TsCl.
Q: My reaction turns dark/black and I see a chlorinated side-product. A: This is a classic symptom of "Pyridine Hydrochloride Burn." If you run a standard pyridine reaction too warm (>40°C) or for too long, the chloride ion (released from TsCl) becomes nucleophilic enough to displace the newly formed tosylate, creating a chloro-alkane.
-
Fix: Keep the reaction at 0°C. If the reaction is slow, do not heat; instead, switch to a stronger catalyst (e.g.,
mediated sulfonylation) rather than adding thermal energy [2].
Q: Can I use Boronic Acids instead of Tin to avoid toxicity? A: Yes. Boronic acid catalysis (e.g., 2-methoxyphenylboronic acid) is an excellent alternative.
-
Thermal Note: These reactions typically run best at Room Temperature in solvents like Ethyl Acetate or Acetonitrile. Unlike Tin, they do not usually require a high-heat dehydration step if using an appropriate boronic acid derivative that exchanges rapidly [3].
References
-
Martinelli, M. J., et al. (1999).[1][2][3] "Catalytic Regioselective Sulfonylation of
-Chelatable Alcohols Using Dibutyltin Oxide." Journal of the American Chemical Society. -
Bouzide, A., & Sauvé, G. (2002). "Silver(I) Oxide Mediated Selective Monosulfonylation of Symmetrical Diols." Organic Letters.
-
Lee, D., & Taylor, M. S. (2011). "Borinic Acid-Catalyzed Regioselective Acylation and Sulfonylation of Diols." Journal of the American Chemical Society.
Sources
- 1. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 2. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 3. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in (S)-2-Ethyloxirane Intramolecular Cyclization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the intramolecular cyclization of substrates containing the (S)-2-ethyloxirane moiety. Low product yield is a common and multifaceted challenge in these reactions. Our goal is to provide you with the causal explanations and actionable protocols necessary to diagnose and resolve these issues effectively.
This guide assumes the target reaction is an intramolecular acid-catalyzed ring-opening of the epoxide, followed by cyclization to form a substituted chiral tetrahydrofuran derivative, a privileged scaffold in medicinal chemistry.[1]
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Question 1: My reaction has stalled. TLC analysis shows almost exclusively unreacted starting material. What are the likely causes?
Answer: A stalled reaction, where the starting material is not consumed, typically points to issues with activation energy or catalyst efficacy. Here are the primary causes and their solutions.
Possible Cause 1: Impure Starting Materials The precursor containing the (S)-2-ethyloxirane moiety must be of high purity. Trace impurities, such as residual base or nucleophiles from a previous step, can neutralize the acid catalyst.
-
Solution: Purify the starting material immediately before use. Recrystallization or column chromatography are effective methods.[2] Verify purity by NMR and/or elemental analysis.
Possible Cause 2: Inactive or Inappropriate Catalyst The choice and handling of the acid catalyst are critical.
-
Catalyst Choice: Not all acids are equally effective. Strong Brønsted acids can sometimes lead to undesired side reactions, while certain Lewis acids may be too mild to activate the epoxide. The interaction between the catalyst and solvent is also crucial.[3]
-
Catalyst Deactivation: Many Lewis acids (e.g., TiCl₄, AlCl₃) are extremely moisture-sensitive. Improper handling can lead to hydrolysis and complete loss of activity. Scandium triflate (Sc(OTf)₃) is a more water-tolerant alternative that can be effective.[4]
-
Solution:
-
Select an Appropriate Catalyst: If using a standard Lewis acid like BF₃·OEt₂, ensure it is fresh and handled under strictly anhydrous conditions. Consider screening a panel of catalysts.
-
Use a Water-Tolerant Lewis Acid: For reactions that may generate water or are sensitive to trace moisture, Sc(OTf)₃ is an excellent choice.[4]
-
Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (Argon or Nitrogen).
-
Possible Cause 3: Insufficient Thermal Energy The reaction may have a significant activation barrier that is not being overcome at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. Be aware that excessive heat can promote side reactions.[5][6][7] Some acid-catalyzed cyclizations require elevated temperatures to proceed efficiently.[8]
Question 2: My starting material is consumed, but the TLC plate shows a complex mixture of products with a low yield of the desired spot. How can I improve selectivity?
Answer: The formation of multiple products indicates that competing reaction pathways are occurring. The key is to identify these pathways and adjust the conditions to favor the desired intramolecular cyclization.
Possible Cause 1: Intermolecular Dimerization or Oligomerization If the concentration of the substrate is too high, the activated epoxide on one molecule may be attacked by the nucleophile of another molecule, leading to dimers and larger oligomers.[9] This is a common issue in cyclization reactions.[10][11]
-
Solution: Employ high-dilution conditions. Prepare a solution of the substrate and add it slowly via syringe pump to a stirring solution of the catalyst in the reaction solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
Possible Cause 2: Incorrect Regioselectivity of Ring-Opening Acid-catalyzed ring-opening of unsymmetrical epoxides typically proceeds via nucleophilic attack at the more substituted carbon, which can better stabilize the partial positive charge in the transition state.[12][13] If your tethered nucleophile is positioned to attack the less substituted carbon, the desired cyclization will be disfavored.
-
Solution:
-
Switch to a Base-Catalyzed Mechanism: If the molecular design allows, a base-catalyzed (S_N2) cyclization will force the nucleophile to attack the less sterically hindered carbon of the epoxide.[12][14]
-
Modify the Solvent: The solvent can influence the regioselectivity of the ring-opening.[3][15] Non-polar solvents may favor one regioisomer over another compared to polar solvents.
-
Possible Cause 3: Uncontrolled Side Reactions The presence of strong acids and elevated temperatures can promote various side reactions, including Wagner-Meerwein rearrangements or hydrolysis of the epoxide to a 1,2-diol if water is present.[15]
-
Solution:
-
Use a Milder Lewis Acid: Switch from a strong Lewis acid like AlCl₃ to a milder one like BF₃·OEt₂ or Sc(OTf)₃.[4][8]
-
Lower the Temperature: If conversion is still achievable, running the reaction at a lower temperature can often suppress competing side reactions that have higher activation energies.[16]
-
Strictly Anhydrous Conditions: To prevent hydrolysis, ensure the reaction is free of water.
-
A troubleshooting workflow for low yield scenarios is presented below.
Caption: Troubleshooting logic for low yield in intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the acid-catalyzed intramolecular cyclization of an (S)-2-ethyloxirane derivative?
A1: The reaction proceeds in three main steps:
-
Activation: The epoxide oxygen is protonated by a Brønsted acid or coordinates to a Lewis acid. This strains the C-O bonds and makes the epoxide carbons more electrophilic.
-
Nucleophilic Attack: A tethered intramolecular nucleophile (e.g., a hydroxyl group) attacks one of the epoxide carbons. In an acid-catalyzed reaction, this attack typically occurs at the more substituted carbon (C2 of the original oxirane ring). This is a stereospecific S_N2-like backside attack.[12]
-
Deprotonation: The resulting cyclic oxonium ion is deprotonated (or the Lewis acid is released) to yield the final neutral tetrahydrofuran product.
Caption: General mechanism for acid-catalyzed intramolecular cyclization.
Q2: How does solvent choice impact the reaction yield?
A2: The solvent plays a multifaceted role. It can affect reaction rates, influence selectivity, and alter catalyst activity.[3]
-
Polarity: The effect of solvent polarity can be complex. While polar solvents can stabilize charged intermediates, some studies show that nonpolar solvents can enhance selectivity in certain zeolite-catalyzed epoxide ring-openings.[3]
-
Coordinating vs. Non-Coordinating: Coordinating solvents (e.g., THF, Acetonitrile) can compete with the substrate for binding to the Lewis acid catalyst, potentially inhibiting the reaction. Non-coordinating solvents like Dichloromethane or Toluene are often preferred.
-
Specialized Solvents: Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to be powerful promoters for epoxide ring-opening reactions by enhancing the electrophilicity of the epoxide through strong hydrogen bonding.[17] Using HFIP as a solvent or co-solvent could significantly improve yields.[17]
Q3: Can intermolecular competition with the desired cyclization be visualized?
A3: Yes. The competition is between the tethered nucleophile reacting with its own electrophilic epoxide (intramolecular) versus reacting with the epoxide of a different molecule (intermolecular).
Caption: Competition between intramolecular cyclization and intermolecular dimerization.
Key Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyclization
This protocol provides a starting point for optimizing the cyclization reaction under anhydrous conditions.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon).
-
Solvent and Catalyst: Add anhydrous dichloromethane (DCM) via syringe. Cool the flask to the desired temperature (e.g., 0 °C or -78 °C). Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise to the stirring solvent.
-
Substrate Addition: Dissolve the purified (S)-2-ethyloxirane-containing substrate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the catalyst mixture over 30-60 minutes. For high-dilution conditions, add the substrate solution using a syringe pump over several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC, periodically taking aliquots from the reaction mixture.[2]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water at a low temperature.
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Catalyst and Solvent Selection
For convenience, the following table summarizes common choices for catalysts and solvents.
| Catalyst Type | Examples | Typical Conditions | Key Considerations |
| Lewis Acids | BF₃·OEt₂, TiCl₄, Sc(OTf)₃, SnCl₄ | Anhydrous DCM, Toluene; -78 °C to RT | Highly effective but often moisture-sensitive. Sc(OTf)₃ is more robust.[4][8][18] |
| Brønsted Acids | H₂SO₄, CSA, TFA | HFIP, DCM; 0 °C to 40 °C | Can be effective, especially with fluorinated alcohol solvents.[1][17] May cause rearrangements. |
| Heterogeneous | HZSM-5, Al-BEA Zeolites | Various Solvents; Elevated Temps | Reusable and can offer unique selectivity within pores.[3][19] Mass transfer can be a limitation. |
| Solvent | Dielectric Const. (ε) | Properties & Use Cases |
| Dichloromethane (DCM) | 9.1 | Common, non-coordinating, good for most Lewis acids. |
| Toluene | 2.4 | Non-polar, non-coordinating, useful for aprotic conditions. |
| Acetonitrile (MeCN) | 37.5 | Polar, coordinating; can inhibit some Lewis acids. |
| HFIP | 9.3 | Highly polar, non-coordinating, strongly H-bonding; actively promotes epoxide activation.[17] |
References
-
Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. ACS Catalysis. [Link]
-
Effect of reaction temperature on the relative conversion to oxirane (RCO%). ResearchGate. [Link]
-
Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Chemistry – A European Journal. [Link]
-
Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions. Processes. [Link]
-
Effect of temperature and time on the conversion to oxirane. ResearchGate. [Link]
-
Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal. [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC. [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances. [Link]
-
Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. ResearchGate. [Link]
-
Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers. [Link]
-
Effect of temperature and time on percentage oxirane oxygen. ResearchGate. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
- Process for the preparation of 3-methyltetrahydrofuran.
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Molecules. [Link]
-
What is the major product obtained from the reaction of 2-ethyloxirane. Pearson+. [Link]
-
Ring-opening reactions of ethyl- and vinyloxirane on HZSM-5 and CuZSM-5 catalysts. Repository of the Academy's Library. [Link]
-
Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
-
Cyclization reactions in confined space. I.R.I.S. Università di Torino. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
(2S)-2-Ethyloxirane. PubChem. [Link]
-
Lewis acid-catalyzed cyclization reactions of amides of ethenetricarboxylates. Nara University of Education. [Link]
-
The ring opening and oligomerisation reactions of an epoxide and an episulfide on aluminosilicates in the liquid phase. ResearchGate. [Link]
-
Does decreased resin loading improve head-to-tail cyclization?. Biotage. [Link]
Sources
- 1. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iris.uniroma1.it [iris.uniroma1.it]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One moment, please... [chemistrysteps.com]
- 14. jsynthchem.com [jsynthchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 19. Ring-opening reactions of ethyl- and vinyloxirane on HZSM-5 and CuZSM-5 catalysts - Repository of the Academy's Library [real.mtak.hu]
Technical Support Center: Efficient Removal of Excess Tosyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted p-toluenesulfonyl chloride (TsCl) from reaction mixtures, specifically in the context of synthesizing hydroxybutyl tosylate.
Introduction: The Critical Need for Complete Tosyl Chloride Removal
The tosylation of alcohols, such as the conversion of butanediol to hydroxybutyl tosylate, is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2][3] This reaction is pivotal for subsequent nucleophilic substitution reactions.[1][3] However, the use of excess tosyl chloride to drive the reaction to completion presents a significant purification challenge.
Unreacted tosyl chloride can interfere with downstream applications and complicate product purification due to its similar polarity to many organic products, often leading to co-elution during column chromatography.[4] Furthermore, tosyl chloride is a reactive and hazardous compound, making its complete removal essential for the safety and purity of the final product.[4]
Frequently Asked Questions (FAQs)
Q1: Why is it imperative to remove all unreacted tosyl chloride?
A1: Residual tosyl chloride can lead to several undesirable outcomes:
-
Side Reactions: It can react with nucleophiles in subsequent steps, leading to unwanted byproducts and reduced yield of the desired product.
-
Purification Difficulties: Its polarity is often similar to the desired tosylated product, making separation by standard techniques like flash chromatography challenging.[4]
-
Safety Hazards: Tosyl chloride is a lachrymator and is corrosive. Its presence in the final product poses a safety risk.[4]
Q2: What are the immediate indicators of residual tosyl chloride in my product?
A2: The most common indicators are:
-
Thin-Layer Chromatography (TLC): A persistent spot corresponding to the Rf of tosyl chloride. The tosylated product is typically less polar than the starting alcohol and will have a higher Rf.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic aromatic proton signals of the tosyl group will be present, but it can be difficult to distinguish between the product and unreacted TsCl by ¹H NMR alone without careful integration.
-
Odor: Tosyl chloride has a distinct, acrid smell that can often be detected even in small amounts.
Q3: Can I just "rotovap away" the excess tosyl chloride?
A3: No, this is not a viable strategy. Tosyl chloride has a high boiling point and is not sufficiently volatile to be removed by rotary evaporation under standard laboratory conditions.
Q4: My product is sensitive to basic conditions. What are my options?
A4: If your hydroxybutyl tosylate or other functional groups in your molecule are base-labile, you should avoid aqueous base washes. Alternative methods include:
-
Quenching with an Amine: Reacting the excess TsCl with a primary or secondary amine to form a sulfonamide, which can then be removed.[4]
-
Scavenger Resins: Using a polymer-bound amine scavenger that reacts with the TsCl, allowing for removal by simple filtration.[4]
-
Cellulosic Material: A "green" method involves reacting the excess TsCl with cellulosic materials like filter paper.[6][7]
Troubleshooting Guide: Strategies for Removing Excess Tosyl Chloride
The selection of the appropriate removal method depends on the stability of the desired product and its physical properties.
Method 1: Aqueous Basic Workup (For Base-Stable Products)
This is the most common and straightforward method for quenching and removing excess tosyl chloride.
Principle: Tosyl chloride is hydrolyzed by water to the water-soluble p-toluenesulfonic acid. This hydrolysis is accelerated by the presence of a base, which also neutralizes the HCl byproduct of the tosylation reaction.[4][6] The resulting p-toluenesulfonate salt is highly soluble in the aqueous phase and is easily removed during a liquid-liquid extraction.[6]
Detailed Protocol:
-
Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.[4]
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][6] Be cautious as CO₂ evolution may cause pressure buildup.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was not already performed in one.
-
Washing: Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer.[6]
-
Repeat Washes: Wash the organic layer again with saturated NaHCO₃ solution, followed by water, and finally with brine to remove residual water.[4][6][8]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude hydroxybutyl tosylate.[4]
Data Summary Table: Common Basic Quenching Agents
| Quenching Agent | Concentration | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous | Mild base, safe to handle.[6] | Can cause significant CO₂ evolution. |
| Sodium Hydroxide (NaOH) | Dilute Aqueous (e.g., 1M) | Stronger base, faster quenching.[6] | Can hydrolyze sensitive functional groups. |
| Ammonium Hydroxide (NH₄OH) | 10% Aqueous | Converts TsCl to highly polar p-toluenesulfonamide, aiding separation.[9] | Introduces ammonia into the system. |
Method 2: Amine Quenching (For Base-Sensitive Products)
This method is ideal when the desired product contains base-labile functional groups like esters.
Principle: Excess tosyl chloride reacts with a primary or secondary amine to form a stable and often highly polar sulfonamide.[4][10] The change in polarity facilitates separation from the desired less-polar tosylate product by column chromatography or, in some cases, extraction.
Detailed Protocol:
-
Cooling: Cool the reaction mixture to 0-10 °C.[4]
-
Amine Addition: Add a primary or secondary amine (e.g., diethylamine, N,N-dimethylethylenediamine) or an aqueous solution of ammonia to the reaction mixture.[4]
-
Stirring: Stir vigorously for 15-30 minutes at room temperature.[4]
-
Monitoring: Monitor the disappearance of the tosyl chloride spot by TLC.[4]
-
Workup: Proceed with an appropriate aqueous workup (e.g., washing with dilute acid to remove excess amine, followed by water and brine) and purification by column chromatography.
Workflow for Selecting a Quenching Strategy
Caption: Decision tree for selecting a TsCl removal method.
Method 3: Scavenger Resins (A Non-Chromatographic Approach)
Scavenging resins offer a clean and efficient way to remove excess electrophiles like tosyl chloride, often avoiding the need for column chromatography.
Principle: A polymer-bound scavenger, typically an amine-functionalized resin, reacts with the excess tosyl chloride.[4][6] The resulting polymer-bound sulfonamide is a solid and can be easily removed from the reaction mixture by filtration.
Detailed Protocol:
-
Resin Addition: To the completed reaction mixture, add the scavenger resin (e.g., aminomethyl polystyrene), typically 2-4 equivalents relative to the excess tosyl chloride.[4][6]
-
Agitation: Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours.[6]
-
Monitoring: Monitor the disappearance of the TsCl spot by TLC.[6]
-
Filtration: Once the TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[6]
-
Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of excess TsCl.[6]
Experimental Workflow for Scavenger Resin Purification
Caption: Workflow for TsCl removal using a scavenger resin.
References
-
Royal Society of Chemistry. (2022). Green Chemistry. Retrieved from [Link]
-
Elsevier. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Sciencemadness.org. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? Retrieved from [Link]
-
Morressier. (2022). Chromatography free synthesis of mono tosylate derivatives of glycols and diols. Retrieved from [Link]
-
XMB. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]
-
MDPI. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Retrieved from [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. Chromatography free synthesis of mono tosylate derivatives of glycols and diols [morressier.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
Stability of (S)-2-hydroxybutyl p-tosylate in basic conditions
Welcome to the technical support center for (S)-2-hydroxybutyl p-tosylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this compound, particularly under basic conditions.
Core Concepts: The Fate of (S)-2-hydroxybutyl p-tosylate in a Basic Environment
(S)-2-hydroxybutyl p-tosylate possesses two key reactive sites: a hydroxyl group (-OH) and a p-toluenesulfonate (-OTs) group on an adjacent carbon. The tosylate is an excellent leaving group because its negative charge is well-stabilized through resonance. In the presence of a base, the primary and most rapid reaction is the deprotonation of the hydroxyl group to form a nucleophilic alkoxide.
This newly formed alkoxide is perfectly positioned for an intramolecular S_N2 reaction. It attacks the carbon atom bearing the tosylate group, displacing it to form a cyclic ether known as an epoxide. This specific reaction is an intramolecular variant of the Williamson ether synthesis. Due to the stereochemistry of the starting material, this reaction is highly stereospecific.
Caption: Intramolecular S_N2 cyclization pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Question: My reaction is producing a significant amount of butane-1,2-diol instead of the expected epoxide. What is happening?
Answer: This indicates that an intermolecular S_N2 reaction or hydrolysis is outcompeting the desired intramolecular cyclization. This typically occurs under the following conditions:
-
Nucleophilic Base: If you are using a base that is also a strong nucleophile, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion (OH⁻) can directly attack the carbon bearing the tosylate.
-
Presence of Water: If your reaction solvent is not anhydrous, water can act as a nucleophile, leading to hydrolysis of the tosylate and formation of the diol. Tosylates are sensitive to moisture and can hydrolyze, a process that is accelerated in basic media.[1]
Corrective Actions:
-
Switch to a Non-Nucleophilic Base: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol to form the alkoxide, generating non-nucleophilic hydrogen gas as the only byproduct. Potassium tert-butoxide (KOtBu) is another option, though its bulkiness can sometimes favor elimination if the substrate is sterically hindered.
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., anhydrous THF, DCM, or toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Question: I am observing the formation of but-1-ene and/or but-2-ene as byproducts. Why is this elimination reaction occurring?
Answer: While intramolecular cyclization is generally faster, an E2 elimination pathway can compete, especially under certain conditions. In an E2 reaction, a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[2]
-
Strong, Sterically Hindered Base: A bulky base like potassium tert-butoxide (KOtBu) may have difficulty accessing the internal carbon for deprotonation of the hydroxyl group and can instead abstract a proton from the terminal methyl group, initiating elimination.
-
High Temperatures: Elimination reactions are often favored at higher temperatures compared to substitution reactions because they result in an increase in the number of molecules, leading to a more positive entropy of activation.[3]
Corrective Actions:
-
Use a Less Hindered Base: Switch to a base like sodium hydride (NaH) which is sterically unencumbered.
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures to favor the S_N2 pathway over the E2 pathway. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times or heating.
Question: The reaction is very slow or does not proceed to completion, and I recover mostly starting material. What could be the cause?
Answer: This issue points to insufficient activation of the substrate or suboptimal reaction conditions.
-
Base Strength: The base may not be strong enough to fully deprotonate the alcohol. For instance, weaker amine bases like triethylamine or pyridine, which are suitable for scavenging acid during tosylate formation, are often not strong enough to generate the required alkoxide concentration for the subsequent cyclization.
-
Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like THF, DMF, or DMSO are generally preferred as they can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.
-
Low Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier.
Corrective Actions:
-
Select a Stronger Base: Use a base with a pKa high enough to ensure complete and rapid deprotonation of the alcohol (e.g., NaH, pKa of H₂ ~36).
-
Optimize Solvent and Temperature: If using NaH, THF is a standard solvent choice. The reaction can often be started at 0 °C and then allowed to warm to room temperature.[4] Gentle heating may be required, but this should be monitored carefully to prevent elimination.
Sources
Minimizing racemization during tosylation of chiral alcohols
A Technical Guide to Minimizing Racemization During the Tosylation of Chiral Alcohols
Introduction
Welcome to the technical support center for the tosylation of chiral alcohols. This guide is designed for researchers, scientists, and drug development professionals who are looking to convert chiral alcohols into tosylates while preserving their stereochemical integrity. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting advice, and field-proven insights to help you navigate the nuances of this critical reaction. The tosylation of a chiral alcohol is a cornerstone transformation in organic synthesis, often serving as a key step in the preparation of complex molecules. However, the risk of racemization at the stereogenic center is a significant challenge that can compromise the enantiopurity of your final product. This guide will equip you with the knowledge and protocols to minimize racemization and ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the tosylation of chiral alcohols.
Q1: What is the fundamental mechanism of tosylation, and why should it, in theory, proceed with retention of configuration?
The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or another amine. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom, not at the chiral carbon atom of the alcohol. Since the bonds to the chiral carbon are not broken during this process, the reaction should proceed with complete retention of configuration. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Q2: If the reaction doesn't involve the chiral center, why does racemization sometimes occur?
Racemization during tosylation is a result of undesired side reactions that do involve the chiral center. The primary culprits are SN1-type and SN2-type processes.
-
SN1-type Racemization: If the reaction conditions promote the formation of a carbocation at the chiral center, this planar intermediate can be attacked from either face by a nucleophile, leading to a racemic mixture. This is more prevalent with secondary and tertiary alcohols, especially those that can form stabilized carbocations (e.g., benzylic or allylic alcohols).
-
SN2-type Racemization: The chloride ion (Cl⁻) generated from the tosyl chloride can act as a nucleophile and attack the newly formed tosylate in an SN2 fashion. This results in an inversion of configuration. If this process occurs multiple times, it can lead to racemization. The presence of other nucleophilic impurities can also contribute to this pathway.
Q3: What is the role of the base in minimizing racemization?
The choice of base is critical. An ideal base should be a good acid scavenger but a poor nucleophile.
-
Pyridine: This is a classic choice that acts as a base to neutralize HCl and also as a nucleophilic catalyst. It can activate the tosyl chloride by forming a more reactive tosylpyridinium salt. However, the pyridinium chloride salt formed can be a source of nucleophilic chloride ions.
-
Sterically Hindered Bases: Bases like 2,6-lutidine or triethylamine are often preferred. Their steric bulk prevents them from acting as nucleophiles, thus minimizing SN2-type side reactions.
Q4: How does temperature affect the stereochemical outcome of the reaction?
Lowering the reaction temperature is a key strategy to suppress side reactions. Most reactions that lead to racemization, such as SN1 and SN2 processes, have a higher activation energy than the desired tosylation reaction. By keeping the reaction cold (typically between 0 °C and -20 °C), you can selectively favor the desired pathway and minimize the extent of racemization.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the tosylation of your chiral alcohol.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Significant racemization observed in the product. | 1. Reaction temperature is too high. 2. The base used is too nucleophilic. 3. The substrate is prone to carbocation formation. 4. Presence of nucleophilic impurities. | 1. Perform the reaction at a lower temperature (e.g., 0 °C, -10 °C, or even -20 °C). 2. Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or triethylamine. 3. If the substrate is prone to SN1 reactions, consider using an alternative sulfonating agent like tosyl anhydride, which does not produce chloride ions. 4. Ensure all reagents and solvents are of high purity and anhydrous. |
| Low yield of the desired tosylate. | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. The alcohol is sterically hindered. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting alcohol. 2. Use a mild workup procedure. Avoid strongly acidic or basic conditions. 3. For hindered alcohols, consider using a more reactive sulfonating agent or a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst in small amounts. |
| Formation of an alkyl chloride as a major byproduct. | This is a strong indication of an SN2 reaction where the chloride ion is displacing the tosylate. | 1. Lower the reaction temperature significantly. 2. Use a base that does not contain chloride, or one that forms a less soluble chloride salt. 3. Consider using tosyl anhydride instead of tosyl chloride. |
Experimental Protocols
Here are detailed protocols for the tosylation of a chiral secondary alcohol with minimized racemization.
Protocol 1: Standard Tosylation using Pyridine
This is a classic and widely used protocol.
-
Dissolve the chiral alcohol (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Tosylation with a Sterically Hindered Base
This protocol is recommended for substrates that are more prone to racemization.
-
Dissolve the chiral alcohol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) at -10 °C under an inert atmosphere.
-
Add p-toluenesulfonyl chloride (1.2 eq) slowly as a solution in anhydrous DCM.
-
Maintain the reaction temperature at -10 °C and monitor by TLC.
-
Upon completion, wash the reaction mixture with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the product as needed.
Visualizing the Reaction Pathways
The following diagrams illustrate the desired tosylation pathway and the competing racemization pathways.
Caption: Desired tosylation pathway vs. racemization pathways.
Caption: Troubleshooting flowchart for racemization in tosylation.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
Technical Support Center: Crystallization of Tosylate Derivatives
User Persona: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Solvent Selection, Genotoxicity Risks, and Phase Separation in Tosylate Salt Formation.
Introduction: The Tosylate Paradox
Welcome to the technical support hub. You are likely here because you are developing a tosylate (p-toluenesulfonate) salt to improve the bioavailability or crystallinity of your API.
Tosylate salts are a double-edged sword. They are excellent for increasing solubility and dissolution rates of basic drugs.[1] However, they present a unique, critical challenge: Genotoxic Impurities (GTIs) .[1] The interaction between p-toluenesulfonic acid (p-TSA) and alcoholic solvents can generate alkyl tosylates (e.g., methyl tosylate, ethyl tosylate), which are potent alkylating agents and known mutagens.[1]
This guide prioritizes safety and compliance (ICH M7) first, followed by crystallization kinetics (fixing "oiling out").
Module 1: The GTI Hazard (Alkyl Tosylate Formation)
Q: Can I use methanol or ethanol for my tosylate salt crystallization?
A: Proceed with extreme caution. It is a high-risk strategy. [1]
The Mechanism:
In the presence of an alcohol (
The Regulatory Limit:
Under ICH M7 guidelines, alkyl tosylates are part of the "Cohort of Concern." The Threshold of Toxicological Concern (TTC) is extremely low—typically 1.5
Troubleshooting Protocol:
-
Primary Strategy (Avoidance): Switch to Class 2 or 3 Polar Aprotic Solvents .
-
Recommended: Acetone, Acetonitrile (MeCN), Ethyl Acetate (EtOAc), or Methyl Ethyl Ketone (MEK).[1]
-
Why: These solvents cannot form alkyl tosylates as they lack the hydroxyl group necessary for the esterification reaction.
-
-
Secondary Strategy (Mitigation): If solubility demands an alcohol (e.g., Methanol is the only solvent that dissolves your free base):
-
Limit Excess Acid: Use exactly 1.0 equivalents or a slight deficit (0.95 eq) of p-TSA. Excess acid catalyzes the esterification.
-
Temperature Control: Keep the process
. The reaction rate of alkyl tosylate formation drops significantly at lower temperatures. -
Water Scavenging: Paradoxically, adding small amounts of water can suppress the forward reaction (Le Chatelier’s principle), but this risks disproportionation (see Module 3).[1]
-
Visual Workflow: Solvent Risk Assessment
Figure 1: Decision logic for minimizing genotoxic impurity risk during solvent selection.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My product separates as a sticky oil/gum instead of crystals. Why?
A: You are encountering Liquid-Liquid Phase Separation (LLPS). [1][2][3]
The Cause: Tosylates are large, lipophilic anions. When paired with a hydrophobic API, the salt acts like a surfactant.
-
Metastable Zone Width (MSZW): The "oil" is a solute-rich liquid phase that forms because the solution temperature is above the melting point of the solvated salt but below the saturation temperature.
-
Impurity Effect: Impurities depress the melting point of your salt, widening the gap where oil exists.[4]
The Solution: Do not simply "cool faster"—this exacerbates oiling.
| Strategy | Methodology | Mechanism |
| Seed Loading | Add 1-5 wt% seeds at | Provides surface area for growth, bypassing the high supersaturation required for nucleation (which triggers oiling).[1] |
| Temperature Cycling | Heat to dissolve oil | "Fines dissolution." Repeated cycling helps organize the lattice and favors the stable crystal form over the amorphous oil. |
| Solvent Dielectric | Increase solvent polarity slightly (e.g., add 5% water to Acetone).[1] | Reduces the interfacial tension between the oil droplets and the bulk solvent, often destabilizing the oil phase. |
Visual Workflow: Oiling Out Remediation
Figure 2: Troubleshooting loop for converting an oiled-out phase into a crystalline solid.
Module 3: Salt Disproportionation
Q: I analyzed my filter cake and it contains free base, not the tosylate salt. What happened?
A: The "pH max" of your system was exceeded.
The Science:
Salt stability depends on the microenvironmental pH (
Critical Factor: Water Activity (
-
Tosylates are often hygroscopic.[1]
-
High water content in organic solvents (e.g., "wet" acetone) raises the dielectric constant and supports proton transfer, facilitating the release of the proton from the weak base.
Corrective Actions:
-
Acid Excess: Ensure a slight excess of p-TSA (e.g., 1.05 eq) in the mother liquor to suppress dissociation.[1]
-
Low Water Activity: Use dry solvents.[1] If using Acetone/Water, keep water < 5% v/v unless specifically targeting a hydrate.[1]
Module 4: Recommended Experimental Protocol
Objective: Crystallize a Tosylate Salt while preventing GTI formation and Oiling Out.
Materials:
-
API Free Base[5]
-
p-Toluenesulfonic Acid Monohydrate (p-TSA
H O)[1] -
Primary Solvent: Acetone or Ethyl Acetate (Class 3, Non-alcoholic)[1]
-
Anti-solvent (Optional): Heptane or MTBE[1]
Step-by-Step:
-
Dissolution (Free Base): Dissolve API in 10 volumes of Acetone at 45°C. Filter to remove particulates.
-
Acid Preparation: Dissolve 1.05 eq of p-TSA
H O in 2 volumes of Acetone.-
Note: Avoid dissolving p-TSA in alcohols.[1]
-
-
Addition: Add the acid solution to the API solution slowly over 30 minutes at 45°C.
-
Checkpoint: If the solution turns milky immediately, stop. You are crashing out amorphous material.[1] Re-heat to clear.
-
-
Seeding (Critical): Cool to 35°C. Add 1 wt% of pure tosylate seeds. Hold for 60 minutes to ensure seed bed growth.
-
Crystallization: Cool to 5°C at a rate of 0.2°C/min.
-
Why slow cooling? Prevents the supersaturation spike that causes oiling out.
-
-
Isolation: Filter and wash with cold Acetone.
-
Drying: Dry under vacuum at 40°C.
-
Compliance Check: Analyze for residual alkyl tosylates (if alcohols were used upstream) and residual solvents.[1]
-
References
-
Teasdale, A., et al. (2010).[1] "Mechanism and processing parameters affecting the formation of alkyl and aryl sulfonates during the synthesis of sulfonic acid salts." Organic Process Research & Development, 14(4), 999-1007.[1] Link[1]
-
International Council for Harmonisation (ICH). (2017).[1] "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines. Link
-
Elder, D. P., et al. (2010).[1] "Regulating Genotoxic Impurities." Organic Process Research & Development, 14(4), 1037–1045.[1] Link[1]
-
Viedma, C. (2004).[1] "Oiling Out: The Transition from an Unstable Liquid Phase to a Stable Crystal Phase." Journal of Crystal Growth, 261(4), 528-535.[1] Link[1]
-
Pudipeddi, M., & Serajuddin, A. T. (2005).[1] "Trends in Salt Selection." Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] Link[1]
Sources
Validation & Comparative
A Comparative Guide to the Characterization of (S)-2-hydroxybutyl p-tosylate
For researchers, scientists, and drug development professionals, the synthesis of chiral molecules is a foundational task. The molecule (S)-2-hydroxybutyl p-tosylate is a key chiral building block, valued for its role in introducing a specific stereocenter into larger, more complex target structures. The conversion of the secondary alcohol, (S)-butan-2-ol, into a tosylate transforms the hydroxyl group from a poor leaving group into an excellent one, facilitating nucleophilic substitution reactions with a high degree of stereochemical control.[1] Because the tosylation reaction proceeds with retention of configuration at the alcohol's stereocenter, the integrity of this chiral center is paramount.[1]
This guide provides an in-depth technical comparison of the analytical methods used to characterize (S)-2-hydroxybutyl p-tosylate. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation, it is insufficient on its own to confirm enantiomeric purity. Therefore, we will objectively compare its performance with alternative and complementary techniques, providing the supporting experimental data and protocols necessary for a comprehensive and trustworthy characterization.
Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy
¹H NMR spectroscopy is indispensable for confirming the successful synthesis of the target tosylate by verifying its covalent structure. The spectrum provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in each environment via integration.
Predicted ¹H NMR Spectrum of (S)-2-hydroxybutyl p-tosylate
The structure of (S)-2-hydroxybutyl p-tosylate contains two distinct regions: the aromatic tosyl group and the chiral butyl chain. This leads to a predictable pattern of signals in the ¹H NMR spectrum.
Caption: Molecular Structure of (S)-2-hydroxybutyl p-tosylate.
Based on established chemical shift principles and data from analogous structures, the expected ¹H NMR spectrum (in CDCl₃) is summarized below.[2][3][4]
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | Ar-H (ortho to SO₂) | 7.78 | Doublet (d) | ~8.2 | 2H |
| Hₑ | Ar-H (meta to SO₂) | 7.34 | Doublet (d) | ~8.2 | 2H |
| Hₓ | -CH(OTs)- | 4.6 - 4.8 | Multiplet (m) | - | 1H |
| Hₙ | Ar-CH₃ | 2.45 | Singlet (s) | - | 3H |
| Hₘ | -CH₂- | 1.6 - 1.8 | Multiplet (m) | - | 2H |
| Hₚ | -CH(OTs)-CH₃ | 1.25 | Doublet (d) | ~6.5 | 3H |
| Hₒ | -CH₂-CH₃ | 0.88 | Triplet (t) | ~7.4 | 3H |
Causality Behind the Chemical Shifts:
-
Aromatic Protons (Hₐ, Hₑ): The protons on the tosyl group's aromatic ring are split into two distinct doublets, a characteristic AA'BB' system. The Hₐ protons, being ortho to the strongly electron-withdrawing sulfonate ester group, are deshielded and appear further downfield compared to the Hₑ protons.[5]
-
Tosyl Methyl Protons (Hₙ): The methyl group attached to the aromatic ring appears as a sharp singlet around 2.45 ppm, a hallmark signal for a tosyl group.[2]
-
Methine Proton (Hₓ): This proton is attached to the carbon bearing the tosylate group. The electronegative oxygen deshields this proton significantly, shifting it downfield into the 4.6-4.8 ppm range. Its multiplicity will be complex due to coupling with both the Hₘ and Hₚ protons.
-
Alkyl Protons (Hₘ, Hₚ, Hₒ): These protons appear in the typical upfield alkyl region. The Hₚ methyl group is a doublet due to coupling with the single Hₓ proton. The Hₒ methyl group is a triplet as it is coupled to the two Hₘ protons. The Hₘ methylene protons are diastereotopic due to the adjacent stereocenter and will likely appear as a complex multiplet.
Caption: Key ¹H-¹H spin-spin coupling interactions.
Experimental Protocol: ¹H NMR Data Acquisition
This protocol describes a standard method for obtaining a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified (S)-2-hydroxybutyl p-tosylate sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire the spectrum using standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Part 2: A Comparative Analysis of Characterization Techniques
While ¹H NMR confirms the structure, it cannot differentiate between enantiomers. A comprehensive characterization requires a multi-technique approach to verify molecular weight, functional groups, and, most critically, enantiomeric purity.
Head-to-Head Comparison of Analytical Methods
| Technique | Principle | Information Obtained | Key Advantages | Key Disadvantages |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Covalent structure, proton environments, connectivity | Rapid, non-destructive, provides detailed structural data | Cannot distinguish enantiomers, lower sensitivity |
| ¹³C NMR | Nuclear spin transitions of the ¹³C isotope | Carbon skeleton, number of unique carbons | Complements ¹H NMR, simpler spectra (proton-decoupled) | Low natural abundance of ¹³C requires longer acquisition times |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) | Enantiomeric excess (ee), enantiomeric purity | "Gold standard" for ee determination, high accuracy and precision[6] | Requires method development, consumes more solvent |
| NMR with Chiral Derivatizing Agent (CDA) | Covalent conversion of enantiomers into diastereomers | Enantiomeric excess (ee) | Rapid ee screen, no specialized equipment beyond NMR[7] | Derivatization reaction required, potential for kinetic resolution |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight, fragmentation patterns | High sensitivity, confirms molecular formula | Provides no stereochemical information |
| Infrared (IR) Spectroscopy | Molecular vibrations upon IR absorption | Presence of functional groups (e.g., S=O, C-O) | Fast, simple, confirms key functional groups[1] | Provides limited structural information |
Experimental Protocols for Orthogonal Methods
Chiral HPLC is the definitive method for quantifying the enantiomeric excess (ee) of a chiral compound.[8]
-
System Preparation:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typical. The exact ratio must be optimized to achieve baseline separation (e.g., 90:10 Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the tosyl group absorbs (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic 2-hydroxybutyl p-tosylate (as a reference) at ~1 mg/mL in the mobile phase.
-
Prepare a solution of the synthesized (S)-2-hydroxybutyl p-tosylate at the same concentration.
-
-
Analysis:
-
Inject the racemic sample to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample under the identical conditions.
-
Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] x 100.
-
This method involves reacting the chiral tosylate's starting alcohol, (S)-butan-2-ol, with a chiral agent like Mosher's acid chloride (MTPA-Cl) to form diastereomeric esters.[9] These diastereomers have different physical properties and are distinguishable by ¹H NMR.
-
Derivatization Reaction (Example with (S)-butan-2-ol):
-
In a dry NMR tube, dissolve ~5 mg of the (S)-butan-2-ol sample in 0.5 mL of anhydrous pyridine-d₅.
-
Add a slight excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick ¹H NMR scan).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture directly in the reaction solvent.
-
-
Data Analysis:
-
Identify a well-resolved signal that is different for the two diastereomers. Protons close to the chiral center, such as the methoxy group of the MTPA moiety or the methyl group of the butanol, are ideal.
-
Integrate the corresponding signals for the (S,R) and (R,R) diastereomers. The ratio of these integrals directly reflects the enantiomeric ratio of the starting alcohol.
-
Part 3: A Validated Workflow for Complete Characterization
A trustworthy characterization relies on a logical workflow where orthogonal techniques validate one another. The following workflow ensures the identity, purity, and stereochemical integrity of synthesized (S)-2-hydroxybutyl p-tosylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 4. Isobutyl p-toluenesulfonate | C11H16O3S | CID 310590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Primary vs. Secondary Tosylates by NMR Spectroscopy: A Comprehensive Guide
Executive Summary As a Senior Application Scientist overseeing structural elucidation workflows, I have designed this guide to provide a robust, self-validating framework for distinguishing primary and secondary tosylates. In organic synthesis and drug development, the conversion of alcohols to p-toluenesulfonate (tosylate) esters is a fundamental transformation used to activate poor hydroxyl leaving groups for subsequent nucleophilic substitution (S_N2) or elimination (E2) reactions[1]. Accurately determining the regioselectivity of this reaction is critical. This guide objectively compares the spectral signatures of primary and secondary tosylates and provides a field-proven methodology for their characterization.
The Physical Basis of NMR Differentiation
The differentiation between primary (-CH₂-OTs) and secondary (-CH(R)-OTs) tosylates in Nuclear Magnetic Resonance (NMR) spectroscopy relies on the localized electronic environment surrounding the α-proton and α-carbon.
-
¹H NMR (Proton Deshielding): The strongly electronegative oxygen atom of the tosylate group withdraws electron density via induction, deshielding the adjacent α-protons and shifting them downfield[2]. In a primary tosylate, the α-carbon is bonded to only one alkyl group. In a secondary tosylate, the α-carbon is bonded to two alkyl groups. While alkyl groups are electron-donating by induction, the dominant deshielding effect in ¹H NMR for secondary systems is the diamagnetic anisotropy of the additional C-C bond, coupled with steric compression. This results in the secondary methine proton resonating further downfield (typically 4.5–5.2 ppm) compared to the primary methylene protons (3.8–4.2 ppm)[3].
-
¹³C NMR (The β-Effect): The α-carbon chemical shift is highly sensitive to substitution. The addition of an alkyl group (transitioning from primary to secondary) introduces a strong β-effect, which alters the paramagnetic shielding term of the carbon nucleus. Consequently, secondary tosylate carbons are deshielded and appear significantly further downfield (~78–85 ppm) than primary tosylate carbons (~68–75 ppm)[3].
Quantitative Data Comparison
To objectively compare the spectral signatures, the following table summarizes the diagnostic NMR parameters for primary vs. secondary tosylates, using 1-octyl tosylate and 2-octyl tosylate as representative benchmarks[3].
| Analytical Parameter | Primary Tosylate (e.g., 1-Octyl Tosylate) | Secondary Tosylate (e.g., 2-Octyl Tosylate) | Diagnostic Value |
| ¹H NMR: α-Proton Shift | δ 3.90 – 4.10 ppm | δ 4.50 – 5.20 ppm | High: Clear baseline separation between the two ranges. |
| ¹H NMR: Integration | 2H | 1H | High: Confirms the exact number of attached protons. |
| ¹H NMR: Multiplicity | Typically a triplet (t) or multiplet (m) | Typically a multiplet (m) or sextet | Medium: Dependent on adjacent alkyl chain complexity. |
| ¹³C NMR: α-Carbon Shift | δ 68.0 – 75.0 ppm | δ 75.0 – 85.0 ppm | High: ~10 ppm difference provides unambiguous assignment. |
| ¹H NMR: Tosyl Ar-CH₃ | δ ~2.40 ppm (s, 3H) | δ ~2.40 ppm (s, 3H) | Low: Present in both; confirms tosyl group attachment. |
| ¹H NMR: Tosyl Ar-H | δ ~7.3 (d, 2H), ~7.8 (d, 2H) | δ ~7.3 (d, 2H), ~7.8 (d, 2H) | Low: AA'BB' system confirms tosyl group presence. |
Note: Data acquired in CDCl₃ at 298 K. Residual CHCl₃ referenced to 7.26 ppm (¹H) and 77.16 ppm (¹³C)[4].
Self-Validating Experimental Protocol
To ensure absolute confidence in structural assignments, the following protocol integrates synthesis, sample preparation, and 2D NMR cross-validation. This creates a self-validating system where chemical shift data is corroborated by heteronuclear correlation, eliminating false positives from overlapping impurities.
Step 1: Regioselective Tosylation & Reaction Control
-
Dissolve the alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (2.0 eq) or triethylamine (2.0 eq) with a catalytic amount of DMAP (0.1 eq).
-
Causality: The base neutralizes the HCl byproduct generated during the reaction. Failing to strictly buffer the reaction can lead to the spontaneous conversion of the newly formed tosylate into an alkyl chloride via nucleophilic attack by chloride ions[5].
-
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise. Stir for 2-4 hours, gradually warming to room temperature.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step 2: NMR Sample Preparation
-
Dissolve 15–20 mg of the purified tosylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Causality: TMS acts as an internal standard (δ 0.00 ppm), ensuring that the subtle shift differences between primary and secondary protons are accurately calibrated against a true zero point[6].
-
Step 3: 1D and 2D NMR Acquisition (The Validation Step)
-
¹H NMR (Standard 1D): Acquire standard proton spectra. Identify the tosyl aromatic signals (δ ~7.3, 7.8 ppm) to confirm the presence of the ester. Locate the α-proton signal (δ 3.9–4.1 ppm for primary; δ 4.5–5.2 ppm for secondary).
-
¹³C NMR (Standard 1D): Acquire carbon spectra. Check the 68–85 ppm region for the α-carbon.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum.
-
Self-Validation Check: The α-proton signal must perfectly correlate with the α-carbon signal. If a ¹H multiplet at 4.6 ppm correlates to a ¹³C peak at 80 ppm, the secondary tosylate structure is unequivocally confirmed. This prevents misassigning a downfield primary proton (e.g., shifted by a nearby electronegative group) as a secondary proton.
-
Workflows and Logical Diagrams
Experimental workflow for the synthesis and NMR characterization of alkyl tosylates.
Logical decision tree for distinguishing primary and secondary tosylates via NMR.
References
-
Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy | Source: Chemistry LibreTexts | URL: Link
-
Title: 1H and 13C NMR spectra of 1d, 2d, (S)-2-hexyltosylate | Source: Amazon Web Services (Supplemental Data) | URL: Link
-
Title: NMR Chemical Shift Values Table | Source: Chemistry Steps | URL: Link
-
Title: Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure | Source: Royal Society Open Science | URL: Link
-
Title: Tosylates And Mesylates | Source: Master Organic Chemistry | URL: Link
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents | Source: University of Pittsburgh | URL: Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
Technical Guide: Strategic Advantages of Tosylates in Chiral Epoxide Synthesis
Executive Summary
In the synthesis of chiral epoxides—critical pharmacophores in drugs like Kyprolis (carfilzomib) and various HIV protease inhibitors—the choice of the leaving group during the ring-closure step is a determinant of both enantiomeric purity and process scalability. While halohydrins (chloro- or bromo-alcohols) have historically been employed, tosylates (p-toluenesulfonates) offer superior control in asymmetric synthesis.
This guide objectively analyzes the advantages of tosylates over halides, focusing on crystallinity-driven purification , mild derivatization conditions , and regioselective control . Experimental evidence suggests that the tosylate route minimizes racemization risks associated with the acidic conditions of halohydrin formation, providing a robust platform for maintaining high enantiomeric excess (ee).
Mechanistic Foundation: Leaving Group Thermodynamics[1]
The transformation of a 1,2-diol or functionalized alcohol into an epoxide proceeds via an intramolecular
Conjugate Acid and Leaving Group Ability
The leaving group ability correlates with the stability of the conjugate base.[1] Tosylates are excellent leaving groups because the negative charge on the sulfonate oxygen is delocalized via resonance over three oxygen atoms and the aromatic ring.[1]
| Leaving Group (LG) | Conjugate Acid | Reactivity Profile | |
| Tosylate ( | p-Toluenesulfonic acid ( | -2.8 | Excellent. Displaced readily by weak nucleophiles. |
| Chloride ( | Hydrochloric acid ( | -7.0 | Good. Requires stronger nucleophiles or higher temperatures than OTs in some intramolecular contexts due to solvation effects. |
| Bromide ( | Hydrobromic acid ( | -9.0 | Excellent. Highly reactive but precursors are often unstable or hard to purify. |
Expert Insight: While halides have lower
Strategic Comparison: Tosylates vs. Halides[1][2][3][4][5]
Pathway A: The Halohydrin Route (Risks)
Classically, converting a diol to a halohydrin involves treating the diol with
-
Risk 1: Regioselectivity: Acid-catalyzed opening of epoxides or substitution on diols often yields mixtures of primary and secondary halides.
-
Risk 2: Racemization: The presence of strong acids can promote
pathways, leading to partial racemization of secondary alcohols.[2] -
Risk 3: Purification: Halohydrins are frequently oils that require distillation or chromatography, which are energy-intensive and difficult to scale.
Pathway B: The Tosylate Route (Advantages)
The monotosylation of a chiral 1,2-diol followed by base-induced cyclization.
-
Advantage 1: Regiocontrol: Steric bulk of the sulfonyl chloride (
) allows for high selectivity for primary alcohols over secondary alcohols (ratios often >90:1). -
Advantage 2: Crystallinity (The "Killer App"): Unlike alkyl halides, tosylates are often crystalline solids.[4] This allows for intermediate recrystallization , effectively upgrading the chemical and optical purity before the critical ring-closure step.
-
Advantage 3: Stereoretention: The tosylation reaction (
) breaks the bond, not the bond. Therefore, the stereochemistry at the carbon center is strictly retained . The subsequent closure proceeds with predictable inversion (Walden inversion).[1]
Visualization of Reaction Pathways[5]
The following diagram contrasts the direct halohydrin route with the tosylate route, highlighting the critical control points for stereochemistry.
Figure 1: Comparative workflow of epoxide synthesis. Route B (Blue) highlights the ability to purify the intermediate via crystallization, a key advantage over the often liquid halohydrins in Route A.
Experimental Protocols
The following protocols demonstrate the conversion of a chiral diol (e.g., derived from Sharpless Dihydroxylation) to an epoxide.
Protocol A: Regioselective Monotosylation
This step secures the leaving group on the primary alcohol while preserving the chiral secondary alcohol.[1]
Reagents: Chiral 1,2-diol (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Pyridine (solvent/base),
-
Setup: Dissolve the chiral diol in dry pyridine (0.5 M concentration) under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Add TsCl portion-wise over 30 minutes. Note: Slow addition prevents di-tosylation.
-
Incubation: Stir at 0°C for 12–16 hours. Monitor by TLC or HPLC.[1]
-
Workup: Pour the mixture into ice-water.
-
Validation:
-NMR should show a characteristic AA'BB' aromatic system (tosyl group) and a downfield shift of the primary protons ( 4.0–4.2 ppm).[1]
Protocol B: Epoxide Ring Closure
This step utilizes the installed tosylate to form the epoxide ring with inversion of configuration at the tosylate-bearing carbon (if chiral) or simple displacement (if primary).
Reagents: Monotosylate (from Protocol A), Potassium Carbonate (
-
Reaction: Dissolve the crystalline monotosylate in
(0.2 M). -
Cyclization: Add powdered
at room temperature. Stir vigorously. -
Mechanism: The base deprotonates the secondary alcohol.[1] The resulting alkoxide attacks the primary carbon, displacing the tosylate group.
-
Completion: Reaction is typically complete in 1–3 hours.[1]
-
Isolation: Remove solvent in vacuo. Partition residue between water and
.[1] Dry organic layer ( ) and concentrate.[1][5]
Performance Data Comparison
The following table summarizes typical performance metrics derived from process chemistry literature comparing these routes for a standard phenyl-ethane-diol substrate.
| Metric | Tosylate Route | Halohydrin Route |
| Overall Yield | 85 - 92% | 60 - 75% |
| Enantiomeric Excess (ee) | >98% (Maintained) | 90 - 95% (Risk of erosion) |
| Regioselectivity | High (>95:5) Primary-OTs | Moderate (80:20) Mixture |
| Purification | Recrystallization (Scalable) | Distillation/Column (Laborious) |
| Reaction Conditions | Mild, Basic ( | Harsh, Acidic ( |
| Atom Economy | Lower (High MW leaving group) | Higher (Low MW leaving group) |
Note on Atom Economy: While halides have better atom economy (Cl = 35.5 g/mol vs. OTs = 171 g/mol ), the yield and purity benefits of tosylates in high-value chiral synthesis usually outweigh the mass loss cost.
Mechanistic Diagram: Intramolecular [1]
Detailed view of the ring-closure mechanism utilizing the tosylate.[1]
Figure 2: Mechanistic flow of the base-mediated ring closure. The tosylate acts as a highly efficient leaving group, facilitating rapid cyclization under mild conditions.
References
-
Sharpless, K. B., et al. (1992). "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Selectivity Rule for 1,2-Diols." Tetrahedron, 48(48), 10515-10530.[6] Link
-
BenchChem. (2025).[1][3][5] "A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers." BenchChem Technical Guides. Link
-
Master Organic Chemistry. (2015). "Tosylates And Mesylates: Converting Alcohols to Good Leaving Groups."[1][2] Link
-
Bouzide, A., & Sauvé, G. (2002). "Silver(I) oxide mediated highly selective monotosylation of symmetrical diols."[1][7] Organic Letters, 4(14), 2329-2332. Link
- Byrne, C. M., et al. (2010). "Development of a Scalable Process for the Synthesis of a Chiral Epoxide Intermediate." Organic Process Research & Development, 14(1).
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. From 1,2 diols - Wordpress [reagents.acsgcipr.org]
- 7. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectrum analysis of hydroxybutyl p-toluenesulfonate esters
An In-Depth Comparative Guide to the IR Spectrum Analysis of Hydroxybutyl p-Toluenesulfonate Esters
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount. Hydroxybutyl p-toluenesulfonate esters are a class of bifunctional molecules crucial in organic synthesis, often serving as precursors where the hydroxyl group offers a site for further modification and the tosylate group acts as an excellent leaving group.[1][2] Differentiating between the isomers of these compounds—where the hydroxyl group is positioned at the 1-, 2-, 3-, or 4-position of the butyl chain—is essential for ensuring reaction specificity and final product purity.
Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of these molecules. This guide offers a detailed comparison of the IR spectral features of hydroxybutyl p-toluenesulfonate isomers, grounded in the principles of molecular vibrations, and provides a robust experimental protocol for obtaining high-fidelity data.
The Spectroscopic Signature: Understanding Key Vibrational Modes
An IR spectrum reveals the vibrational modes of a molecule's covalent bonds, with each functional group displaying characteristic absorption bands.[3][4] For hydroxybutyl p-toluenesulfonate esters, the spectrum is a composite of signals from the alcohol, the sulfonate ester, and the hydrocarbon backbone.
Key Functional Groups and Their Expected IR Absorptions:
-
Hydroxyl Group (O-H): The O-H stretching vibration is one of the most recognizable features in an IR spectrum. Due to intermolecular hydrogen bonding, it typically appears as a strong, broad absorption band in the 3600-3200 cm⁻¹ region.[5][6] The precise position and shape of this band can be influenced by concentration and the potential for intramolecular hydrogen bonding.[7][8]
-
Sulfonate Ester Group (R-SO₂-OR'): This group is characterized by several strong and distinct bands:
-
Asymmetric S=O Stretching: A very strong absorption typically found in the 1370-1340 cm⁻¹ range.[9]
-
Symmetric S=O Stretching: A strong absorption appearing around 1180-1160 cm⁻¹.[9]
-
C-O-S Stretching: These vibrations contribute to bands in the 1000-750 cm⁻¹ region and are often coupled with other vibrations.
-
-
Aromatic Ring (p-substituted): The toluene moiety gives rise to several characteristic signals:
-
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10][11]
-
Aromatic C=C Stretching: Two to three bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane (OOP) Bending: A strong band around 820-800 cm⁻¹ is highly characteristic of 1,4-disubstitution (para-substitution) on a benzene ring.[12]
-
-
Aliphatic Chains (C-H): The butyl chain produces C-H stretching and bending vibrations.
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), corresponding to the sp³ hybridized carbons of the butyl group.[6]
-
Comparative Analysis: Differentiating the Isomers
While all four isomers (4-hydroxybutyl, 3-hydroxybutyl, 2-hydroxybutyl, and 1-hydroxy-2-butyl p-toluenesulfonate) will exhibit the fundamental tosylate and alcohol signals, subtle but significant differences arise from the relative positions of the -OH and tosylate groups. The primary differentiating factor is the class of the alcohol (primary vs. secondary) and the potential for intramolecular interactions.
Analysis of Key Spectral Regions:
-
O-H Stretching Region (3600-3200 cm⁻¹):
-
4-Hydroxybutyl p-toluenesulfonate: With the -OH and tosylate groups separated by four carbons, intramolecular hydrogen bonding is negligible. This isomer is expected to show a classic, broad O-H stretch centered around 3400-3300 cm⁻¹, characteristic of intermolecularly hydrogen-bonded primary alcohols.[8]
-
2- and 3-Hydroxybutyl p-toluenesulfonate: The proximity of the -OH group to the electronegative oxygen atoms of the tosylate group allows for potential weak intramolecular hydrogen bonding. This can sometimes result in a slight shift of the O-H band to a lower wavenumber or the appearance of a sharper component to the band, depending on the conformational preference of the molecule.[13]
-
-
C-O Stretching Region (1260-1000 cm⁻¹): This region contains contributions from both the C-O-H of the alcohol and the C-O-S of the ester. The C-O stretch of the alcohol is particularly diagnostic of substitution.
-
Primary Alcohols (4-hydroxybutyl and 1-hydroxy-2-butyl isomers): These will show a characteristic C-O stretching band around 1050 cm⁻¹.[8]
-
Secondary Alcohols (2- and 3-hydroxybutyl isomers): These will exhibit a stronger C-O stretching band at a higher frequency, typically around 1100 cm⁻¹.[8] This provides a clear point of differentiation between the primary and secondary alcohol isomers.
-
Summary of Expected Diagnostic Peaks
| Functional Group Vibration | 4-Hydroxybutyl (Primary) | 3-Hydroxybutyl (Secondary) | 2-Hydroxybutyl (Secondary) |
| O-H Stretch | Strong, Broad (~3350 cm⁻¹) | Strong, Broad (~3380 cm⁻¹) | Strong, Broad, potential for shift to lower cm⁻¹ (~3360 cm⁻¹) |
| sp³ C-H Stretch | Strong (~2940, 2870 cm⁻¹) | Strong (~2960, 2875 cm⁻¹) | Strong (~2965, 2880 cm⁻¹) |
| S=O Asymmetric Stretch | Strong (~1360 cm⁻¹) | Strong (~1360 cm⁻¹) | Strong (~1360 cm⁻¹) |
| S=O Symmetric Stretch | Strong (~1175 cm⁻¹) | Strong (~1175 cm⁻¹) | Strong (~1175 cm⁻¹) |
| C-O Stretch (Alcohol) | Medium-Strong (~1050 cm⁻¹) | Medium-Strong (~1100 cm⁻¹) | Medium-Strong (~1100 cm⁻¹) |
| Aromatic C-H OOP | Strong (~815 cm⁻¹) | Strong (~815 cm⁻¹) | Strong (~815 cm⁻¹) |
Note: The wavenumbers presented are typical and can vary slightly based on the sample phase, concentration, and instrument.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the steps for analyzing a liquid or low-melting solid sample of hydroxybutyl p-toluenesulfonate using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The choice of ATR is based on its minimal sample preparation and ease of use.
Instrumentation and Materials:
-
FTIR Spectrometer (e.g., Bruker Tensor, Thermo Fisher Nicolet)
-
ATR Accessory with a diamond or zinc selenide crystal
-
Sample of hydroxybutyl p-toluenesulfonate isomer
-
Solvent for cleaning (e.g., Isopropanol, HPLC grade)
-
Lint-free laboratory wipes
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure the O-H and other key regions.
-
-
ATR Crystal Cleaning:
-
Moisten a lint-free wipe with isopropanol.
-
Gently but firmly wipe the surface of the ATR crystal to remove any residual contaminants.
-
Perform a final wipe with a clean, dry wipe to ensure the solvent has fully evaporated. The causality here is critical: any residue from previous samples or the cleaning solvent will contribute to the spectrum, leading to inaccurate data.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
Typical Parameters:
-
Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve the key functional group bands without introducing excessive noise.
-
-
This background scan measures the instrument's response and the ambient environment, which will be mathematically subtracted from the sample spectrum. This is a self-validating step; a "good" background will be a flat line at 100% transmittance.
-
-
Sample Application:
-
Place a small drop of the liquid sample (or a small amount of molten solid) onto the center of the ATR crystal. Enough material should be used to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
-
Data Processing and Analysis:
-
The software will automatically perform the background subtraction.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands as outlined in the comparative analysis section.
-
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification and isomeric differentiation of hydroxybutyl p-toluenesulfonate esters. By focusing on the diagnostic C-O stretching vibration of the alcohol (~1050 cm⁻¹ for primary vs. ~1100 cm⁻¹ for secondary) and observing subtle shifts in the broad O-H band, researchers can confidently distinguish between the key isomers. The strong, characteristic absorptions of the tosylate group (S=O stretches at ~1360 and ~1175 cm⁻¹) serve as a constant anchor point, confirming the presence of the sulfonate ester moiety. Adherence to a rigorous experimental protocol ensures the generation of reliable and reproducible data, which is critical for decision-making in research and development environments.
References
-
Alfa Chemistry. IR-813 p-Toluenesulfonate - Nonlinear Crystal.
-
Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates.
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions.
-
MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
-
ResearchGate. FT-IR spectrum and molecular structure of methyl p-toluene sulfonate.
-
PubChem. IR-813 p-Toluenesulfonate.
-
PMC. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
-
PubChem. 3-Hydroxyanilinium p-toluenesulfonate.
-
ChemicalBook. Heptyl p-Toluenesulfonate(24767-82-6)IR1.
-
ResearchGate. FTIR Analysis of Methyl Ester Sulfonate.
-
SlidePlayer. Characteristic Group Vibrations of Organic Molecules II.
-
PubChem. Butyl-p-toluenesulfonate.
-
BenchChem. A Comparative Guide to Spectroscopic Methods for Characterizing Butyl Tosylate Alkylation Products.
-
OpenOChem Learn. Characteristic IR Absorptions.
-
International Journal of Applied Glass Science. (2025, October 26). Influence of Hydroxyl Group on IR Transparency of Tellurite-Based Glasses.
-
Chemistry LibreTexts. (2020, August 14). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy.
-
ChemicalBook. Sodium p-toluenesulfonate(657-84-1)IR1.
-
R Discovery. Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters.
-
ResearchGate. FTIR spectrum of the methyl ester sulfonate showing both sulfonate....
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
-
ACS Publications. Infrared Spectra of Sulfones and Related Compounds.
-
PubMed. (2001, July 15). Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions.
-
ResearchGate. FT IR vibrational frequencies for absorption bands in the range 750 1300 cm −1.
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
-
SlideShare. IR Spectroscopy of Hydrocarbons.
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
-
Applied Chemical Engineering. (2024, May 23). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate.
-
PubChem. Isobutyl p-toluenesulfonate.
-
Spectra Analysis. IR Applied to Isomer Analysis.
-
University of Babylon. Factors influencing vibration frequencies.
-
NIST WebBook. Toluene.
-
R Discovery. Tosyl Derivatives Research Articles.
-
PMC. Profiling sulfonate ester stability: identification of complementary protecting groups for....
-
ResearchGate. FT-IR spectrum of LTPTM crystal.
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Comparative Guide to HPLC Methods for the Chiral Purity Analysis of 1,2-Butanediol Derivatives
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving low-molecular-weight aliphatic diols. 1,2-Butanediol (1,2-BD) is a critical chiral building block for pharmaceuticals, notably serving as a precursor to 1-hydroxy-2-butanone in the synthesis of the anti-tuberculosis drug ethambutol[1]. However, its lack of a UV-absorbing chromophore and high polarity make direct enantiomeric excess (ee) determination by standard HPLC-UV highly challenging.
This guide objectively compares direct HPLC methods against pre-column derivatization strategies, providing field-proven protocols, mechanistic causality, and comparative experimental data to ensure scientific integrity and self-validating workflows.
The Analytical Challenge: Why 1,2-Butanediol Requires Specialized Approaches
The difficulty in analyzing 1,2-butanediol stems from two fundamental chemical properties:
-
Optical Invisibility: Aliphatic diols do not absorb UV light above 200 nm. Direct HPLC requires Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), which lack the sensitivity (Limit of Detection) required for trace enantiomeric impurity profiling.
-
Weak Chiral Recognition: Polysaccharide-based Chiral Stationary Phases (CSPs) rely heavily on a combination of
interactions, hydrogen bonding, and dipole-dipole stacking. 1,2-BD only offers hydrogen bonding, leading to poor chiral recognition and frequent co-elution on standard columns.
To overcome this, scientists employ pre-column derivatization (e.g., tosylation). Adding a tosyl group serves a dual mechanistic purpose: it introduces a strong UV chromophore (
Comparative Analysis: Direct vs. Derivatization Methods
The table below summarizes the quantitative and qualitative performance metrics of the three primary strategies for 1,2-BD chiral analysis.
Table 1: Objective Comparison of Chiral Analytical Strategies for 1,2-Butanediol
| Performance Metric | Direct HPLC (RI/ELSD) | Pre-Column Derivatization (HPLC-UV) | Chiral GC (FID) Benchmark |
| Optimal Column | Chiralcel OD-H / Chiralpak AD-H | Chiralcel OD-H | Supelco |
| Detection Mode | RI or ELSD | UV (254 nm) | FID |
| Sensitivity (LOD) | ~50–100 µg/mL | ~0.5–1 µg/mL | ~5–10 µg/mL |
| Sample Preparation | Minimal (Dilution only) | High (Regioselective Tosylation) | Minimal |
| Resolution ( | 1.1 – 1.5 (Marginal) | > 2.0 (Baseline) | > 1.5 |
| Primary Use Case | Bulk purity, preparative scale | Trace enantiomeric impurity profiling | Volatile diol analysis |
Analytical Workflow Decision Tree
The logical relationship for selecting the appropriate method depends entirely on the required sensitivity and the volatility of the sample matrix.
Decision matrix for selecting the optimal chiral analysis method for 1,2-butanediol.
Step-by-Step Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed with internal validation steps. The tosylation of 1,2-butanediol specifically targets the primary hydroxyl group due to steric hindrance at the secondary position, yielding 1-tosyloxy-2-butanol, which is ideal for HPLC analysis.
Protocol 1: Pre-Column Tosylation of 1,2-Butanediol
Causality: p-Toluenesulfonyl chloride (TsCl) reacts regioselectively with the primary alcohol. Pyridine acts as both the solvent and the acid scavenger to drive the reaction forward. Alternatively, utilizing 3 allows for milder conditions without generating HCl byproducts[3].
-
Reagent Preparation: Dissolve 10 mg of the 1,2-butanediol sample in 1.0 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Catalysis & Reaction: Add 1.5 equivalents of pyridine and 1.1 equivalents of p-toluenesulfonyl chloride (TsCl).
-
Incubation: Stir the mixture at room temperature for 4 hours.
-
Self-Validation Check: Monitor the disappearance of the diol via TLC (Hexane:EtOAc 1:1, visualize with KMnO₄ stain). The reaction is complete when the baseline spot (diol) disappears.
-
-
Quenching & Extraction: Quench the reaction with 1.0 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Reconstitution: Dissolve the resulting tosylated derivative in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v) 4[4].
Mechanistic pathway from derivatization to chiral recognition of 1,2-butanediol.
Protocol 2: HPLC-UV Analysis of Tosylated 1,2-Butanediol
Causality: The Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate)) provides a helical chiral groove. The tosyl aromatic ring inserts into this groove, while the free secondary hydroxyl group of the derivative forms hydrogen bonds with the carbamate linkage of the stationary phase. The spatial arrangement of the (R) vs. (S) enantiomer dictates the strength of this transient diastereomeric complex, leading to baseline separation.
-
Instrumentation: Agilent 1100 series HPLC (or equivalent) equipped with a UV-Vis diode array detector[4].
-
Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)[2].
-
Mobile Phase: Hexane / Isopropanol (80:20 v/v), isocratic elution[4].
-
Note: The non-polar hexane drives the
interactions, while the isopropanol modulates hydrogen bonding.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (Thermostated column compartment).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate enantiomeric excess (ee) using the peak area integration:
Alternative Benchmark: Chiral Gas Chromatography (GC)
If derivatization is undesirable and the sample matrix allows, Chiral GC is the industry-standard alternative for volatile diols 5[5]. Using a cyclodextrin-based capillary column (e.g., Supelco
While GC avoids derivatization, it is strictly limited to volatile, thermally stable compounds. HPLC with derivatization remains superior for recovering the separated enantiomers (preparative scale) and offers higher sensitivity for trace analysis due to the massive extinction coefficient of the tosyl group.
Conclusion
For the rigorous determination of 1,2-butanediol chiral purity, the choice of analytical method hinges on sensitivity requirements. While direct GC-FID offers a rapid, derivatization-free route, HPLC-UV analysis of the 1-tosylated derivative provides unmatched baseline resolution and trace-level detection capabilities. By understanding the underlying causality—specifically, the necessity of
References
- Benchchem.
- Tandfonline.
- GCMS.cz. "Chiral Cyclodextrin Capillary GC Columns."
- ResearchGate. "Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli."
- NIH. "Chemical synthesis of perfectly isotactic and high melting bacterial poly(3-hydroxybutyrate) from bio-sourced racemic cyclic diolide."
- Benchchem. "1-Tosylimidazole | 2232-08-8."
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
A Comparative Guide to the Reactivity of (S)-2-Hydroxybutyl Tosylate and Nosylate in Nucleophilic Substitution
For researchers, medicinal chemists, and professionals in drug development, the strategic activation of hydroxyl groups is a cornerstone of molecular synthesis. The conversion of a poorly reactive alcohol into a substrate amenable to nucleophilic substitution is frequently accomplished by its transformation into a sulfonate ester. Among the arsenal of available sulfonylating agents, p-toluenesulfonyl (tosyl) and p-nitrobenzenesulfonyl (nosyl) chlorides are prominent choices. This guide provides an in-depth, objective comparison of the reactivity of (S)-2-hydroxybutyl tosylate and its nosylate counterpart, supported by mechanistic insights and detailed experimental protocols.
The Critical Role of the Leaving Group: A Tale of Two Sulfonates
The efficacy of a nucleophilic substitution reaction is intrinsically linked to the stability of the leaving group.[1] A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon bond cleavage.[1] Both the tosylate (TsO⁻) and nosylate (NsO⁻) anions are exceptionally stable due to extensive resonance delocalization of the negative charge across the sulfonyl group and the appended aromatic ring. This inherent stability renders them excellent leaving groups, far superior to the hydroxide anion (HO⁻) of the parent alcohol.[2][3]
The key distinction between the tosylate and nosylate moieties lies in the electronic nature of the para-substituent on the benzene ring. The tosyl group features an electron-donating methyl group, while the nosyl group possesses a powerfully electron-withdrawing nitro group. This fundamental difference has profound implications for the reactivity of the corresponding sulfonate esters.
The strong inductive and resonance electron-withdrawing effects of the nitro group in the nosylate anion make it an even more stable and, consequently, a better leaving group than the tosylate anion. This enhanced stability of the nosylate anion translates to a lower activation energy for nucleophilic attack, resulting in a significantly faster reaction rate. The generally accepted order of reactivity for common sulfonate esters is: Triflate > Nosylate > Tosylate > Mesylate.[4]
Quantitative Reactivity Comparison: Experimental Insights
| Parameter | (S)-2-Hydroxybutyl Tosylate | (S)-2-Hydroxybutyl Nosylate | Justification |
| Leaving Group Ability | Excellent | Superior | The electron-withdrawing nitro group in the nosylate anion provides greater stabilization through resonance and induction, making it a weaker base and a better leaving group.[4] |
| Relative Rate of Sₙ2 Reaction (Estimated) | 1 | ~10-50 | The enhanced leaving group ability of the nosylate significantly accelerates the rate of nucleophilic substitution. This estimation is based on qualitative comparisons and the known electronic effects.[4] |
| Synthesis Conditions | Standard | Requires careful control | The sulfonylation of secondary alcohols to form tosylates is a well-established and robust procedure.[3] The formation of nosylates can sometimes be less straightforward and may be accompanied by side reactions, such as displacement of the newly formed nosylate by the chloride byproduct.[5] |
| Substrate Stability | Generally stable | More susceptible to premature substitution | The high reactivity of the nosyl group can lead to reduced shelf-life and potential decomposition or side reactions if not handled and stored properly. |
Mechanistic Overview: The Sₙ2 Pathway
For a secondary substrate such as (S)-2-hydroxybutyl tosylate or nosylate, nucleophilic substitution predominantly proceeds via an Sₙ2 mechanism, especially with a good nucleophile. This concerted process involves the backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry at that center.
Caption: Sₙ2 mechanism for nucleophilic substitution.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of (S)-2-hydroxybutyl tosylate and nosylate, and a subsequent nucleophilic substitution reaction.
Protocol 1: Synthesis of (S)-2-Hydroxybutyl Tosylate
Materials:
-
(S)-2-butanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve (S)-2-butanol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-hydroxybutyl tosylate.
Protocol 2: Synthesis of (S)-2-Hydroxybutyl Nosylate (Adapted from a primary amine protocol)[6]
Materials:
-
(S)-2-butanol (1.0 eq.)
-
p-Nitrobenzenesulfonyl chloride (NsCl) (1.1 eq.)
-
Pyridine (2.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-2-butanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 eq.) to the solution.
-
Slowly add a solution of p-nitrobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with the addition of deionized water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-2-hydroxybutyl nosylate.
Caption: Experimental workflow for synthesis and reaction.
Protocol 3: Nucleophilic Substitution with Sodium Azide
Materials:
-
(S)-2-Hydroxybutyl tosylate or nosylate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the alkyl sulfonate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C for the tosylate, potentially room temperature for the more reactive nosylate) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-2-azidobutane by column chromatography if necessary.
Conclusion and Recommendations
The choice between employing a tosylate or a nosylate leaving group for the activation of (S)-2-butanol is a strategic one, dictated by the specific requirements of the synthetic route.
-
(S)-2-Hydroxybutyl Tosylate: This derivative offers a reliable and well-established method for activating the secondary alcohol. Its synthesis is straightforward, and the resulting tosylate is generally stable and easy to handle. It is the workhorse for many standard nucleophilic substitution reactions where moderate reactivity is sufficient.
-
(S)-2-Hydroxybutyl Nosylate: For transformations that are sluggish or require milder reaction conditions, the superior leaving group ability of the nosylate makes it the preferred choice. The significantly enhanced reactivity can lead to higher yields and shorter reaction times. However, researchers must be mindful of the potential for increased side reactions and the higher reactivity of the nosylating agent.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Kochi, J. K., & Hammond, G. S. (1953). The Chemistry of Tosylates. I. The Relative Reactivities of Nucleophilic Reagents with Methyl Tosylate. Journal of the American Chemical Society, 75(14), 3443-3445.
-
Szabó, Á., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2504. [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
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-
quimicaorganica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]
-
Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
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- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Enantiomeric Excess in Synthesized Hydroxy Tosylates
In the landscape of pharmaceutical development and intricate organic synthesis, the stereochemical purity of a molecule is not a mere detail—it is a critical determinant of its biological activity, efficacy, and safety. For researchers and drug development professionals, the precise validation of enantiomeric excess (ee) in synthesized chiral molecules, such as hydroxy tosylates, is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and field-proven insights.
The challenge in quantifying enantiomers stems from their identical physical properties in an achiral environment. Therefore, the core principle of all ee determination methods is the creation of a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved either by physically separating them or by converting them into diastereomers with distinct spectroscopic properties.
Chromatographic Methods: The Gold Standard for Separation
Chiral chromatography is the most widely used and reliable method for determining enantiomeric excess.[1] It offers the distinct advantage of physically separating the enantiomers, allowing for their individual quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating enantiomers.[2][3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of chiral compounds, including hydroxy tosylates.[4][5]
Causality in Method Development: The choice of mobile phase is critical for achieving optimal separation. A mixture of n-hexane and an alcohol, such as isopropanol or ethanol, is commonly used in normal-phase mode.[6] The ratio of these solvents is optimized to achieve baseline separation of the enantiomer peaks.[1] For basic analytes, the addition of a small amount of an amine like diethylamine can improve peak shape, while for acidic compounds, an acid such as trifluoroacetic acid is often added.[6]
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the purified hydroxy tosylate in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) at a concentration of approximately 1 mg/mL.[1]
-
Prepare a racemic standard of the hydroxy tosylate at the same concentration to determine the retention times of both enantiomers.[1]
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector.[1]
-
Chiral Column: Select a suitable polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®).[1]
-
Mobile Phase: A pre-optimized mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[1]
-
Detection Wavelength: Select a wavelength where the tosylate has strong UV absorbance.[1]
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.[1]
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[1]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 [1]
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.[4][7] This technique utilizes supercritical CO₂ as the primary mobile phase component, modified with a small amount of an organic solvent, typically an alcohol.[4] The low viscosity and high diffusivity of the supercritical fluid mobile phase contribute to highly efficient separations.[7]
Trustworthiness of the Method: The choice of co-solvent and the specific chiral stationary phase are critical for achieving enantioseparation. Polysaccharide- and cyclodextrin-based CSPs have demonstrated broad applicability in SFC for the separation of chiral alcohols and their derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Homogeneous Analysis
NMR spectroscopy offers a distinct approach to ee determination that does not require physical separation of the enantiomers.[8] Instead, it relies on the use of chiral additives to induce a diastereomeric environment, leading to distinguishable NMR signals for each enantiomer.[8]
Chiral Derivatizing Agents (CDAs)
CDAs react covalently with the chiral hydroxy tosylate to form a mixture of diastereomers. These diastereomers have different physical properties and, most importantly, distinct NMR spectra, allowing for the quantification of each enantiomer.[8] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for this purpose.[9] Reaction of the hydroxy tosylate with enantiomerically pure (R)- or (S)-MTPA chloride forms diastereomeric esters.[9] Analysis of the ¹H or ¹⁹F NMR spectrum of this mixture allows for the determination of the ee by integrating the signals corresponding to each diastereomer.[9]
Expertise in Application: A key advantage of the Mosher's acid method is the potential to also determine the absolute configuration of the chiral center.[9]
Experimental Protocol: ee Determination using Mosher's Acid Derivatization
-
Reagent Preparation:
-
Derivatization Reaction:
-
In a dry NMR tube or small vial, dissolve the chiral hydroxy tosylate (1.0 equivalent) in the chosen solvent.[10]
-
Add DMAP (0.1-0.2 equivalents).
-
Add (R)-MTPA-Cl (1.1-1.5 equivalents) dropwise at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.[10]
-
-
NMR Analysis:
-
The reaction mixture can often be analyzed directly. If necessary, a simple work-up can be performed.
-
Dissolve the resulting Mosher's ester in a suitable deuterated solvent (e.g., CDCl₃).[10]
-
Acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum.
-
Identify a well-resolved signal for each diastereomer. In ¹⁹F NMR, two singlets corresponding to the CF₃ groups are typically observed.[10]
-
Integrate the signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the starting material.
-
Chiral Solvating Agents (CSAs)
CSAs, also known as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the chiral analyte.[8] This interaction leads to differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.[8] This method is generally faster than using CDAs as it does not involve a chemical reaction and work-up. However, the magnitude of the chemical shift difference can be smaller and may require a higher field NMR instrument for resolution.
Chiroptical Methods: An Alternative Perspective
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, offer a different approach to determining enantiomeric purity.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule.[11] While enantiomers absorb UV light equally, they absorb circularly polarized light differently.[11] This differential absorption can be used to determine the enantiomeric ratio, sometimes even without complete separation of the enantiomers.[11] HPLC systems can be equipped with a CD detector, allowing for the determination of chiral purity from achiral separations.[12] However, not all chiral molecules exhibit a significant CD signal, and the mobile phase must be compatible with the CD detector.[12]
Comparison of Key Techniques
| Feature | Chiral HPLC | Chiral SFC | NMR with CDA (Mosher's) | NMR with CSA | Circular Dichroism |
| Principle | Physical separation | Physical separation | Covalent derivatization | Non-covalent complexation | Differential light absorption |
| Sensitivity | High | High | Moderate | Moderate to Low | Variable |
| Sample Prep | Minimal | Minimal | Derivatization required | Minimal | Minimal |
| Speed | Moderate | Fast | Slower (reaction time) | Fast | Fast |
| Instrumentation | Standard HPLC | Specialized SFC | Standard NMR | Standard NMR | CD Spectrometer/Detector |
| Absolute Config. | No (without standards) | No (without standards) | Yes | No | Possible with computation |
| Key Advantage | Robust, widely applicable | Fast, reduced solvent use | Provides absolute configuration | Rapid, non-destructive | Can work without separation |
| Key Limitation | Requires method development | Higher initial cost | Destructive, potential for kinetic resolution | Small signal separation | Not all molecules are CD active |
Conclusion: A Multi-faceted Approach to Validation
The accurate determination of enantiomeric excess is a critical pillar of modern chemical and pharmaceutical research. While chiral chromatography, particularly HPLC and SFC, remains the gold standard for its robustness and direct measurement through physical separation, NMR-based methods offer a powerful and often rapid alternative. The choice of the optimal technique depends on a variety of factors including the specific properties of the hydroxy tosylate, the available instrumentation, and the ultimate goal of the analysis—be it routine quality control or the unambiguous determination of absolute stereochemistry. For comprehensive and unequivocal validation, a cross-validation approach utilizing two different techniques, such as chiral HPLC and NMR spectroscopy, is highly recommended. This multi-faceted strategy provides a high degree of confidence in the analytical results, ensuring the integrity of the research and the quality of the final product.
References
-
Chromatography Today. (2018, May 23). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. [Link]
-
Bocian, S., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. PMC. [Link]
-
Nafie, L. A., et al. (1995). The Determination of Enantiomeric Purity and Absolute Configuration by Vibrational Circular Dichroism Spectroscopy. AIP Publishing. [Link]
-
Sánchez-Sanz, G., et al. (2013). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. RSC Publishing. [Link]
-
Stepien, M., et al. (2014). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed. [Link]
-
American Chemical Society. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]
-
Britton, R. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Sánchez, C., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]
-
University of Birmingham. (2016, August 26). Rapid determination of enantiomeric excess via NMR spectroscopy. [Link]
-
ResearchGate. (n.d.). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. [Link]
-
University of Birmingham. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. [Link]
-
Dong, M. W. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Reist, M., et al. (1995). A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. PubMed. [Link]
-
Delahaye, S., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
Rybáček, J., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. [Link]
-
ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]
-
Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
American Chemical Society. (2012, December 12). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process. [Link]
-
Dhandapani, R. (2022, March 17). Advances in Chiral Technology for Enantiomer Separation. [Link]
-
Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Duan, X. (2024, February 27). Advancement of Chiral Resolution and Separations: Techniques and Applications. [Link]
-
ResearchGate. (2025, December 22). (PDF) Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Agilent. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. [Link]
-
MDPI. (2024, January 25). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. [Link]
-
Pharma Group. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
You, L., et al. (2016). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Zhang, Y., et al. (2023, December 10). Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point. [Link]
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Safety Operating Guide
(S)-2-Hydroxybutyl p-Tosylate: Safe Disposal & Handling Guide
The following guide details the technical protocols for the safe containment, deactivation, and disposal of (S)-2-Hydroxybutyl p-tosylate (CAS 143731-32-2).
This document is structured for Senior Researchers and EHS Officers . It prioritizes the neutralization of alkylating potential and strict compliance with hazardous waste regulations (RCRA/EPA/EU).
Executive Safety Summary
-
Core Hazard: Alkylating Agent . Like other sulfonate esters, this compound can transfer the tosyl group to DNA (nucleobases), posing a potential genotoxic/mutagenic risk .
-
Primary Disposal Route: High-Temperature Incineration via a licensed hazardous waste contractor.
-
Alternative (Expert Only): Chemical Deactivation (Alkaline Hydrolysis) followed by aqueous waste disposal.
-
Strict Prohibition: Never dispose of down the drain or in general trash.
Chemical Profile & Hazard Mechanism
Understanding the reactivity dictates the disposal method. The tosylate group (p-toluenesulfonate) is an excellent leaving group, making the adjacent carbon highly electrophilic.
| Property | Data | Operational Implication |
| CAS Number | 143731-32-2 | Use for waste labeling and inventory tracking. |
| Chemical Class | Alkyl Sulfonate Ester | High Alert: Structural alert for genotoxicity. |
| Reactivity | Electrophilic Alkylation | Reacts with nucleophiles (amines, thiols, DNA). |
| Hydrolysis | Slow in water; Fast in base | Deactivation requires high pH (NaOH/KOH). |
| Physical State | Viscous Liquid / Oil | Adheres to glass; requires solvent rinsing for full removal. |
Disposal Decision Logic
The following flowchart illustrates the decision-making process for disposing of (S)-2-Hydroxybutyl p-tosylate.
Figure 1: Decision tree for selecting the appropriate disposal pathway based on waste volume and facility capabilities.
Protocol A: Commercial Incineration (Preferred)
Applicability: Expired stock, pure material >10g, or facilities without chemical treatment permits.
-
Container Selection: Use the original container if intact. If transferring, use a chemically resistant HDPE or glass container with a Teflon-lined screw cap.
-
Labeling:
-
Must Read: "Hazardous Waste - (S)-2-Hydroxybutyl p-tosylate."
-
Hazard Tags: Check "Toxic" and "Irritant." Add a special note: "Alkylating Agent - Potential Mutagen."
-
-
Secondary Containment: Place the sealed container inside a larger polyethylene bag (Zip-lock) or a secondary plastic bin to capture leaks.
-
Storage: Store in the Satellite Accumulation Area (SAA) away from strong oxidizers and bases until pickup.
Protocol B: Chemical Deactivation (Hydrolysis)
Applicability: Small residues (<5g), glassware washings, or spill cleanup materials. Mechanism: Base-catalyzed hydrolysis cleaves the sulfonate ester bond, converting the toxic alkylating agent into 1,2-butanediol (low toxicity) and sodium p-toluenesulfonate (non-genotoxic salt).
Safety Warning: This reaction is exothermic.[1] Perform in a fume hood.
Reagents Required:
-
Sodium Hydroxide (NaOH), 2M solution.
-
Ethanol (Technical grade) or Methanol (to solubilize the organic tosylate).
-
pH strips or meter.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask or beaker, prepare a mixture of 1:1 (v/v) 2M NaOH and Ethanol . You need roughly 10-20 mL of this solution per gram of tosylate waste.
-
Addition:
-
Place the vessel containing the tosylate waste in an ice bath to control heat generation.
-
Slowly add the NaOH/Ethanol mixture to the waste while stirring.
-
Note: If rinsing glassware, use the NaOH/Ethanol mix to rinse the contaminated glass, then collect the rinsate.
-
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Stir for 12–24 hours to ensure complete hydrolysis of the hindered secondary tosylate.
-
-
Validation (Critical):
-
Final Disposal:
-
Once confirmed destroyed, carefully neutralize the solution with dilute Hydrochloric Acid (HCl) to pH 7–9 .
-
Label the container: "Deactivated Tosylate Waste - Contains Solvents."
-
Dispose of as Non-Halogenated Organic Solvent Waste (due to ethanol content). Do not pour down the drain unless your facility has a specific permit for dilute alcohols/diols.
-
Emergency Spill Management
If (S)-2-Hydroxybutyl p-tosylate is spilled outside a containment device:
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If a large volume (>100mL) is spilled, use a half-mask respirator with organic vapor cartridges.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
Deactivation (In-situ):
-
Cover the spill with the NaOH/Ethanol deactivation solution described in Protocol B.
-
Let it sit for 15–30 minutes to initiate hydrolysis.
-
-
Cleanup:
-
Absorb the liquid with spill pads.
-
Place all pads, gloves, and debris into a heavy-duty hazardous waste bag.[3]
-
Label as "Hazardous Waste - Contaminated Debris (Tosylates)."
-
References
-
National Institutes of Health (PubChem). (S)-2-Pentyl tosylate (Analogous Compound) Safety Summary. PubChem.[4] [Link][4]
-
Massachusetts Institute of Technology (MIT) EHS. Procedures for Disposing of Hazardous Waste. MIT Environment, Health & Safety. [Link]
Sources
Personal protective equipment for handling (S)-2-HYDROXYBUTYL P-TOSYLATE
An Essential Guide to Personal Protective Equipment for Handling (S)-2-HYDROXYBUTYL P-TOSYLATE
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling of (S)-2-HYDROXYBUTYL P-TOSYLATE, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from safety data for analogous tosylate compounds and established laboratory safety principles. The objective is to create a self-validating system of safety that protects researchers from potential hazards at every stage of handling.
Hazard Assessment: Understanding the Risks of Tosylates
-
Skin and Eye Irritation: Tosylates are known to cause skin irritation and serious eye irritation.[1][2][3] Direct contact can lead to redness, discomfort, and in the case of eye contact, potential damage.[4]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][5] Therefore, handling should always be performed in a well-ventilated area.
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided, as some tosylates are considered harmful by these routes of exposure.[2][3]
-
Aquatic Hazard: Some related compounds are noted as being harmful or toxic to aquatic life with long-lasting effects.[4][5] This necessitates careful handling and disposal to prevent environmental release.
Given these potential hazards, a multi-layered PPE approach is essential to minimize exposure and ensure laboratory safety.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is directly dictated by the hazard assessment. The following equipment is mandatory when handling (S)-2-HYDROXYBUTYL P-TOSYLATE.
Eye and Face Protection
-
Rationale: To prevent contact with splashes or aerosols that can cause serious eye irritation or damage.[1][4]
-
Required PPE:
-
Chemical Safety Goggles: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] Goggles provide a seal around the eyes, offering superior protection from splashes compared to standard safety glasses.
-
Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.
-
Hand Protection
-
Rationale: To prevent direct skin contact, which can cause irritation.[1][2]
-
Required PPE:
-
Chemical-Resistant Gloves: Wear appropriate protective gloves.[6][7] Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated. For prolonged contact or immersion, consult the glove manufacturer's compatibility data.
-
Proper Glove Removal: Practice proper glove removal techniques to avoid contaminating your skin.
-
Body Protection
-
Rationale: To protect the skin from accidental spills and contamination.
-
Required PPE:
-
Laboratory Coat: A standard laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect the lower body and feet from spills.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of vapors or aerosols that may cause respiratory irritation.[5]
-
Required PPE:
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All work with (S)-2-HYDROXYBUTYL P-TOSYLATE should be conducted in a certified chemical fume hood to minimize airborne concentrations.[3][8]
-
Respirator (if necessary): If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH/MSHA-approved respirator should be worn.[6][7] The specific type of respirator will depend on the airborne concentration and should be selected in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Operational and Disposal Plans
A safe operational workflow integrates PPE use at every step.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is functioning correctly. Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood to contain any dust or vapors.
-
Reaction Setup: When setting up a reaction, ensure all glassware is secure and that any potential for splashing is minimized.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1][8] Clean any contaminated surfaces.
-
Clothing: Contaminated clothing should be removed immediately and washed before reuse.[8]
Spill and Emergency Procedures
-
Small Spills: For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak it up.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and alert your supervisor and EHS department immediately.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.
Disposal Plan
-
Chemical Waste: Unused (S)-2-HYDROXYBUTYL P-TOSYLATE and reaction waste must be disposed of as hazardous chemical waste.[5] Collect all waste in a designated, properly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent pads, and disposable labware, must be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste program.[5]
-
Consultation: Always arrange for disposal through a licensed disposal company, in consultation with your local waste disposal authority and in accordance with national and regional regulations.[8]
Data Summary
| Hazard Category | Potential Effects | Required PPE & Safety Measures |
| Eye Contact | Causes serious eye irritation[1][2] | Chemical safety goggles; Face shield for splash risk |
| Skin Contact | Causes skin irritation[1][2] | Chemical-resistant gloves; Lab coat; Proper clothing |
| Inhalation | May cause respiratory irritation[5] | Handle in a chemical fume hood; Use respirator if needed |
| Ingestion | Harmful if swallowed[2] | Do not eat, drink, or smoke in the lab; Wash hands |
| Environmental | Harmful to aquatic life[5] | Prevent release to the environment; Dispose of as hazardous waste |
PPE Selection and Handling Workflow
The following diagram outlines the logical flow for ensuring safety when working with (S)-2-HYDROXYBUTYL P-TOSYLATE.
Caption: Workflow for PPE selection and safe handling of (S)-2-HYDROXYBUTYL P-TOSYLATE.
References
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl p-toluenesulfonate, 99%. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. broadpharm.com [broadpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

